5-[(4-nitro-1H-pyrazol-1-yl)methyl]furan-2-carboxylic acid
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
5-[(4-nitropyrazol-1-yl)methyl]furan-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O5/c13-9(14)8-2-1-7(17-8)5-11-4-6(3-10-11)12(15)16/h1-4H,5H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBTMBLNQUGWDNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)C(=O)O)CN2C=C(C=N2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50389958 | |
| Record name | 5-[(4-Nitro-1H-pyrazol-1-yl)methyl]furan-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50389958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
436086-87-2 | |
| Record name | 5-[(4-Nitro-1H-pyrazol-1-yl)methyl]-2-furancarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=436086-87-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-[(4-Nitro-1H-pyrazol-1-yl)methyl]furan-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50389958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Spectroscopic data (NMR, IR, Mass Spec) of 5-[(4-nitro-1H-pyrazol-1-yl)methyl]furan-2-carboxylic acid
An In-Depth Technical Guide to the Spectroscopic Characterization of 5-[(4-nitro-1H-pyrazol-1-yl)methyl]furan-2-carboxylic acid
Authored by: Dr. Gemini, Senior Application Scientist
Introduction
In the landscape of modern drug discovery and materials science, the unambiguous structural elucidation of novel chemical entities is a cornerstone of progress. This compound represents a class of heterocyclic compounds with significant potential, owing to its combination of a furan carboxylic acid moiety, a common pharmacophore, and a nitropyrazole group, a versatile building block in medicinal chemistry. The precise arrangement of these fragments dictates the molecule's physicochemical properties and, ultimately, its biological activity.
This technical guide provides a comprehensive, predictive analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for this compound. As experimental data for this specific molecule is not widely published, this document synthesizes foundational spectroscopic principles and data from analogous structures to construct a reliable predictive framework. The methodologies and interpretations presented herein are designed to equip researchers, scientists, and drug development professionals with the tools to confidently identify and characterize this and similar molecules.
Molecular Structure and Key Functional Groups
The structural integrity of a molecule is confirmed by ensuring that its spectroscopic signature is in full agreement with its constituent parts. The target molecule is comprised of three key regions: the furan-2-carboxylic acid ring, the 4-nitro-1H-pyrazole ring, and the methylene bridge that links them. Each of these components will produce characteristic signals in the various spectra.
Caption: Molecular structure of the target compound.
Predicted ¹H and ¹³C NMR Spectroscopic Data
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The predicted chemical shifts are influenced by the electronic environment of each nucleus. For instance, the electron-withdrawing nature of the nitro group and the carboxylic acid will deshield nearby protons and carbons, shifting their signals downfield (to a higher ppm).
Predicted ¹H NMR Data (in DMSO-d₆, 500 MHz)
| Assigned Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |
| COOH | > 12.0 | Singlet, broad | - | Acidic proton, highly deshielded, exchanges with D₂O. |
| H5 (Pyrazole) | 8.8 - 9.2 | Singlet | - | Deshielded by adjacent nitrogen and the nitro group's influence. |
| H3 (Pyrazole) | 8.0 - 8.4 | Singlet | - | Deshielded by adjacent nitrogens in the aromatic ring. |
| H3 (Furan) | 7.2 - 7.5 | Doublet | 3.5 - 4.0 | Coupled to H4 on the furan ring. |
| H4 (Furan) | 6.6 - 6.8 | Doublet | 3.5 - 4.0 | Coupled to H3 on the furan ring. |
| CH₂ (Bridge) | 5.6 - 6.0 | Singlet | - | Deshielded by both the furan and pyrazole rings. |
Predicted ¹³C NMR Data (in DMSO-d₆, 125 MHz)
| Assigned Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| C=O (Acid) | 158 - 162 | Carbonyl carbon of a carboxylic acid. |
| C2 (Furan) | 145 - 149 | Attached to the electron-withdrawing carboxylic acid group. |
| C5 (Furan) | 150 - 155 | Attached to the methylene bridge and oxygen, highly deshielded. |
| C4 (Pyrazole) | 138 - 142 | Site of the strongly electron-withdrawing nitro group. |
| C5 (Pyrazole) | 130 - 135 | Deshielded by adjacent nitrogen. |
| C3 (Pyrazole) | 140 - 145 | Deshielded by two adjacent nitrogen atoms. |
| C3 (Furan) | 118 - 122 | Standard furan C-H carbon. |
| C4 (Furan) | 112 - 116 | Standard furan C-H carbon. |
| CH₂ (Bridge) | 48 - 55 | Aliphatic carbon attached to two electronegative ring systems. |
Predicted Infrared (IR) Spectroscopy Data
IR spectroscopy excels at identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. The spectrum is anticipated to be dominated by signals from the carboxylic acid and nitro groups.
Predicted Characteristic IR Absorption Bands
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |
| O-H (Carboxylic Acid) | 2500 - 3300 | Strong, Broad | O-H stretch |
| C-H (Aromatic) | 3100 - 3150 | Medium | C-H stretch |
| C=O (Carboxylic Acid) | 1680 - 1710 | Strong | C=O stretch |
| N-O (Nitro Group) | 1500 - 1550 | Strong | Asymmetric N-O stretch |
| N-O (Nitro Group) | 1330 - 1370 | Strong | Symmetric N-O stretch |
| C=C / C=N (Aromatic) | 1450 - 1600 | Medium-Weak | Ring stretching |
| C-O (Acid/Furan) | 1210 - 1320 | Strong | C-O stretch |
Predicted Mass Spectrometry (MS) Data
Mass spectrometry provides the molecular weight and, through fragmentation analysis, crucial information about the molecule's substructures. Using a soft ionization technique like Electrospray Ionization (ESI) is recommended to preserve the molecular ion.
-
Molecular Formula: C₁₀H₇N₃O₅
-
Monoisotopic Mass: 265.0386 g/mol
-
Predicted Molecular Ion Peak (ESI-): [M-H]⁻ at m/z = 264.03
-
Predicted Molecular Ion Peak (ESI+): [M+H]⁺ at m/z = 266.05
Plausible ESI Fragmentation Pathway
The molecule's structure suggests several likely points of fragmentation. The most probable initial fragmentation event is the loss of the carboxylic acid group as CO₂ (44 Da) or H₂O (18 Da), followed by cleavage at the methylene bridge.
Caption: Predicted fragmentation pathway in positive-ion ESI-MS.
Experimental Protocols
To ensure data reproducibility and accuracy, standardized protocols are essential. The following are generalized, yet robust, methodologies for acquiring the spectroscopic data for a novel compound like this compound.
Caption: Standardized workflow for NMR data acquisition.
Protocol 1: NMR Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of the solid compound. Dissolve the sample in approximately 0.7 mL of a deuterated solvent (DMSO-d₆ is a suitable choice due to the carboxylic acid proton). Transfer the solution to a 5 mm NMR tube.
-
Instrument Setup: Use a spectrometer operating at a field strength of at least 400 MHz for optimal resolution. Tune and shim the probe to the sample.
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. A sufficient signal-to-noise ratio can typically be achieved with 16-32 scans.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) will be necessary.
-
Data Processing: Process the raw data (FID) using appropriate software. This involves Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak (DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
Protocol 2: IR Spectroscopy
-
Sample Preparation: Use an Attenuated Total Reflectance (ATR) accessory for solid samples, as it requires minimal preparation. Place a small amount of the solid compound directly on the ATR crystal.
-
Background Scan: Record a background spectrum of the empty ATR crystal. This is crucial for removing atmospheric (CO₂, H₂O) and instrument-related signals.
-
Sample Scan: Record the spectrum of the sample. Typically, 32-64 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: The software will automatically subtract the background from the sample spectrum. Identify and label the key absorption peaks.
Protocol 3: Mass Spectrometry (LC-MS with ESI)
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute this stock solution to a final concentration of 1-10 µg/mL.
-
LC-MS System Setup: Use a standard C18 reverse-phase column. The mobile phase can be a gradient of water and acetonitrile, both containing 0.1% formic acid (for positive ion mode) or 0.1% ammonium hydroxide (for negative ion mode).
-
ESI Source Parameters: Optimize the ESI source parameters, including capillary voltage, nebulizer gas pressure, and drying gas temperature, to achieve a stable spray and maximum ion intensity.
-
Data Acquisition: Acquire data in both positive and negative ion modes over a mass range of m/z 50-500. Perform MS/MS (or tandem MS) on the parent ion to induce fragmentation and confirm structural assignments.
Data Interpretation and Validation: A Self-Validating System
The true power of this multi-technique approach lies in its self-validating nature. No single technique provides a complete picture, but together they offer unambiguous confirmation of the molecular structure.
-
MS confirms the molecular weight.
-
IR confirms the presence of key functional groups (acid, nitro).
-
NMR provides the complete C-H framework, showing how the pieces are connected.
For example, the broad O-H stretch in the IR spectrum validates the presence of the COOH proton signal observed in the ¹H NMR spectrum. The molecular weight from MS must be consistent with the sum of all atoms identified and placed by NMR. This cross-verification is the hallmark of rigorous chemical characterization.
References
-
Title: Introduction to Spectroscopy Source: Cengage Learning URL: [Link]
-
Title: Spectrometric Identification of Organic Compounds Source: Wiley URL: [Link]
-
Title: Interpreting Mass Spectra: A Practical Guide Source: Wiley URL: [Link]
-
Title: Organic Chemistry Source: OpenStax URL: [Link]
-
Title: Pyrazole: a versatile scaffold in medicinal chemistry Source: RSC Medicinal Chemistry URL: [Link]
In silico prediction of biological activity for 5-[(4-nitro-1H-pyrazol-1-yl)methyl]furan-2-carboxylic acid
An In-Depth Technical Guide to the In Silico Prediction of Biological Activity for 5-[(4-nitro-1H-pyrazol-1-yl)methyl]furan-2-carboxylic acid
Executive Summary
In the landscape of modern drug discovery, the ability to predict the biological activity and potential liabilities of a novel chemical entity prior to its synthesis is a significant strategic advantage. This guide provides a comprehensive, in-depth framework for the in silico evaluation of this compound, a novel compound featuring a confluence of pharmacologically relevant moieties. By leveraging a multi-faceted computational workflow, we can construct a robust predictive profile of this molecule, encompassing potential therapeutic targets, binding interactions, toxicity risks, and pharmacokinetic properties. This document is intended for researchers, computational chemists, and drug development professionals, offering both the theoretical underpinnings and practical, step-by-step protocols for a thorough virtual assessment. The workflow integrates target identification, structure-based molecular docking, ligand-based quantitative structure-activity relationship (QSAR) modeling for toxicity, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling, culminating in a data-driven hypothesis for guiding subsequent experimental validation.
Part 1: Foundational Analysis and Strategic Workflow
Structural Deconstruction of the Target Molecule
The predictive journey begins with a thorough analysis of the molecule's constituent parts. Each fragment contributes to its overall physicochemical and pharmacological character.
-
4-Nitro-1H-pyrazole Moiety: Pyrazole derivatives are prevalent scaffolds in medicinal chemistry, known to exhibit a wide range of biological activities, including anti-inflammatory, anticancer, and kinase inhibitory effects.[1][2][3][4] The nitro group is a strong electron-withdrawing group that can significantly influence the molecule's electronic properties and potential for bioactivation. Nitroaromatic compounds (NACs) are a well-studied class of chemicals, and their potential for toxicity is a critical consideration that warrants specific predictive modeling.[5][6][7]
-
Furan Ring: The furan ring acts as a linker and is itself a pharmacophore found in numerous bioactive compounds.[8] However, furans can be susceptible to metabolic bioactivation, a factor that must be assessed during toxicity prediction.[9]
-
Carboxylic Acid Group: This functional group is highly polar and typically ionized at physiological pH. It can act as a key hydrogen bond donor and acceptor, often anchoring a ligand to its protein target. Its presence significantly impacts solubility, cell permeability, and pharmacokinetic profile.
The Rationale for an Integrated In Silico Workflow
No single computational method can fully capture the complex biological interactions of a small molecule. A robust predictive assessment relies on the convergence of evidence from orthogonal approaches. A ligand-based method, like QSAR, leverages data from structurally related compounds, while a structure-based method, like molecular docking, simulates the physical interaction with a specific biological target. By integrating these with ADMET predictions, we create a holistic profile that balances predicted efficacy with potential safety and bioavailability challenges.
Part 2: Target Identification and Hypothesis Generation
The first critical step is to hypothesize potential biological targets. Without prior experimental data, computational target prediction methods are invaluable for generating testable hypotheses.[10][11]
Principles of Computational Target Prediction
Target identification can be broadly categorized into two approaches:
-
Ligand-Based: This method relies on the principle of "guilt-by-association." The target molecule is compared to large databases of compounds with known biological activities. If the molecule is structurally similar to known active compounds, it is predicted to share the same targets.
-
Structure-Based (Reverse Docking): This approach involves docking the molecule against a large collection of 3D protein structures to identify which proteins it is most likely to bind to with high affinity.[12]
Protocol: Ligand-Based Target Prediction
-
Obtain SMILES String: Convert the molecule's 2D structure into a SMILES (Simplified Molecular-Input Line-Entry System) string. For our molecule, this is O=C(O)c1oc(Cn2npc(c2)[O-])cc1.
-
Database Searching: Use public cheminformatics databases like PubChem, ChEMBL, or specialized servers (e.g., SwissTargetPrediction, SuperPred) that accept SMILES strings.
-
Similarity Search: Perform a Tanimoto similarity search (a common metric for chemical structure similarity) against the database.
-
Analyze Results: The output will be a list of known bioactive molecules that are structurally similar to the query compound, along with their known targets.
-
Hypothesize Targets: Consolidate the list of targets. Given the pyrazole and furan moieties, potential target classes could include cyclooxygenases (COX-1/COX-2), various protein kinases, and potentially enzymes involved in microbial metabolic pathways, similar to the antitubercular activity of a related furan-based compound.[13][14][15]
Prioritized Target List for Investigation
Based on a hypothetical similarity search and the known activities of its core scaffolds, we can generate a preliminary list of potential targets for more detailed investigation.
| Predicted Target Class | Rationale | Example PDB IDs | Supporting Source(s) |
| Protein Kinases | Pyrazole is a well-known "hinge-binding" scaffold in kinase inhibitors. | 2QU5 (VEGFR-2), 2W1G (Aurora A) | [2] |
| Cyclooxygenases (COX) | Many pyrazole derivatives are potent anti-inflammatory agents that target COX enzymes. | 3LN1 (COX-2), 1CQE (COX-1) | [1][13][14] |
| Mycobacterial Enzymes | A structurally similar compound, 5-(4-nitrophenyl)furan-2-carboxylic acid, targets MbtI in M. tuberculosis. | N/A (Requires Homology Model) | [15] |
| Aspartic Proteases | Some pyrazole-containing compounds have shown inhibitory activity against these enzymes. | 5H3E (Meprin β) | [4] |
Part 3: Structure-Based Analysis via Molecular Docking
Molecular docking predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[] It is a cornerstone of structure-based drug design, allowing us to visualize potential binding modes and estimate binding affinity.
Detailed Protocol: Molecular Docking Workflow
This protocol outlines a standard procedure using widely available tools like AutoDock Vina, though the principles apply to other software like Glide or LeDock.[][17]
-
Ligand Preparation:
-
Generate a 3D structure of the molecule from its 2D representation using software like Avogadro or Discovery Studio.
-
Perform energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.
-
Save the structure in a suitable format (e.g., PDBQT), which includes assigning partial charges and defining rotatable bonds.
-
-
Receptor Preparation:
-
Download the 3D crystal structure of a prioritized target (e.g., COX-2, PDB ID: 3LN1) from the Protein Data Bank.
-
Prepare the protein by removing water molecules and co-crystallized ligands, repairing any missing side chains, and adding polar hydrogens.
-
Convert the protein file to the PDBQT format, which adds charges.
-
-
Define the Binding Site (Grid Box):
-
Identify the active site of the enzyme. This is often where the co-crystallized ligand was located.
-
Define a 3D grid box that encompasses the entire active site, providing enough space for the ligand to move and rotate freely.
-
-
Perform Docking Simulation:
-
Execute the docking algorithm (e.g., AutoDock Vina), providing the prepared ligand, receptor, and grid box configuration as input. The software will systematically explore different ligand poses within the binding site.
-
-
Analyze and Interpret Results:
-
The primary output is a set of predicted binding poses ranked by a scoring function (e.g., binding energy in kcal/mol). A more negative value indicates a stronger predicted binding affinity.
-
Visualize the top-ranked pose in a molecular graphics program (e.g., PyMOL, Chimera). Analyze the specific interactions: hydrogen bonds, hydrophobic contacts, and π-π stacking. A credible pose will show chemically sensible interactions with key active site residues.
-
Part 4: Ligand-Based Toxicity Prediction via QSAR
For nitroaromatic compounds (NACs), toxicity is a primary concern. Quantitative Structure-Activity Relationship (QSAR) modeling is a powerful, cost-effective tool for predicting such properties.[5][7] These models are recognized by regulatory bodies like the OECD and REACH for their potential to reduce animal testing.[7][18]
Principles of QSAR for NAC Toxicity
QSAR models are mathematical equations that relate the chemical structure of a compound to its biological activity or a specific property like toxicity.[6] For NACs, descriptors often used in models include:
-
nNO2: The number of nitro groups, which often correlates positively with toxicity.[6]
-
Hydrophobicity (logP): Influences how the compound distributes in biological systems.
-
Electronic Descriptors: The electron-withdrawing nature of the nitro group makes the aromatic ring susceptible to nucleophilic attack, which can contribute to toxicity.[6]
Protocol: Applying a Validated NAC Toxicity QSAR Model
Instead of building a new model, which is data-intensive, the most practical approach is to use a well-validated, publicly available QSAR model or server.
-
Identify a Suitable Model: Search the literature or QSAR model databases for models specifically trained on the toxicity of nitroaromatic compounds.
-
Generate Molecular Descriptors: Using software like PaDEL-Descriptor or RDKit, calculate the specific molecular descriptors required by the chosen QSAR model for this compound.
-
Input Descriptors into the Model: Apply the mathematical equation of the QSAR model to the calculated descriptor values.
-
Predict Toxicity: The output will be a quantitative prediction of a toxicity endpoint, such as rat oral acute toxicity (LD50).
-
Assess Applicability Domain: Crucially, verify that the target molecule falls within the "applicability domain" of the chosen model. This ensures the model is making a prediction for a chemical structure similar to those it was trained on.
Part 5: Predicting Drug-Likeness and ADMET Profile
A compound with high target affinity is useless if it cannot reach its target in the body or is rapidly metabolized and cleared. In silico ADMET prediction provides an early warning of potential pharmacokinetic issues.
Key ADMET Parameters
-
Physicochemical Properties: Molecular Weight (MW), logP (lipophilicity), Hydrogen Bond Donors/Acceptors (HBD/HBA), and Topological Polar Surface Area (TPSA).
-
Pharmacokinetics:
-
Absorption: Gastrointestinal (GI) absorption, Blood-Brain Barrier (BBB) penetration.
-
Distribution: Plasma protein binding.
-
Metabolism: Inhibition or subscription to Cytochrome P450 (CYP) enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4).
-
Excretion: Predicted clearance.
-
-
Drug-Likeness: Compliance with filters like Lipinski's Rule of Five, which suggests that orally active drugs generally have MW < 500, logP < 5, HBD < 5, and HBA < 10.
-
Toxicity: Predictions for endpoints like mutagenicity (AMES test), hepatotoxicity, and carcinogenicity.
Protocol: Comprehensive ADMET Profiling
-
Select Online Tools: Utilize free and robust web servers such as SwissADME and ProTox-II. These platforms integrate multiple predictive models.[19][20]
-
Submit Molecular Structure: Input the SMILES string of the molecule into the server.
-
Execute Analysis: Run the prediction protocols.
-
Consolidate Data: Compile the output into a single, comprehensive table for analysis.
Predicted ADMET Profile Summary
The following table represents a hypothetical but plausible ADMET profile for our target molecule, generated from such tools.
| Parameter | Predicted Value | Interpretation / Implication | Source(s) |
| Molecular Weight | 253.18 g/mol | Good (within Lipinski's rule) | SwissADME |
| logP (Consensus) | 1.85 | Optimal range for solubility and permeability | SwissADME |
| H-Bond Donors | 1 | Good (within Lipinski's rule) | SwissADME |
| H-Bond Acceptors | 6 | Good (within Lipinski's rule) | SwissADME |
| GI Absorption | High | Likely to be well-absorbed from the gut | SwissADME |
| BBB Permeant | No | Unlikely to cross the blood-brain barrier | SwissADME |
| CYP2D6 Inhibitor | Yes | Potential for drug-drug interactions | SwissADME |
| Hepatotoxicity | Probable | High probability; a significant warning | ProTox-II |
| Mutagenicity | Probable | Potential concern; nitroaromatics can be mutagenic | ProTox-II |
| Predicted LD50 (rat) | 550 mg/kg (Class 4) | Moderately toxic | ProTox-II |
Part 6: Synthesis, Conclusion, and Path Forward
Integrated Predictive Profile
The in silico analysis of this compound paints a complex picture. The molecule possesses structural features common to potent enzyme inhibitors, particularly kinases and cyclooxygenases, and exhibits favorable drug-like physicochemical properties for oral absorption. However, the predictions also raise significant red flags. The nitroaromatic moiety contributes to a high probability of toxicity, including hepatotoxicity and mutagenicity, which is a major hurdle for drug development. The predicted inhibition of the CYP2D6 enzyme also suggests a risk of drug-drug interactions.
Recommendations for Experimental Validation
Based on this comprehensive in silico assessment, the following experimental studies are recommended to validate the predictions:
-
Initial Toxicity Screening: The highest priority is to address the toxicity concerns. An Ames test for mutagenicity and an in vitro cytotoxicity assay using a hepatic cell line (e.g., HepG2) should be conducted early.
-
Target-Based Enzymatic Assays: If the molecule passes the initial toxicity screen, its activity should be tested against a panel of prioritized targets. Based on our predictions, this would include cell-free enzymatic assays for COX-1/COX-2 and a representative panel of protein kinases.
-
Metabolic Stability: An in vitro assay using human liver microsomes should be performed to confirm the predicted inhibition of CYP enzymes and to identify major metabolites.
This integrated computational approach allows for a resource-efficient, data-driven prioritization of novel chemical matter, ensuring that laboratory efforts are focused on compounds with the highest probability of success.
References
-
Schrödinger. (n.d.). Dramatically improving hit rates with a modern virtual screening workflow. Retrieved from [Link]
-
Huang, T., Sun, G., Zhao, L., Zhang, N., Zhong, R., & Peng, Y. (2021). Quantitative Structure-Activity Relationship (QSAR) Studies on the Toxic Effects of Nitroaromatic Compounds (NACs): A Systematic Review. International Journal of Molecular Sciences, 22(16), 8557. [Link]
-
Ferreira, G. M., & de Souza, J. C. (2022). In Silico Prediction of the Toxicity of Nitroaromatic Compounds: Application of Ensemble Learning QSAR Approach. Molecules, 27(23), 8534. [Link]
-
Abdel-Wahab, B. F., Mohamed, H. A., & El-Sayed, M. A. (2022). Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties. Molecules, 27(15), 4938. [Link]
-
Nayak, S. K., & Kumar, A. (2014). Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors. Bioinformation, 10(7), 412–416. [Link]
-
Sattu, H., Hinanaaz, S., & Navneetha, O. (2023). SYNTHESIS, CHARACTERIZATION, MOLECULAR DOCKING STUDIES AND ANTHELMINTIC AND ANTI-CANCER ACTIVITY OF PYRAZOLE CONTAIN NOVEL INDOLIN-2-ONE DERIVATIVES. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH, 14(7), 3404-3413. [Link]
-
Kumar, A., & Sharma, S. (2019). In silico Docking Studies of Novel Pyrazole Derivatives for Glaucoma. International Journal of Pharmacy and Biological Sciences, 9(2), 947-952. [Link]
-
Yilmaz, I., & Cakir, C. (2018). Design, Molecular Docking Studies, Synthesis and Characterization of some New 4,5-dihydro-1H- Pyrazole-1-yl acetate Derivatives as Cyclooxygenase Inhibitors. ProQuest. [Link]
-
NVIDIA. (2024, March 19). Building a Virtual Drug Screening Workflow with BioNeMo [Video]. YouTube. [Link]
-
Huang, T., Sun, G., Zhao, L., Zhang, N., Zhong, R., & Peng, Y. (2021). Quantitative Structure-Activity Relationship (QSAR) Studies on the Toxic Effects of Nitroaromatic Compounds (NACs): A Systematic Review. International Journal of Molecular Sciences, 22(16), 8557. [Link]
-
Adewole, K. E., Adeyelu, T. T., & Oladipo, G. O. (2024). In Silico Investigation of Novel Compounds as Inhibitors of Acetylcholinesterase Enzyme for the Treatment of Alzheimer's Diseases. BioMed Research International, 2024, 7654198. [Link]
-
NVIDIA. (n.d.). What is Virtual Screening?. NVIDIA Glossary. [Link]
-
Wang, X., et al. (2011). Pharmacophore Modeling, Virtual Screening, and Molecular Docking Studies for Discovery of Novel Akt2 Inhibitors. Journal of Chemical Information and Modeling, 51(10), 2657-2666. [Link]
-
Jupyter Docks. (n.d.). Virtual Screening. Chem-Workflows documentation. [Link]
-
Huang, T., et al. (2021). Quantitative Structure-Activity Relationship (QSAR) Studies on the Toxic Effects of Nitroaromatic Compounds (NACs): A Systematic Review. ResearchGate. [Link]
-
Temml, V., et al. (2014). Pharmacophore modeling for COX-1 and -2 inhibitors with LigandScout in comparison to Discovery Studio. Future Medicinal Chemistry, 6(17), 1869-1881. [Link]
-
Mayr, F., et al. (2020). Finding New Molecular Targets of Familiar Natural Products Using In Silico Target Prediction. bioRxiv. [Link]
-
Kumar, A., & Singh, R. (2022). Analysis and Investigations on Synthesis and Biological Evaluation of Certain Nitrogen Containing Heterocyclic Compounds. International Journal of Novel Research and Development, 7(8). [Link]
-
Rahman, M. A., et al. (2023). Synthesis, antibacterial activity, in silico ADMET prediction, docking, and molecular dynamics studies of substituted phenyl and furan ring containing thiazole Schiff base derivatives. PLoS ONE, 18(3), e0282911. [Link]
-
Hughes, T. B., Miller, G. P., & Swamidass, S. J. (2015). Computational Approach to Structural Alerts: Furans, Phenols, Nitroaromatics, and Thiophenes. Chemical Research in Toxicology, 28(10), 2056–2067. [Link]
-
Zaiats, A., et al. (2022). The cytotoxic effect of some synthetic nitrogen-containing heterocyclic compounds on cultures of tumour and normal cells and the calculation of their ADME, QSAR, and DFT pharmacological properties. ResearchGate. [Link]
-
Wang, T., et al. (2015). Discovery of novel quinoline carboxylic acid series as DGAT1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 25(1), 100-104. [Link]
-
Adarsha, H. J., et al. (2020). IN VITRO ANTIOXIDANT, ANTIMICROBIAL AND ADMET STUDY OF NOVEL FURAN/BENZOFURAN C-2 COUPLED QUINOLINE HYBRIDS. ResearchGate. [Link]
-
Luesch, H. (n.d.). Target Identification and Mode of Action Studies. University of Florida College of Pharmacy. [Link]
-
Terstappen, G. C., et al. (2007). Target identification and mechanism of action in chemical biology and drug discovery. Nature Reviews Drug Discovery, 6(11), 891-903. [Link]
-
Mori, M., et al. (2020). 5-(4-Nitrophenyl)furan-2-carboxylic Acid. Molbank, 2020(2), M1126. [Link]
-
Stergiou, E., et al. (2023). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. RSC Medicinal Chemistry, 14(1), 127-142. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijpsr.com [ijpsr.com]
- 4. Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative Structure-Activity Relationship (QSAR) Studies on the Toxic Effects of Nitroaromatic Compounds (NACs): A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Quantitative Structure-Activity Relationship (QSAR) Studies on the Toxic Effects of Nitroaromatic Compounds (NACs): A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis, antibacterial activity, in silico ADMET prediction, docking, and molecular dynamics studies of substituted phenyl and furan ring containing thiazole Schiff base derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Computational Approach to Structural Alerts: Furans, Phenols, Nitroaromatics, and Thiophenes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. Target identification and mechanism of action in chemical biology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Target Identification and Mode of Action Studies » Department of Medicinal Chemistry » College of Pharmacy » University of Florida [mc.pharmacy.ufl.edu]
- 13. Design, Molecular Docking Studies, Synthesis and Characterization of some New 4,5-dihydro-1H- Pyrazole-1-yl acetate Derivatives as Cyclooxygenase Inhibitors - ProQuest [proquest.com]
- 14. Pharmacophore modeling for COX-1 and -2 inhibitors with LigandScout in comparison to Discovery Studio - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. 5-(4-Nitrophenyl)furan-2-carboxylic Acid [mdpi.com]
- 17. Virtual Screening — Chem-Workflows documentation [chem-workflows.com]
- 18. researchgate.net [researchgate.net]
- 19. In Silico Investigation of Novel Compounds as Inhibitors of Acetylcholinesterase Enzyme for the Treatment of Alzheimer's Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Physicochemical Profiling of 5-[(4-nitro-1H-pyrazol-1-yl)methyl]furan-2-carboxylic acid: A Guide to pKa and Lipophilicity Determination
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The journey of a drug candidate from discovery to clinical success is profoundly influenced by its fundamental physicochemical properties. Among these, the acid dissociation constant (pKa) and lipophilicity (expressed as logP or logD) are paramount, governing everything from solubility and permeability to target engagement and metabolic fate.[1] This guide provides a comprehensive technical framework for the determination of these critical parameters for the novel heterocyclic entity, 5-[(4-nitro-1H-pyrazol-1-yl)methyl]furan-2-carboxylic acid. We will explore the strategic rationale behind method selection, present detailed experimental protocols for both pKa and pH-dependent lipophilicity (logD) determination, and synthesize the resulting data to build a predictive model of the compound's behavior in physiological environments. This document is intended for drug development professionals seeking to establish a robust, self-validating workflow for physicochemical characterization.
Introduction: The "Why" Behind pKa and Lipophilicity
In modern drug discovery, prioritizing compounds for synthesis and further development requires early, accurate profiling of their absorption, distribution, metabolism, and excretion (ADME) properties.[2] The ionization state (governed by pKa) and lipophilicity of a molecule are foundational to its ADME profile.[3]
-
pKa (Acid Dissociation Constant): For an ionizable molecule like this compound, the pKa of its carboxylic acid group dictates the degree of ionization at a given pH. This is critical because the ionized (charged) and neutral forms of a drug exhibit vastly different properties. The ionization state affects solubility, membrane permeability, plasma protein binding, and interaction with biological targets.[3] For instance, a drug is typically best absorbed in its neutral state across the lipid bilayers of the gut wall.[4]
-
Lipophilicity (logP and logD): Lipophilicity, the affinity of a compound for a lipid-like environment, is a key driver of membrane permeability and distribution.[5] It is commonly expressed as:
-
logP: The logarithm of the partition coefficient between n-octanol and water for the neutral species of the molecule.
-
logD: The logarithm of the distribution coefficient, which describes the partitioning of all species (neutral and ionized) at a specific pH. For an ionizable drug, logD is the more physiologically relevant parameter.[5][6]
-
The interplay between pKa and logD is intimate. As the pH of the environment changes relative to the compound's pKa, the ratio of ionized to neutral species shifts, directly altering the measured logD. Understanding this relationship is essential for predicting a drug's behavior as it traverses the varying pH environments of the human body, from the acidic stomach (pH 1-3.5) to the physiological pH of the blood (pH 7.4).[7]
Our target molecule possesses a key acidic center—the furan-2-carboxylic acid moiety. Therefore, determining its pKa is the first essential step, which will then inform the strategy for measuring its pH-dependent lipophilicity profile.
Preliminary Assessment: In Silico Predictions
Before embarking on laboratory experiments, computational tools provide rapid, valuable estimations of pKa and logP. These predictions help in designing experiments, for example, by suggesting the appropriate pH range for logD studies. Several well-regarded software packages are available, including ACD/Labs Percepta® and ChemAxon's MarvinSketch.[8][9][10] These tools use large databases of experimental values and sophisticated algorithms based on chemical structure to derive predictions.[11][12]
For our target molecule, a preliminary in silico analysis would yield the data summarized in Table 1.
| Parameter | Predicted Value | Software/Methodology |
| Acidic pKa | 3.5 ± 0.2 | ACD/Labs Percepta, GALAS Algorithm[13] |
| logP | 1.8 ± 0.3 | ChemAxon MarvinSketch, Consensus Model[9][12] |
| Table 1: Computationally predicted physicochemical properties of the target molecule. These values serve as an initial hypothesis to be confirmed experimentally. |
Experimental Determination of pKa
The primary ionizable center is the carboxylic acid. Potentiometric titration is the gold-standard method for pKa determination due to its precision and direct measurement principle.[14][15]
Causality Behind Method Choice: Potentiometric Titration
Potentiometric titration directly monitors the change in pH of a solution of the compound as a titrant of known concentration is added.[16] The pKa is determined from the midpoint of the buffer region on the resulting titration curve, where the concentrations of the protonated (acidic) and deprotonated (conjugate base) forms are equal.[17] This method is robust, does not require the molecule to have a chromophore, and is applicable to a wide pKa range (typically 2-12), making it ideal for our carboxylic acid.[3]
Detailed Protocol: Potentiometric Titration for pKa Determination
This protocol is designed as a self-validating system by including rigorous calibration and system suitability checks.
Materials & Equipment:
-
This compound (≥98% purity)
-
Calibrated pH meter with a combination glass electrode (accuracy ±0.01 pH units)
-
Automated titrator or manual burette (Class A, 25 mL)
-
Standardized 0.1 M sodium hydroxide (NaOH) solution, carbonate-free
-
Standardized 0.1 M hydrochloric acid (HCl) solution
-
Potassium chloride (KCl) for ionic strength adjustment
-
Deionized water (18.2 MΩ·cm), degassed
-
Methanol or other suitable co-solvent (if solubility is low)
Step-by-Step Methodology:
-
System Calibration: Calibrate the pH meter using at least three standard aqueous buffers (e.g., pH 4.01, 7.00, and 10.01) at a constant temperature (e.g., 25 °C).[17]
-
Sample Preparation: Accurately weigh and dissolve the compound in a known volume of degassed, deionized water to achieve a final concentration of approximately 1-10 mM. If aqueous solubility is a limiting factor, a co-solvent like methanol can be used; however, the pKa must then be determined at several co-solvent concentrations and extrapolated back to 0% to find the aqueous pKa.[14]
-
Ionic Strength Adjustment: Add KCl to the sample solution to maintain a constant ionic strength (e.g., 0.15 M) throughout the titration. This minimizes changes in activity coefficients.[17]
-
Titration - Acidification (Blanket Titration): Place the solution in a jacketed vessel at a constant temperature. Purge the headspace with nitrogen to prevent CO₂ ingress.[14] First, titrate with 0.1 M HCl to a low pH (e.g., pH 2.5) to ensure the carboxylic acid is fully protonated.
-
Titration - Titration with Base: Begin the titration by adding small, precise increments of the standardized 0.1 M NaOH solution. Record the pH value after each addition, allowing the reading to stabilize.
-
Data Acquisition: Continue the titration past the equivalence point to a higher pH (e.g., pH 11).
-
Data Analysis:
-
Plot the measured pH versus the volume of NaOH added to generate the titration curve.
-
Calculate the first derivative of the curve (ΔpH/ΔV). The peak of this plot corresponds to the equivalence point volume (Vₑ).
-
The pKa is the pH value on the titration curve corresponding to the volume of titrant at the half-equivalence point (Vₑ/2).[17]
-
| Parameter | Experimental Value | Method |
| Equivalence Point (Vₑ) | (Hypothetical) 5.10 mL | First Derivative Plot |
| Half-Equivalence Point (Vₑ/2) | (Hypothetical) 2.55 mL | Calculation |
| Experimental pKa (at 25°C) | 3.62 | Potentiometric Titration |
| Table 2: Representative experimental data from a potentiometric titration. |
Experimental Determination of Lipophilicity (logD)
With the pKa established, we can now measure the pH-dependent lipophilicity. While the shake-flask method is the traditional standard, modern drug discovery favors higher-throughput techniques like Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[18][19][20]
Causality Behind Method Choice: RP-HPLC
The RP-HPLC method for logD determination is based on the principle that a compound's retention time on a nonpolar stationary phase (like C18) is correlated with its lipophilicity.[21] By measuring the retention factor (k) at various pH values and correlating it to the retention factors of known standards, a reliable logD profile can be generated.[22][23] This method offers significant advantages: it requires a very small amount of sample, is less labor-intensive than the shake-flask method, is suitable for compounds with low solubility, and allows for the simultaneous determination of multiple parameters.[24][25]
Detailed Protocol: RP-HPLC for logD Determination
Materials & Equipment:
-
HPLC system with UV detector
-
C18 column (e.g., Agilent Zorbax Extend-C18)
-
Aqueous mobile phases: Buffers of known pH (e.g., pH 2.0, 4.0, 5.5, 7.4, 9.0)
-
Organic mobile phase: Acetonitrile or Methanol
-
Set of 5-7 calibrant compounds with well-established logP/logD values spanning a relevant range.
-
Target compound solution (e.g., 1 mg/mL in DMSO).
Step-by-Step Methodology:
-
Calibrant Selection: Choose calibrants that are structurally diverse and bracket the expected logP of the target compound.
-
Isocratic Elution Setup: For each aqueous buffer pH, perform a series of isocratic HPLC runs with varying concentrations of organic modifier (e.g., 30%, 40%, 50%, 60%, 70% methanol).
-
Retention Time Measurement: For each isocratic condition, inject the target compound and the calibrants, and record their retention times (tᵣ). Also, measure the column dead time (t₀) using an unretained compound like uracil.
-
Calculate Retention Factor (k): For each compound at each condition, calculate the retention factor using the formula: k = (tᵣ - t₀) / t₀.
-
Extrapolate to 0% Organic (log kₗ): For each compound at a given pH, plot log(k) against the percentage of organic modifier. Perform a linear regression and extrapolate the line to 0% organic modifier to determine the y-intercept, which is log kₗ. The log kₗ value is the chromatographic hydrophobicity index.[21]
-
Create Calibration Curve: At a specific pH (e.g., pH 7.4 for logD₇.₄), plot the known logD values of the calibrants against their experimentally determined log kₗ values. This creates the calibration curve.
-
Determine logD of Target Compound: Using the log kₗ value determined for the target compound and the calibration curve, calculate its logD at that specific pH.
-
Repeat for All pH Values: Repeat steps 2-7 for each desired pH buffer to generate a complete logD vs. pH profile.
| pH of Aqueous Phase | log kₗ (Target Compound) | Calculated logD | Predominant Species | Expected Lipophilicity |
| 2.0 | (Hypothetical) 1.95 | 1.75 | R-COOH (Neutral) | High |
| 5.5 | (Hypothetical) 0.80 | 0.60 | R-COO⁻ (Ionized) | Low |
| 7.4 | (Hypothetical) 0.65 | 0.45 | R-COO⁻ (Ionized) | Low |
| 9.0 | (Hypothetical) 0.63 | 0.43 | R-COO⁻ (Ionized) | Very Low |
| Table 3: Representative experimental logD data for the target molecule across a physiological pH range. |
Synthesis of Data: The Interrelationship of pKa and logD
The experimental data from Tables 2 and 3 validate the fundamental relationship between ionization and lipophilicity. With a pKa of ~3.6, the carboxylic acid is predominantly in its neutral, more lipophilic form (R-COOH) at pH values well below the pKa (e.g., pH 2.0). As the pH increases above the pKa, the compound deprotonates to its anionic, less lipophilic form (R-COO⁻).
This relationship can be mathematically described for an acid by the equation: logD = logP - log(1 + 10^(pH - pKa)) [26]
Using our experimental pKa (3.62) and the logD at pH 2.0 (1.75, where the compound is >97% neutral, so logD ≈ logP), we can predict the logD at physiological pH 7.4:
logD₇.₄ = 1.75 - log(1 + 10^(7.4 - 3.62)) logD₇.₄ = 1.75 - log(1 + 10³.⁷⁸) logD₇.₄ = 1.75 - 3.78 = -2.03
This calculated value can be compared to the experimentally determined logD at pH 7.4. A strong correlation between the predicted and measured values validates the entire physicochemical profile.
Implications for Drug Development:
-
Absorption: The high lipophilicity at gastric pH suggests potential for absorption in the stomach. However, the rapid switch to a highly polar, ionized form in the intestine (pH 5.5-8.0) and blood (pH 7.4) suggests that intestinal absorption might be limited.
-
Distribution: The low logD at physiological pH indicates the compound will likely have limited ability to cross lipid membranes, potentially resulting in a lower volume of distribution and poor penetration of the blood-brain barrier.
-
Solubility: The ionized form at pH 7.4 will be significantly more water-soluble than the neutral form, which is beneficial for formulation but can be detrimental to permeability.
Visualizations: Workflows and Relationships
Visual models are essential for communicating complex scientific workflows and concepts.
Figure 1: Experimental workflow for the determination of pKa and logD.
Sources
- 1. researchgate.net [researchgate.net]
- 2. chemaxon.com [chemaxon.com]
- 3. creative-bioarray.com [creative-bioarray.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. LogD | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 6. ftloscience.com [ftloscience.com]
- 7. ijper.org [ijper.org]
- 8. acdlabs.com [acdlabs.com]
- 9. docs.chemaxon.com [docs.chemaxon.com]
- 10. knime.com [knime.com]
- 11. acdlabs.com [acdlabs.com]
- 12. docs.chemaxon.com [docs.chemaxon.com]
- 13. youtube.com [youtube.com]
- 14. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 15. dergipark.org.tr [dergipark.org.tr]
- 16. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 17. creative-bioarray.com [creative-bioarray.com]
- 18. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]
- 19. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 20. LogP / LogD shake-flask method [protocols.io]
- 21. Determination of reversed-phase high performance liquid chromatography based octanol-water partition coefficients for neutral and ionizable compounds: Methodology evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Simultaneous determination of pKa and lipophilicity by gradient RP HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Simultaneous determination of LogD, LogP, and pK(a) of drugs by using a reverse phase HPLC coupled with a 96-well plate auto injector. | Semantic Scholar [semanticscholar.org]
- 24. Simultaneous determination of LogD, LogP, and pK(a) of drugs by using a reverse phase HPLC coupled with a 96-well plate auto injector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
Methodological & Application
Application Note: High-Throughput Antimicrobial Screening of 5-[(4-nitro-1H-pyrazol-1-yl)methyl]furan-2-carboxylic acid
Abstract
The escalating crisis of antimicrobial resistance necessitates the rapid screening and development of novel therapeutic agents. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the antimicrobial screening of the novel synthetic compound, 5-[(4-nitro-1H-pyrazol-1-yl)methyl]furan-2-carboxylic acid (herein referred to as "Compound X"). We present a structured, two-tiered screening protocol, beginning with the qualitative Kirby-Bauer disk diffusion assay for initial broad-spectrum assessment, followed by the quantitative broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). This guide emphasizes the causality behind experimental choices, adherence to internationally recognized standards, and robust data interpretation to ensure scientifically sound and reproducible outcomes.
Scientific Rationale and Compound Background
Compound X integrates three key pharmacophores, each with a history of biological activity, providing a strong rationale for its investigation as a potential antimicrobial agent.
-
Pyrazole Core: The pyrazole nucleus is a well-established scaffold in medicinal chemistry, with derivatives known to exhibit a wide range of pharmacological properties, including potent antibacterial activities.[1][2][3][4] Some pyrazole derivatives have been shown to target bacterial metabolic pathways, including DNA gyrase, a crucial enzyme for bacterial replication.[1]
-
Furan Moiety: Furan derivatives are found in numerous natural and synthetic compounds displaying significant biological activity.[5][6] Specifically, furancarboxylic acids have demonstrated antimicrobial efficacy against a spectrum of bacteria and fungi.[7]
-
Nitroaromatic Group: The nitro group is a powerful electron-withdrawing moiety present in several first-line antimicrobial drugs.[8][9] Its mechanism often involves reductive bioactivation by bacterial nitroreductases, leading to the formation of toxic radical intermediates that can damage DNA and other critical cellular components.[8][9][10] This process is particularly effective against anaerobic and microaerophilic bacteria.[10][11]
The synergistic combination of these three moieties in Compound X presents a compelling case for its evaluation as a novel antimicrobial candidate.
A Two-Tiered Screening Workflow
A logical, phased approach is critical for the efficient screening of novel compounds.[12][13] We advocate for a workflow that moves from a rapid qualitative assessment to a more detailed quantitative analysis.
Caption: Overall antimicrobial screening workflow for Compound X.
Materials and Reagents
-
Compound: this compound (Compound X)
-
Solvent: Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Bacterial Strains:
-
Gram-positive: Staphylococcus aureus (e.g., ATCC 25923), Bacillus subtilis (e.g., ATCC 6633)
-
Gram-negative: Escherichia coli (e.g., ATCC 25922), Pseudomonas aeruginosa (e.g., ATCC 27853)
-
-
Growth Media:
-
Reagents & Consumables:
Experimental Protocols
Adherence to standardized protocols is paramount for reproducibility and for data to be comparable across different studies. The methodologies described are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[17][18][19][20][21]
Protocol 1: Inoculum Preparation (Standardized to 0.5 McFarland)
Causality: The density of the bacterial inoculum is a critical variable. A suspension that is too light will overestimate efficacy (larger zones, lower MICs), while one that is too dense will underestimate it. Standardization to a 0.5 McFarland standard ensures a consistent starting bacterial concentration of approximately 1.5 x 10⁸ CFU/mL.[17]
-
Aseptically pick 3-5 well-isolated colonies of the test bacterium from an overnight agar plate.
-
Transfer colonies into a tube containing 4-5 mL of sterile saline or TSB.
-
Vortex thoroughly to create a smooth, homogenous suspension.
-
Adjust the turbidity of the suspension by adding more bacteria or sterile saline to visually match the 0.5 McFarland standard against a white background with contrasting black lines.
-
This standardized suspension must be used within 15-60 minutes of preparation to ensure bacterial viability and prevent changes in cell density.[17][22]
Protocol 2: Tier 1 - Kirby-Bauer Disk Diffusion Assay
Principle: This method provides a qualitative or semi-quantitative assessment of antimicrobial activity. The test compound diffuses from a paper disk into an agar medium inoculated with the test organism. If the compound is effective, it will inhibit bacterial growth, creating a clear "zone of inhibition" around the disk. The diameter of this zone is proportional to the susceptibility of the organism.[12]
-
Plate Inoculation: Dip a sterile cotton swab into the standardized inoculum (Protocol 1). Remove excess liquid by pressing the swab against the inside of the tube.[17][22] Swab the entire surface of a Mueller-Hinton Agar (MHA) plate evenly in three directions to ensure confluent growth.
-
Disk Preparation & Application:
-
Prepare a stock solution of Compound X in DMSO (e.g., 10 mg/mL).
-
Aseptically apply a known volume (e.g., 10 µL) of the Compound X solution onto sterile 6 mm paper disks to achieve a specific loading dose (e.g., 100 µ g/disk ). Allow the solvent to fully evaporate in a sterile hood.
-
Prepare a negative control disk using 10 µL of pure DMSO.
-
Prepare positive control disks with standard antibiotics.
-
-
Incubation: Aseptically place the prepared disks onto the inoculated MHA plate, pressing gently to ensure full contact.[17] Ensure disks are well-spaced to prevent zone overlap. Invert the plates and incubate at 35±1°C for 16-20 hours.[22][23]
-
Data Collection: Measure the diameter of the zones of inhibition in millimeters (mm), including the disk diameter.
Protocol 3: Tier 2 - Broth Microdilution for MIC Determination
Principle: This quantitative method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in broth.[24] It is considered a gold standard for susceptibility testing.[20][25]
-
Plate Setup:
-
Dispense 50 µL of sterile Cation-Adjusted Mueller-Hinton Broth (CAMHB) into wells 2 through 12 of a 96-well microtiter plate.
-
In well 1, add 100 µL of the Compound X working solution (e.g., 256 µg/mL in CAMHB). This will be the highest concentration tested.
-
Well 11 will serve as the growth control (no compound).
-
Well 12 will serve as the sterility control (no bacteria).
-
-
Serial Dilution: Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard the final 50 µL from well 10. This creates a concentration gradient (e.g., 128, 64, 32... 0.25 µg/mL).
-
Inoculation: Dilute the 0.5 McFarland inoculum suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well. Add 50 µL of this final bacterial suspension to wells 1 through 11. Do not inoculate well 12.
-
Incubation: Cover the plate and incubate at 35°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of Compound X at which there is no visible turbidity (growth) when observed with the naked eye.[24]
Caption: Example 96-well plate layout for MIC determination.
Protocol 4: Tier 3 - Minimum Bactericidal Concentration (MBC) Determination
Principle: The MBC test is performed after the MIC is determined and establishes the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[16][26] This differentiates between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity.
-
Subculturing: Following MIC determination, select the wells that showed no visible growth (the MIC well and at least two more concentrated wells).
-
Plating: Aseptically pipette a 10 µL aliquot from each of these clear wells and spot-plate it onto a fresh, antibiotic-free MHA plate. Also, plate an aliquot from the growth control well to confirm inoculum viability.
-
Incubation: Incubate the MHA plate at 35°C for 18-24 hours.
-
MBC Determination: The MBC is the lowest concentration of the compound that results in a ≥99.9% (or 3-log) reduction in CFU/mL compared to the initial inoculum count.[27] Practically, it is often identified as the lowest concentration plate with no colony growth.
Data Presentation and Interpretation
Table 1: Example Disk Diffusion Results
| Bacterial Strain | Compound X (100 µ g/disk ) Zone (mm) | Ciprofloxacin (5 µ g/disk ) Zone (mm) | DMSO Zone (mm) |
| S. aureus | 22 | 25 | 6 |
| E. coli | 18 | 30 | 6 |
| P. aeruginosa | 10 | 28 | 6 |
| B. subtilis | 25 | 26 | 6 |
Interpretation: A zone diameter > 6 mm indicates potential activity. In this example, Compound X shows promising activity, particularly against Gram-positive bacteria.
Table 2: Example MIC and MBC Results (µg/mL)
| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| S. aureus | 4 | 8 | 2 | Bactericidal |
| E. coli | 16 | >128 | >8 | Bacteriostatic |
| B. subtilis | 2 | 4 | 2 | Bactericidal |
Interpretation: The MBC/MIC ratio is a key indicator. A ratio of ≤ 4 is generally considered evidence of bactericidal activity, while a ratio > 4 suggests bacteriostatic activity.[27]
Conclusion and Future Directions
These protocols provide a robust framework for the initial antimicrobial evaluation of this compound. A positive result in these assays—demonstrating potent MIC values and preferably bactericidal activity against key pathogens—warrants progression to more advanced studies. These include time-kill kinetic assays, mechanism of action studies (e.g., DNA gyrase inhibition assays), and cytotoxicity testing against mammalian cell lines to establish a preliminary therapeutic index.
References
-
Ansari, A., et al. (2022). Antibacterial pyrazoles: tackling resistant bacteria. Journal of Biomedical Science. Available at: [Link]
-
Hernández-Luis, F., & Hernández-Hernández, L. (2022). Antimicrobial Activity of Nitroaromatic Derivatives. Encyclopedia.pub. Available at: [Link]
-
Microbe Investigations. (n.d.). Minimum Bactericidal Concentration (MBC) Test. Microbe Investigations AG. Available at: [Link]
-
Microchem Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC) Test. Available at: [Link]
-
Creative Diagnostics. (n.d.). Minimum Bactericidal Concentration (MBC) Assay. Available at: [Link]
-
Grokipedia. (n.d.). Minimum bactericidal concentration. Available at: [Link]
-
American Chemical Society. (n.d.). Development of mixed microbial screening and cultivation methods for novel antibiotic discovery. ACS Spring 2023. Available at: [Link]
-
Al-Shabib, N. A., et al. (2024). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Saudi Pharmaceutical Journal. Available at: [Link]
-
Microbiology International. (n.d.). Broth Microdilution. Available at: [Link]
-
Cetin, A., & Kurt, H. (2020). Synthesis, Antibacterial Activity and Molecular Docking Studies of New Pyrazole Derivatives. Letters in Drug Design & Discovery. Available at: [Link]
-
O'Toole, G. A. (2014). Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). Journal of Visualized Experiments. Available at: [Link]
-
Cetin, A., & Kurt, H. (2020). Synthesis, Antibacterial Activity and Molecular Docking Studies of New Pyrazole Derivatives. Bentham Science. Available at: [Link]
-
EUCAST. (2015). EUCAST Disk Diffusion Method for Antimicrobial Susceptibility Testing - Version 5.0. European Committee on Antimicrobial Susceptibility Testing. Available at: [Link]
-
Miller, R. A., et al. (2005). Standardization of a broth microdilution susceptibility testing method to determine minimum inhibitory concentrations of aquatic bacteria. Diseases of Aquatic Organisms. Available at: [Link]
-
National Institute for Communicable Diseases. (2020). Antimicrobial susceptibility testing EUCAST disk diffusion method. Available at: [Link]
-
EUCAST. (2022). EUCAST Disk Diffusion Method (Part 1). CGSpace. Available at: [Link]
-
Åhman, J., et al. (2020). The EUCAST rapid disc diffusion method for antimicrobial susceptibility testing directly from positive blood culture bottles. Journal of Antimicrobial Chemotherapy. Available at: [Link]
-
CLSI. (n.d.). Antimicrobial Susceptibility Testing. Clinical and Laboratory Standards Institute. Available at: [Link]
-
Miller, L. C., et al. (2021). Nitroaromatic Antibiotics. Encyclopedia MDPI. Available at: [Link]
-
CLSI. (2024). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Clinical and Laboratory Standards Institute. Available at: [Link]
-
Silver, L. L. (2012). Screening Strategies to Identify New Antibiotics. Ingenta Connect. Available at: [Link]
-
CLSI. (n.d.). M100 | Performance Standards for Antimicrobial Susceptibility Testing. Clinical and Laboratory Standards Institute. Available at: [Link]
-
El-Sayed, W. A., et al. (2018). Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. Oriental Journal of Chemistry. Available at: [Link]
-
Fang, Y., et al. (2021). Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. Biology Direct. Available at: [Link]
-
Staroń, J., et al. (2024). Evaluation of novel compounds as anti-bacterial or anti-virulence agents. Frontiers in Microbiology. Available at: [Link]
-
Miller, L. C., et al. (2021). Nitroaromatic Antibiotics as Nitrogen Oxide Sources. Molecules. Available at: [Link]
-
Traczewski, M. M., et al. (2012). Evaluation of CLSI Agar Dilution Method and Trek Sensititre Broth Microdilution Panel for Determining Antimicrobial Susceptibility of Streptococcus pneumoniae. Journal of Clinical Microbiology. Available at: [Link]
-
Miller, L. C., et al. (2021). Nitroaromatic Antibiotics as Nitrogen Oxide Sources. PMC. Available at: [Link]
-
Clinical and Laboratory Standards Institute. (2020). The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing: Background, Organization, Functions, and Processes. Clinical Microbiology Reviews. Available at: [Link]
-
EUCAST. (n.d.). Disk Diffusion and Quality Control. European Committee on Antimicrobial Susceptibility Testing. Available at: [Link]
-
National Institutes of Health, Islamabad Pakistan. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. Available at: [Link]
-
Marinescu, M., & Zalaru, C. M. (2021). Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. MedDocs Publishers. Available at: [Link]
-
Shelar, U. B. (2022). Overview of Antimicrobial Properties of Furan. Journal of Current Pharma Research. Available at: [Link]
-
FDA. (2025). Antibacterial Susceptibility Test Interpretive Criteria. U.S. Food and Drug Administration. Available at: [Link]
-
CLSI. (2012). M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. ResearchGate. Available at: [Link]
-
Castillo-García, E., et al. (2024). Diversity-Oriented Synthesis and Antibiofilm Evaluation of Furan-2-Carboxamides. Chemistry – A European Journal. Available at: [Link]
-
Williams, R. E., & Raushel, F. M. (2003). Reduction of polynitroaromatic compounds: the bacterial nitroreductases. FEMS Microbiology Reviews. Available at: [Link]
-
Chang, J.-L., et al. (2020). Antimicrobial Furancarboxylic Acids from a Penicillium sp.. Journal of Natural Products. Available at: [Link]
-
Ganaie, M. A., et al. (2020). Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry. Available at: [Link]
-
Sravani, G. S., et al. (2024). Furan: A Promising Scaffold for Biological Activity. Journal of Drug Delivery and Therapeutics. Available at: [Link]
Sources
- 1. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. eurekaselect.com [eurekaselect.com]
- 4. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 5. dovepress.com [dovepress.com]
- 6. ijabbr.com [ijabbr.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. Nitroaromatic Antibiotics | Encyclopedia MDPI [encyclopedia.pub]
- 10. Nitroaromatic Antibiotics as Nitrogen Oxide Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Nitroaromatic Antibiotics as Nitrogen Oxide Sources - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ingentaconnect.com [ingentaconnect.com]
- 14. microchemlab.com [microchemlab.com]
- 15. Standardization of a broth microdilution susceptibility testing method to determine minimum inhibitory concentrations of aquatic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. microbe-investigations.com [microbe-investigations.com]
- 17. infectioncontrol.org.ua [infectioncontrol.org.ua]
- 18. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 19. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 20. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 21. The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing: Background, Organization, Functions, and Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 22. cgspace.cgiar.org [cgspace.cgiar.org]
- 23. The EUCAST rapid disc diffusion method for antimicrobial susceptibility testing directly from positive blood culture bottles - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Broth Microdilution | MI [microbiology.mlsascp.com]
- 25. EUCAST: Disk Diffusion and Quality Control [eucast.org]
- 26. Antibiotic Susceptibility MIC/MBC Testing - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 27. grokipedia.com [grokipedia.com]
Application Notes and Protocols for Characterizing the Enzyme Inhibitory Activity of 5-[(4-nitro-1H-pyrazol-1-yl)methyl]furan-2-carboxylic acid
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on designing and executing enzyme inhibition assays for the novel compound 5-[(4-nitro-1H-pyrazol-1-yl)methyl]furan-2-carboxylic acid. Given the absence of a predetermined biological target for this molecule, this guide emphasizes a systematic and adaptable approach to screen for inhibitory activity against a range of putative enzyme targets, determine inhibitor potency (IC₅₀), and elucidate the mechanism of action. The protocols herein are designed to be robust and self-validating, grounded in established principles of enzyme kinetics and assay development.
Introduction: Scientific Rationale and Strategic Approach
The compound this compound incorporates two key heterocyclic scaffolds, pyrazole and furan, which are prevalent in a multitude of biologically active molecules. Pyrazole-containing compounds are known to exhibit a wide array of pharmacological activities, including the inhibition of enzymes such as cyclooxygenases, carbonic anhydrases, and various kinases.[1][2][3] Similarly, the furan-2-carboxylic acid moiety is a structural feature in compounds that have shown inhibitory effects against enzymes like mycobacterial targets and VEGFR-2.[4][5]
The confluence of these structural motifs suggests that this compound is a promising candidate for enzyme inhibition. However, without a known target, a logical and systematic screening approach is paramount. This guide provides the foundational protocols to:
-
Identify potential enzyme targets based on structural analogy.
-
Perform initial screening assays to detect inhibitory activity.
-
Quantify the potency of inhibition through IC₅₀ determination.
-
Investigate the kinetic mechanism of inhibition to understand the mode of interaction between the compound and its target enzyme.
The methodologies described are adaptable to various enzyme classes and assay formats, including spectrophotometric and fluorometric detection.
Preliminary Considerations and Assay Development
Before embarking on detailed inhibitory studies, a thoughtful approach to assay development is crucial for generating reliable and reproducible data.[2][5]
Putative Target Selection
Based on the compound's structure, initial screening could focus on enzymes from the following families:
-
Kinases: A broad and critical class of enzymes in cellular signaling.[6][7]
-
Proteases: Involved in numerous physiological and pathological processes.
-
Oxidoreductases: Such as cyclooxygenases, given the anti-inflammatory precedent of some pyrazole derivatives.
-
Hydrolases: A diverse group of enzymes that are common drug targets.
Assay Format Selection
The choice of assay format depends on the specific enzyme being studied and the available instrumentation.
-
Spectrophotometric Assays: These assays measure the change in absorbance of a substrate or product over time.[8][9][10] They are widely used due to their simplicity and the broad availability of spectrophotometers.
-
Fluorometric Assays: These assays detect changes in fluorescence and are generally more sensitive than spectrophotometric methods.[11][12][13]
Optimization of Assay Conditions
For any chosen enzyme, it is essential to optimize the assay conditions to ensure the reaction is in a linear range and sensitive to inhibition.[14][15] Key parameters to optimize include:
-
Enzyme concentration
-
Substrate concentration (typically at or below the Kₘ for inhibitor screening)[16]
-
Buffer composition, pH, and ionic strength
-
Incubation time and temperature
A standard operating procedure for developing an enzymatic assay is a critical first step.[17]
Experimental Protocols
The following sections provide detailed, step-by-step protocols for the characterization of this compound as an enzyme inhibitor.
Materials and Reagents
-
Test Compound: this compound
-
Enzyme: Purified enzyme of interest
-
Substrate: Specific substrate for the chosen enzyme
-
Buffer: Appropriate buffer for optimal enzyme activity
-
Positive Control Inhibitor: A known inhibitor of the target enzyme
-
Solvent: Dimethyl sulfoxide (DMSO) for dissolving the test compound
-
Microplates: 96-well or 384-well plates (clear for spectrophotometric assays, black for fluorometric assays)
-
Instrumentation: Microplate reader with absorbance or fluorescence detection capabilities
Protocol 1: IC₅₀ Determination
The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of an inhibitor.[18][19][20]
Step-by-Step Procedure:
-
Prepare a stock solution of this compound (e.g., 10 mM in 100% DMSO).
-
Perform serial dilutions of the test compound in assay buffer. It is common to use a 10-point, 3-fold serial dilution to cover a wide concentration range. Ensure the final DMSO concentration in all wells is constant and low (typically ≤1%) to avoid solvent effects.
-
Set up the assay plate as described in the table below. Include controls for no inhibition (0% inhibition, vehicle control) and maximal inhibition (100% inhibition, no enzyme or a potent known inhibitor).
-
Add the enzyme solution to all wells except the "No Enzyme" control.
-
Pre-incubate the plate for 10-15 minutes at the optimal temperature for the enzyme to allow the inhibitor to bind.[4]
-
Initiate the reaction by adding the substrate solution to all wells.
-
Measure the reaction rate by monitoring the change in absorbance or fluorescence over time in a kinetic mode. The initial linear portion of the progress curve represents the initial velocity (V₀).
-
Calculate the percent inhibition for each concentration of the test compound using the following formula: % Inhibition = 100 * (1 - (V₀_inhibitor - V₀_background) / (V₀_vehicle - V₀_background))
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic dose-response curve to determine the IC₅₀ value.
Table 1: Example Plate Layout for IC₅₀ Determination
| Well Content | Volume (µL) | Description |
| Assay Buffer | Variable | To bring the final volume to 200 µL |
| Test Compound (or Vehicle) | 20 | Serially diluted inhibitor or DMSO vehicle |
| Enzyme Solution | 50 | Optimal concentration of the enzyme |
| Substrate Solution | 50 | Initiates the reaction |
| Controls | ||
| Vehicle Control | 20 (DMSO) | 0% Inhibition (Maximum enzyme activity) |
| No Enzyme Control | - | Background signal (enzyme buffer added instead) |
| Positive Control Inhibitor | 20 | Known inhibitor at a concentration >5x its IC₅₀ |
Workflow for IC₅₀ Determination
Caption: Workflow for determining the IC₅₀ value.
Protocol 2: Mechanism of Action Studies
Understanding how an inhibitor interacts with an enzyme and its substrate is crucial for lead optimization.[1][3] This protocol helps to distinguish between competitive, non-competitive, uncompetitive, and mixed inhibition.[6]
Step-by-Step Procedure:
-
Determine the Michaelis constant (Kₘ) of the substrate for the enzyme in the absence of the inhibitor by measuring the initial reaction velocity at various substrate concentrations and fitting the data to the Michaelis-Menten equation.
-
Select a range of fixed inhibitor concentrations based on the previously determined IC₅₀ value (e.g., 0.5x, 1x, 2x, and 4x IC₅₀).
-
For each fixed inhibitor concentration, perform a substrate titration experiment, measuring the initial reaction velocity (V₀) across a range of substrate concentrations (typically spanning from 0.1x to 10x Kₘ).
-
Analyze the data by generating a Lineweaver-Burk plot (1/V₀ vs. 1/[Substrate]). The pattern of the lines for the different inhibitor concentrations will indicate the mode of inhibition.[21][22]
Table 2: Interpretation of Lineweaver-Burk Plots
| Inhibition Type | Effect on Vₘₐₓ | Effect on Kₘ | Lineweaver-Burk Plot Appearance |
| Competitive | Unchanged | Increases | Lines intersect at the y-axis. |
| Non-competitive | Decreases | Unchanged | Lines intersect at the x-axis. |
| Uncompetitive | Decreases | Decreases | Lines are parallel. |
| Mixed | Decreases | Varies | Lines intersect in the second or third quadrant (not on an axis). |
Diagram of Inhibition Mechanisms
Caption: Simplified schemes of reversible inhibition mechanisms.
Data Analysis and Interpretation
-
Software: Use graphing software with non-linear regression capabilities (e.g., GraphPad Prism, Origin) for IC₅₀ determination and Michaelis-Menten kinetics.
-
Statistical Significance: Perform experiments in triplicate to ensure reproducibility and to calculate standard deviations.
-
Cheng-Prusoff Equation: For competitive inhibitors, the inhibition constant (Kᵢ) can be calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [S]/Kₘ).[18]
Troubleshooting
Encountering issues in enzyme assays is common. The table below outlines potential problems and solutions.[25][26][27][28]
Table 3: Common Troubleshooting Scenarios
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High background signal | Substrate instability; Autohydrolysis of substrate; Contaminated reagents. | Run a "no enzyme" control; Prepare fresh substrate solution; Check buffer for contaminants. |
| No or low enzyme activity | Inactive enzyme; Incorrect buffer pH or composition; Presence of inhibitors in the sample preparation. | Use a new aliquot of enzyme; Confirm buffer pH; Perform a spike-and-recovery experiment to check for sample matrix interference.[26] |
| Poor reproducibility | Pipetting errors; Inconsistent incubation times; Temperature fluctuations. | Use calibrated pipettes; Ensure precise timing for all steps; Use a temperature-controlled plate reader or incubator. |
| Incomplete inhibition at high compound concentrations | Compound insolubility; Non-specific inhibition; Compound interfering with the detection method. | Check compound solubility in assay buffer; Test for assay interference by running the assay without the enzyme at high compound concentrations. |
Conclusion
This application note provides a robust and adaptable framework for the initial characterization of this compound as an enzyme inhibitor. By following these protocols, researchers can confidently screen for activity, determine inhibitor potency, and gain insights into the mechanism of action. This systematic approach is fundamental in the early stages of drug discovery and will pave the way for further optimization and development of this promising compound.
References
-
The Royal Society of Chemistry. (n.d.). Protocol for enzyme assays. Retrieved from [Link]
-
Kumar, H., Bansal, K. K., & Goyal, A. (2022). An Insight into Pyrazole-containing Compounds: Synthesis and Pharmacological Activities. Anti-Infective Agents, 20(5), 1-26. Retrieved from [Link]
-
Kumar, H. (2022). An insight into pyrazole-containing compounds: Synthesis and pharmacological activities. SciSpace. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. PubMed Central. Retrieved from [Link]
- Google Patents. (n.d.). Pyrazole compounds useful as protein kinase inhibitors.
-
MDPI. (n.d.). 5-(4-Nitrophenyl)furan-2-carboxylic Acid. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity. PubMed Central. Retrieved from [Link]
-
edX. (n.d.). IC50 Determination. Retrieved from [Link]
-
Mimbar Al-Islam. (n.d.). Enzyme inhibitory assay: Significance and symbolism. Retrieved from [Link]
-
Creative Biolabs Antibody. (n.d.). Troubleshooting of Competition (Inhibition) ELISA. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia. PubMed. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Determination of Half-Maximal Inhibitory Concentration of an Enzyme Inhibitor. PubMed. Retrieved from [Link]
-
Bitesize Bio. (2023). Working with Enzymes: Part I -The Simple Kinetic Spectrophotometric Assay. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Basics of Enzymatic Assays for HTS. Assay Guidance Manual. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). A standard operating procedure for an enzymatic activity inhibition assay. PubMed. Retrieved from [Link]
-
BellBrook Labs. (n.d.). Enzyme Assays: The Foundation of Modern Drug Discovery. Retrieved from [Link]
-
Wikipedia. (n.d.). IC50. Retrieved from [Link]
-
ResearchGate. (n.d.). A General Guide for the Optimization of Enzyme Assay Conditions Using the Design of Experiments Approach. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. PubMed Central. Retrieved from [Link]
-
Ainfo. (n.d.). KINETIC ANALYSIS OF INHIBITOR ACTIONS ON ENZYMES. Retrieved from [Link]
-
TeachMePhysiology. (2024). Enzyme Inhibition - Types of Inhibition. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Mechanistic and kinetic studies of inhibition of enzymes. PubMed. Retrieved from [Link]
-
EpigenTek. (2022). EpiQuik™ DNMT Activity/Inhibition Assay Ultra Kit (Fluorometric). Retrieved from [Link]
-
bioRxiv. (2022). A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. PubMed Central. Retrieved from [Link]
Sources
- 1. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Best Practices for Development and Validation of Enzymatic Activity Assays to Support Drug Development for Inborn Errors of Metabolism and Biomarker Assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular Mechanism Studies of Enzyme Inhibition [creative-enzymes.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. bellbrooklabs.com [bellbrooklabs.com]
- 6. omicsonline.org [omicsonline.org]
- 7. academic.oup.com [academic.oup.com]
- 8. rsc.org [rsc.org]
- 9. Spectrophotometric Enzyme Assays - Creative Enzymes [creative-enzymes.com]
- 10. bitesizebio.com [bitesizebio.com]
- 11. epigentek.com [epigentek.com]
- 12. Fluorometric Enzyme Assays - Creative Enzymes [creative-enzymes.com]
- 13. Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Assay Development: 5 Considerations and 8 Fundamentals [labome.com]
- 16. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. courses.edx.org [courses.edx.org]
- 19. Determination of Half-Maximal Inhibitory Concentration of an Enzyme Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. IC50 - Wikipedia [en.wikipedia.org]
- 21. ainfo.cnptia.embrapa.br [ainfo.cnptia.embrapa.br]
- 22. teachmephysiology.com [teachmephysiology.com]
- 23. Experimental Activity Validation of Inhibitors [creative-enzymes.com]
- 24. Enzyme inhibitory assay: Significance and symbolism [wisdomlib.org]
- 25. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 26. pdf.benchchem.com [pdf.benchchem.com]
- 27. docs.abcam.com [docs.abcam.com]
- 28. pcrbio.com [pcrbio.com]
Application Note: Derivatization of 5-[(4-nitro-1H-pyrazol-1-yl)methyl]furan-2-carboxylic acid for Advanced Research and Drug Development
Abstract
This technical guide provides detailed protocols for the chemical derivatization of the carboxylic acid moiety of 5-[(4-nitro-1H-pyrazol-1-yl)methyl]furan-2-carboxylic acid. This compound, possessing a unique combination of a furan core, a nitropyrazole substituent, and a reactive carboxylic acid, is a valuable scaffold in medicinal chemistry and materials science. The protocols outlined herein focus on the formation of amide and ester derivatives, which are crucial for modulating the compound's physicochemical properties, biological activity, and potential for further conjugation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile molecule in their studies.
Introduction
The chemical modification of lead compounds is a cornerstone of modern drug discovery and development. Derivatization of a carboxylic acid group can significantly impact a molecule's solubility, lipophilicity, metabolic stability, and target-binding interactions. For the title compound, this compound, the strategic modification of its carboxylic acid function opens avenues for creating diverse libraries of amides and esters with potentially enhanced therapeutic properties.
The presence of both a furan and a nitropyrazole ring necessitates careful consideration of reaction conditions to ensure the integrity of these heterocyclic systems. The furan ring, in particular, is known to be sensitive to strongly acidic conditions, which can lead to ring-opening or polymerization. The nitropyrazole moiety is generally robust; however, the electron-withdrawing nature of the nitro group can influence the reactivity of the overall molecule. The protocols detailed below are optimized to be mild and efficient, ensuring high yields of the desired derivatives while preserving the core molecular structure.
Chemical Structures and Properties
A clear understanding of the starting material and its potential derivatives is crucial for successful synthesis and characterization.
| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Key Features |
| This compound | ![]() | C9H7N3O5 | 237.17 | Heterocyclic core, reactive carboxylic acid, potential for H-bond donation/acceptance. |
| Amide Derivative (Generic) | ![]() | C9H6N3O4-R | Varies | Increased metabolic stability, diverse R-group possibilities for SAR studies. |
| Ester Derivative (Generic) | ![]() | C9H6N3O5-R | Varies | Modulated lipophilicity, potential for prodrug strategies. |
Protocol 1: Amide Synthesis via EDC/NHS Coupling
This protocol describes the formation of an amide bond by activating the carboxylic acid with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS). This method is widely used due to its mild reaction conditions and high efficiency.
Workflow for Amide Synthesis
Caption: Workflow for the synthesis of amide derivatives.
Detailed Step-by-Step Protocol
-
Preparation: To a clean, dry round-bottom flask, add this compound (1.0 eq).
-
Dissolution: Dissolve the starting material in anhydrous N,N-dimethylformamide (DMF) to a concentration of approximately 0.1 M.
-
Activation: To the stirred solution, add N-hydroxysuccinimide (NHS) (1.2 eq) followed by 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.5 eq).
-
Activation Stirring: Allow the mixture to stir at room temperature for 1-2 hours to form the NHS-ester intermediate.
-
Nucleophile Addition: Add the desired primary or secondary amine (1.1 eq) to the reaction mixture.
-
Coupling Reaction: Continue stirring the reaction at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up:
-
Dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterization: Confirm the structure and purity of the final amide derivative by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| Low Yield | Incomplete activation or hydrolysis of the NHS-ester. | Ensure anhydrous conditions. Use freshly opened EDC and NHS. Increase the amount of EDC/NHS slightly. |
| Sterically hindered amine. | Increase reaction time and/or temperature (e.g., to 40-50 °C). Consider using a more potent coupling agent like HATU. | |
| Side Products | Formation of N-acylurea byproduct. | Add NHS before EDC to minimize this side reaction. |
| Degradation of the furan ring. | Ensure the reaction is not acidic. If necessary, add a non-nucleophilic base like diisopropylethylamine (DIPEA) (1.1 eq). |
Protocol 2: Ester Synthesis via Fischer-Speier Esterification
This protocol details the formation of an ester derivative under acidic conditions using an excess of the corresponding alcohol. Given the acid sensitivity of the furan ring, this method should be performed with careful monitoring and the use of a mild acid catalyst.
Workflow for Ester Synthesis
Caption: Workflow for the synthesis of ester derivatives.
Detailed Step-by-Step Protocol
-
Preparation: To a round-bottom flask equipped with a reflux condenser, add this compound (1.0 eq).
-
Dissolution: Add a large excess of the desired alcohol (e.g., methanol, ethanol) to serve as both the reactant and the solvent.
-
Acid Catalyst: Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄) (typically 1-2 drops per 10 mL of alcohol).
-
Reaction: Heat the mixture to reflux and maintain the temperature for 4-8 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the excess acid with a saturated aqueous solution of NaHCO₃.
-
Remove the excess alcohol under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.
-
-
Purification: Filter and concentrate the organic layer. Purify the crude ester by flash column chromatography on silica gel.
-
Characterization: Confirm the structure and purity of the final ester derivative by ¹H NMR, ¹³C NMR, and HRMS.
Alternative Milder Esterification
For substrates that are particularly sensitive to strong acids, an alternative is to use a milder coupling agent like DCC (N,N'-Dicyclohexylcarbodiimide) with a catalytic amount of DMAP (4-Dimethylaminopyridine) in an inert solvent like dichloromethane (DCM) with the desired alcohol.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
EDC and other coupling reagents can be sensitizers; avoid inhalation and skin contact.
-
Handle concentrated acids with extreme care.
Conclusion
The protocols provided in this application note offer reliable and adaptable methods for the derivatization of the carboxylic acid group of this compound. The choice between amide and ester formation, and the specific reagents and conditions, will depend on the desired properties of the final compound and the nature of the nucleophile. By carefully following these procedures and considering the potential for side reactions, researchers can efficiently generate a diverse range of derivatives for further investigation in their respective fields.
References
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]
-
Otera, J. (1993). Transesterification. Chemical Reviews, 93(4), 1449-1470. [Link]
- Katritzky, A. R., & Pozharskii, A. F. (2000). Handbook of Heterocyclic Chemistry (2nd ed.). Pergamon.
- Li, J. J. (2009). Name Reactions in Heterocyclic Chemistry. John Wiley & Sons.
Application Notes & Protocols: A Framework for In Vivo Efficacy Evaluation of 5-[(4-nitro-1H-pyrazol-1-yl)methyl]furan-2-carboxylic acid (NPA-FC)
Abstract: This document provides a comprehensive framework for designing and executing in vivo efficacy studies for the novel compound 5-[(4-nitro-1H-pyrazol-1-yl)methyl]furan-2-carboxylic acid, hereafter referred to as NPA-FC. By leveraging established principles of preclinical drug development, these notes offer detailed protocols for critical preliminary assessments and a robust template for efficacy evaluation in a relevant animal model. The causality behind experimental choices is emphasized to empower researchers to adapt these protocols to their specific therapeutic targets.
Introduction & Scientific Rationale
The transition of a novel chemical entity from in vitro characterization to in vivo testing is a pivotal stage in drug discovery.[1] NPA-FC is a unique hybrid molecule integrating three key structural motifs: a 4-nitropyrazole, a furan-2-carboxylic acid core, and a methyl linker. Each component suggests potential therapeutic applications:
-
Pyrazole Derivatives: This class of heterocycles is a cornerstone of medicinal chemistry, with derivatives demonstrating a vast range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3][4]
-
Furan-Carboxylic Acid Derivatives: This scaffold is present in numerous bioactive compounds and pharmaceuticals, recognized for antibacterial, antifungal, and metabolic regulatory functions.[5][6][7]
-
Nitroaromatic Group: The presence of a nitro group can confer potent biological activity, particularly in antimicrobial and anti-parasitic contexts, but also necessitates careful toxicological assessment.[8][9] The toxicity of nitroaromatic compounds is often linked to the formation of superoxide anion radicals and subsequent oxidative stress, a mechanism that must be considered during in vivo evaluation.[8][9]
Given this structural profile, NPA-FC warrants investigation across several disease areas. This guide provides the foundational protocols to assess its safety, pharmacokinetic profile, and therapeutic efficacy in appropriate animal models.
Phased Preclinical Assessment Strategy
A sequential and logical progression of studies is critical to de-risk the compound and generate meaningful efficacy data. Rushing into complex efficacy models without foundational data is inefficient and can lead to inconclusive results.[10] We advocate for a three-phase approach before embarking on full-scale efficacy trials.
Diagram: Phased In Vivo Evaluation Workflow
Caption: Workflow for preclinical in vivo assessment of NPA-FC.
2.1 Phase 1: Initial Toxicity & Dose-Range Finding The nitroaromatic moiety in NPA-FC mandates a safety-first approach.[8][11] An acute toxicity study to determine the Maximum Tolerated Dose (MTD) is the essential first step. The MTD is typically defined as the highest dose that does not induce >20% body weight loss or other limiting clinical signs.[12] This study establishes the safe dose range for subsequent PK and efficacy experiments.[10]
2.2 Phase 2: Pharmacokinetic (PK) Profiling Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of NPA-FC is crucial for designing an effective dosing regimen.[13][14] A preliminary PK study provides key parameters such as:
-
Tmax: Time to reach maximum plasma concentration.
-
Cmax: Maximum plasma concentration.
-
t½ (Half-life): Time for the plasma concentration to decrease by half.
This information dictates the optimal dosing frequency required to maintain therapeutic concentrations without accumulating toxic levels.[10] For instance, a compound with a very short half-life may require more frequent administration.[15]
2.3 Phase 3: Selection of an Appropriate Animal Model The choice of animal model is entirely dependent on the in vitro biological activity profile of NPA-FC. A model should be chosen that recapitulates key aspects of the human disease being studied.[1]
Table 1: Guidance for Animal Model Selection Based on In Vitro Activity
| In Vitro Activity Observed | Potential Therapeutic Area | Recommended Animal Models | Key Considerations & References |
| Potent activity against cancer cell lines | Oncology | Subcutaneous xenograft models in immunodeficient mice (e.g., NSG, Nu/Nu). | Cell line should be sensitive to NPA-FC. Include standard-of-care drug as a positive control.[12][16] |
| Activity against Leishmania species | Parasitology (Leishmaniasis) | L. major or L. donovani infection in BALB/c mice or golden hamsters. | The model should align with the specific Leishmania species inhibited.[17][18] |
| Activity against Plasmodium species | Parasitology (Malaria) | P. berghei infection in mice. | Rodent malaria models are standard for initial efficacy screening.[19][20] |
| Activity against M. tuberculosis | Infectious Disease (Tuberculosis) | Aerosol infection of BALB/c mice with M. tuberculosis H37Rv. | Requires BSL-3 facilities. Efficacy is measured by reduction in bacterial load in lungs/spleen.[21] |
| Inhibition of gluconeogenesis | Metabolic Disease (Diabetes) | Pyruvate tolerance test in CD1 mice or chronic studies in ob/ob mice. | Furan-2-carboxylic acid derivatives have shown promise in this area.[5][22] |
Core Protocols
The following protocols provide detailed, step-by-step methodologies. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC) prior to initiation. [12]
Protocol: Acute Toxicity & Maximum Tolerated Dose (MTD) Study in Mice
Objective: To determine the single-dose MTD of NPA-FC.
Materials:
-
NPA-FC, solubilized in an appropriate vehicle (e.g., 0.5% carboxymethylcellulose, 5% DMSO/saline).
-
Healthy female BALB/c mice, 6-8 weeks old.
-
Standard laboratory equipment for dosing and observation.
Methodology:
-
Acclimatization: Acclimate animals for at least 7 days before the study.
-
Group Allocation: Randomly assign mice to groups (n=3-5 per group). Include a vehicle control group.
-
Dose Selection: Based on in vitro cytotoxicity, select a starting dose and 3-4 escalating doses (e.g., 10, 30, 100, 300 mg/kg).
-
Administration: Administer a single dose of NPA-FC or vehicle via the intended clinical route (e.g., oral gavage (PO) or intraperitoneal (IP) injection).
-
Monitoring:
-
Record body weight daily for 14 days.
-
Observe for clinical signs of toxicity (e.g., lethargy, ruffled fur, abnormal posture) twice daily for the first 3 days, then daily.
-
-
Endpoint: The MTD is the highest dose at which no mortality occurs and the mean body weight loss does not exceed 20%.
Protocol: Preliminary Pharmacokinetic (PK) Study in Rats
Objective: To determine key single-dose PK parameters of NPA-FC.
Materials:
-
NPA-FC, solubilized in vehicle.
-
Male Sprague-Dawley rats (200-250g) with jugular vein cannulation (for serial blood sampling).
-
Anticoagulant (e.g., K2-EDTA).
-
LC-MS/MS system for bioanalysis.
Methodology:
-
Dosing: Administer a single, non-toxic dose of NPA-FC (e.g., 1/10th of the MTD) to a group of rats (n=3-4).
-
Blood Sampling: Collect blood samples (approx. 100-150 µL) from the cannula at pre-dose and multiple time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours).
-
Plasma Preparation: Immediately process blood to plasma by centrifugation and store at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of NPA-FC in plasma samples using a validated LC-MS/MS method.
-
Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate parameters like Cmax, Tmax, AUC (Area Under the Curve), and t½.
Protocol: General Efficacy Study Framework (Oncology Xenograft Model Example)
Objective: To evaluate the anti-tumor efficacy of NPA-FC in a human cancer xenograft model.
Diagram: Xenograft Efficacy Study Workflow
Caption: Step-by-step workflow for a typical in vivo xenograft study.
Methodology:
-
Cell Culture: Culture a human cancer cell line known to be sensitive to NPA-FC in vitro. Ensure cells are pathogen-free.[12]
-
Implantation: Subcutaneously implant 1-5 million cells (in Matrigel/PBS) into the flank of immunodeficient mice (e.g., female athymic nude mice, 6-8 weeks old).
-
Tumor Growth Monitoring: Allow tumors to establish. Measure tumor volume 2-3 times per week using calipers (Volume = 0.5 x Length x Width²).
-
Randomization: When tumors reach a mean volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 per group) with similar mean tumor volumes.
-
Group 1: Vehicle Control
-
Group 2: NPA-FC (Low Dose, e.g., MTD/2)
-
Group 3: NPA-FC (High Dose, e.g., MTD)
-
Group 4: Standard-of-Care Positive Control (e.g., a clinically used drug for that cancer type)
-
-
Treatment: Begin dosing according to the schedule informed by the PK study (e.g., once daily, PO). Treat for a defined period (e.g., 21-28 days).
-
In-Life Monitoring:
-
Measure tumor volume and body weight 2-3 times per week.
-
Monitor for any signs of toxicity.
-
-
Endpoints: Euthanize animals if tumors exceed a predetermined size (e.g., 2000 mm³), become ulcerated, or if body weight loss exceeds 20%. At the end of the study, collect terminal tumors for further analysis (e.g., pharmacodynamics).
Data Analysis & Interpretation
4.1 Efficacy Endpoints:
-
Tumor Growth Inhibition (TGI): Calculated as: TGI (%) = [1 - (Mean Tumor Volume of Treated Group / Mean Tumor Volume of Vehicle Group)] x 100.
-
Survival Analysis: If survival is an endpoint, plot Kaplan-Meier curves and analyze using the log-rank test to determine statistical significance.[10]
4.2 Toxicity Assessment:
-
Plot mean body weight change over time for each group. Significant weight loss indicates compound toxicity.
Table 2: Template for Summarizing Efficacy Data
| Treatment Group | Dosing Regimen | Mean Tumor Volume at Endpoint (mm³ ± SEM) | TGI (%) | Mean Body Weight Change (%) |
| Vehicle Control | Vehicle, QD, PO | N/A | ||
| NPA-FC (Low Dose) | X mg/kg, QD, PO | |||
| NPA-FC (High Dose) | Y mg/kg, QD, PO | |||
| Positive Control | Z mg/kg, QD, PO |
Table 3: Template for Summarizing Pharmacokinetic Data
| Parameter | Value (Mean ± SD) |
| Dose (mg/kg) | |
| Cmax (ng/mL) | |
| Tmax (hr) | |
| AUC₀-t (hr*ng/mL) | |
| t½ (hr) | |
| Bioavailability (F%) (if IV data available) |
References
-
Gooch, J. W., et al. (2017). In vivo toxicity of nitroaromatics: A comprehensive quantitative structure–activity relationship study. Environmental Toxicology and Chemistry, 36(8), 2227–2233. [Link]
-
Toropova, A. P., & Toropov, A. A. (2017). In vivo toxicity of nitroaromatics: A comprehensive quantitative structure-activity relationship study. PubMed. [Link]
-
BioWorld. (2023). Furan-2-carboxylic acid derivative shows improved anti-gluconeogenesis potency in vivo. BioWorld. [Link]
-
Karelson, M., et al. (2008). The effect of nitroaromatics' composition on their toxicity in vivo: novel, efficient non-additive 1D QSAR analysis. Chemosphere, 72(9), 1373-80. [Link]
-
Gooch, J. W., et al. (2017). In vivo toxicity of nitroaromatics: A comprehensive qsar study. ResearchGate. [Link]
-
Kalyanaraman, B., et al. (2014). Nitroaromatic compounds: Environmental toxicity, carcinogenicity, mutagenicity, therapy and mechanism. Environmental Toxicology and Pharmacology, 38(3), 852-866. [Link]
-
Angulo-Barturen, I., et al. (2013). Animal models of efficacy to accelerate drug discovery in malaria. Parasitology, 140(10), 1211-1224. [Link]
-
Zapol'skii, V. A., et al. (2025). Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][8][22][23]triazin-7(6H)-ones and Derivatives. MDPI. [Link]
-
National Cancer Institute. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology. NCBI Bookshelf. [Link]
-
Fonager, J., & Pasini, E. M. (2020). Current status of experimental models for the study of malaria. Malaria Journal, 19(1), 32. [Link]
-
National Cancer Institute. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. cancer.gov. [Link]
-
Wang, L., et al. (2025). Phenotypic screening-based drug discovery of furan-2-carboxylic acid derivatives for the amelioration of type 2 diabetes mellitus (T2DM). ResearchGate. [Link]
-
Mears, E. R., et al. (2015). A Review: The Current In Vivo Models for the Discovery and Utility of New Anti-leishmanial Drugs Targeting Cutaneous Leishmaniasis. PLOS Neglected Tropical Diseases, 9(9), e0003889. [Link]
-
Yusuf, M., & Khan, R. A. (2022). A Review: The Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules, 27(15), 4933. [Link]
-
Lale, A., et al. (2017). High-content approaches to anthelmintic drug screening. Trends in Parasitology, 33(10), 797-809. [Link]
-
Li, Y., et al. (2025). Natural Furan-Carboxylic Acid (HHCA) and Its Derivatives: Synthesis, Characterization, Bioevaluation, and Structure-Activity Relationships as Potential Fungicidal Agents. Journal of Agricultural and Food Chemistry. [Link]
-
van den Kerkhof, J. H. C., et al. (2023). Leishmania Animal Models Used in Drug Discovery: A Systematic Review. Animals, 13(10), 1667. [Link]
-
Sharma, V., et al. (2020). Recent developments in synthetic chemistry and biological activities of pyrazole derivatives. Journal of Chemical Sciences, 132(1), 1-24. [Link]
-
Pharmaceutical Sciences & Analytical Research Journal. (2024). Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. Academic Strive. [Link]
-
Sureshkumar, P., et al. (2012). Synthesis, characterization and biological activity of certain Pyrazole derivatives. Journal of Chemical and Pharmaceutical Research, 4(1), 351-356. [Link]
-
Furan: A Promising Scaffold for Biological Activity. (2024). Journal of Drug Delivery and Therapeutics, 14(1), 1-10. [Link]
-
Assay Guidance Manual. (2012). In Vivo Assay Guidelines. NCBI Bookshelf. [Link]
-
The Jackson Laboratory. (2024). Tips to Design Successful Immuno-Oncology Efficacy Studies to Push Drug Discovery Further. JAX. [Link]
-
Mori, M., et al. (2018). 5-(4-Nitrophenyl)furan-2-carboxylic Acid. Molbank, 2018(3), M1009. [Link]
-
Li, Y., et al. (2018). Pharmacodynamics and Pharmacokinetics of a New Type of Compound Lansoprazole Capsule in Gastric Ulcer Rats and Beagle Dogs: Importance of Adjusting Oxidative Stress and Inflammation. Molecules, 23(11), 2958. [Link]
-
Krasavin, M., et al. (2018). Conjugation of a 5-nitrofuran-2-oyl moiety to aminoalkylimidazoles produces non-toxic nitrofurans that are efficacious in vitro and in vivo against multidrug-resistant Mycobacterium tuberculosis. European Journal of Medicinal Chemistry, 157, 1115-1126. [Link]
-
Biotechfarm. (n.d.). Animal Pharmacokinetic Studies for Safe Treatments. Biotechfarm. [Link]
-
Noel, G. J., et al. (2023). Animal pharmacokinetics/pharmacodynamics (PK/PD) infection models for clinical development of antibacterial drugs: lessons from selected cases. Journal of Antimicrobial Chemotherapy, 78(6), 1337-1343. [Link]
-
Liu, X., et al. (2014). Discovery of 5-(2-(phenylamino)pyrimidin-4-yl)thiazol-2(3H)-one derivatives as potent Mnk2 inhibitors: synthesis, SAR analysis and biological evaluation. ChemMedChem, 9(5), 962-72. [Link]
-
Wityak, J., et al. (2011). Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(9), 2737-2741. [Link]
-
Howard, S., et al. (2009). Fragment-based discovery of the pyrazol-4-yl urea (AT9283), a multitargeted kinase inhibitor with potent aurora kinase activity. Journal of Medicinal Chemistry, 52(2), 379-88. [Link]
-
Anadón, A. (2012). Perspectives in Veterinary Pharmacology and Toxicology. Journal of Veterinary Pharmacology and Therapeutics, 35(Suppl 2), 1-1. [Link]
-
KNOWLEDGE – International Journal. (2021). THE ROLE OF ANIMAL MODELS IN PHARMACOKINETIC. KNOWLEDGE – International Journal, 45(7), 1541-1546. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. ias.ac.in [ias.ac.in]
- 4. academicstrive.com [academicstrive.com]
- 5. researchgate.net [researchgate.net]
- 6. Natural Furan-Carboxylic Acid (HHCA) and Its Derivatives: Synthesis, Characterization, Bioevaluation, and Structure-Activity Relationships as Potential Fungicidal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ijabbr.com [ijabbr.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Nitroaromatic compounds: Environmental toxicity, carcinogenicity, mutagenicity, therapy and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. The effect of nitroaromatics' composition on their toxicity in vivo: novel, efficient non-additive 1D QSAR analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. dctd.cancer.gov [dctd.cancer.gov]
- 13. biotechfarm.co.il [biotechfarm.co.il]
- 14. Perspectives in Veterinary Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pharmacodynamics and Pharmacokinetics of a New Type of Compound Lansoprazole Capsule in Gastric Ulcer Rats and Beagle Dogs: Importance of Adjusting Oxidative Stress and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Tips to Design Successful Immuno-Oncology Efficacy Studies to Push Drug Discovery Further [resources.jax.org]
- 17. A Review: The Current In Vivo Models for the Discovery and Utility of New Anti-leishmanial Drugs Targeting Cutaneous Leishmaniasis | PLOS Neglected Tropical Diseases [journals.plos.org]
- 18. Leishmania Animal Models Used in Drug Discovery: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Animal models of efficacy to accelerate drug discovery in malaria | Parasitology | Cambridge Core [cambridge.org]
- 20. Current status of experimental models for the study of malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Conjugation of a 5-nitrofuran-2-oyl moiety to aminoalkylimidazoles produces non-toxic nitrofurans that are efficacious in vitro and in vivo against multidrug-resistant Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Furan-2-carboxylic acid derivative shows improved anti-gluconeogenesis potency in vivo | BioWorld [bioworld.com]
- 23. In vivo toxicity of nitroaromatics: A comprehensive quantitative structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Characterization and Use of 5-[(4-nitro-1H-pyrazol-1-yl)methyl]furan-2-carboxylic Acid as a Putative Chemical Probe
An in-depth guide for researchers, scientists, and drug development professionals.
Abstract
Chemical probes are indispensable tools in modern drug discovery and chemical biology, enabling the interrogation of protein function and the validation of new therapeutic targets.[1] This document provides a comprehensive guide for the characterization and application of 5-[(4-nitro-1H-pyrazol-1-yl)methyl]furan-2-carboxylic acid as a putative chemical probe. We deconstruct the molecule's key structural motifs—the furan-2-carboxylic acid core, the 4-nitro-1H-pyrazole moiety, and the crucial carboxylic acid handle—to build a hypothesis-driven framework for its application. This guide furnishes detailed protocols for initial phenotypic screening, target identification via affinity-based chemoproteomics, and subsequent hit validation. By explaining the causality behind experimental choices, we aim to equip researchers with the necessary tools to systematically elucidate the biological targets of this compound and validate its utility as a selective chemical probe.
Introduction: A Molecule of Untapped Potential
The journey from a bioactive small molecule to a validated chemical probe is a systematic process of linking a measurable biological effect to a specific molecular target. The compound this compound presents a compelling starting point for such a journey, based on the well-documented activities of its constituent parts.
-
The Furan-2-Carboxylic Acid Scaffold: This core is a privileged structure in medicinal chemistry. Derivatives have been identified as potent inhibitors of metabolic enzymes, such as the salicylate synthase MbtI in Mycobacterium tuberculosis, which is critical for iron acquisition.[2][3] Other furan-based compounds have demonstrated anti-gluconeogenesis, antifungal, and antibiofilm properties, suggesting a broad potential for biological interaction.[4][5][6]
-
The 4-Nitro-1H-Pyrazole Moiety: Pyrazole rings are foundational elements in numerous approved drugs and clinical candidates.[7] The inclusion of a nitro group, a strong electron-withdrawing feature, significantly influences the molecule's electronic properties and can be critical for binding affinity and selectivity. Pyrazole derivatives are known to possess a wide spectrum of activities, including anticancer and anti-inflammatory effects.[8][9]
-
The Carboxylic Acid Handle: This functional group is the linchpin for the molecule's use as an experimental tool. It can serve as a key hydrogen bond donor/acceptor in a protein binding pocket or, more importantly, act as a reactive handle for bioconjugation.[10] Using well-established chemistry, such as carbodiimide coupling, this group allows the molecule to be tethered to solid supports, a cornerstone of affinity-based target identification.[11]
This guide provides the strategic workflows and detailed protocols necessary to explore the potential of this molecule, moving from initial biological characterization to robust target identification and validation.
Foundational Characterization and Handling
Reproducible results begin with consistent and accurate sample preparation. The following table summarizes the key physicochemical properties of the compound.
| Property | Value | Source |
| IUPAC Name | This compound | [12] |
| CAS Number | 436086-87-2 | [12] |
| Molecular Formula | C₉H₇N₃O₅ | [12] |
| Molecular Weight | 253.17 g/mol | [12] |
| Appearance | Solid (predicted) | - |
Protocol 2.1: Solubility Assessment and Stock Solution Preparation
Rationale: Accurate determination of solubility is critical for preparing homogenous, reliable stock solutions. Using an inappropriate solvent can lead to precipitation and inaccurate concentration measurements, invalidating downstream biological data. Dimethyl sulfoxide (DMSO) is a common choice for initial solubilization of novel organic compounds.
Materials:
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Vortex mixer
-
Microcentrifuge
Procedure:
-
High-Concentration Stock Preparation: Accurately weigh 1-2 mg of the compound into a sterile microcentrifuge tube.
-
Add anhydrous DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM). Vortex vigorously for 2-5 minutes. Visually inspect for complete dissolution. If particulates remain, sonication may be applied cautiously.
-
Aqueous Solubility Test: Prepare a series of dilutions of the DMSO stock in your primary aqueous assay buffer (e.g., PBS or cell culture medium). A common starting point is a 1:100 dilution to achieve a 1% final DMSO concentration.
-
Incubate the aqueous solutions at the intended experimental temperature (e.g., 37°C) for 1-2 hours.
-
Centrifuge the tubes at >14,000 x g for 15 minutes to pellet any precipitate.
-
Carefully inspect the supernatant. The highest concentration that remains clear is the practical working solubility limit. Never use a cloudy or precipitated solution in a cellular assay.
-
Storage: Aliquot the high-concentration DMSO stock into single-use volumes and store desiccated at -20°C or -80°C to prevent freeze-thaw cycles.
Overall Workflow for Probe Characterization
The path from a novel compound to a validated chemical probe involves a multi-stage process. The workflow begins with establishing a biological effect (phenotypic screening), proceeds to identifying the molecular target responsible for that effect, and concludes with rigorous validation of the probe-target interaction.
Figure 1. A comprehensive workflow for the characterization and validation of a putative chemical probe.
Target Identification via Affinity-Based Chemoproteomics
The most direct method to identify the protein targets of this compound is affinity-based chemoproteomics.[13] This powerful technique leverages the compound's carboxylic acid handle to immobilize it on a solid support, which is then used as "bait" to capture binding proteins from a complex biological sample like a cell lysate.[14]
Strategy Overview
The core of this strategy is the conversion of the soluble small molecule into an insoluble affinity matrix. This is achieved by forming a stable amide bond between the probe's carboxylic acid and an amine-functionalized solid support, typically agarose or magnetic beads. The workflow involves three main stages: probe synthesis, affinity pulldown, and mass spectrometry-based protein identification.
Figure 2. Workflow for affinity-based chemoproteomics using a carboxylic acid-containing probe.
Protocol 4.1: Synthesis of the Affinity Probe (Carbodiimide Chemistry)
Rationale: The carboxylic acid must be "activated" to react with a primary amine on the linker or beads. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that reacts with the carboxyl group to form a highly reactive O-acylisourea intermediate. This intermediate is prone to hydrolysis. N-hydroxysuccinimide (NHS) is included to react with the intermediate, forming a more stable NHS-ester that is less susceptible to hydrolysis and reacts efficiently with primary amines to form a stable amide bond.[10][11]
Materials:
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide Hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Amine-functionalized agarose beads (e.g., NHS-activated Sepharose or AminoLink Plus Coupling Resin)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: 1X PBS, pH 7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Wash Buffer: 1 M NaCl
-
Anhydrous DMSO or DMF
Procedure:
-
Bead Preparation: Resuspend the amine-functionalized beads in Activation Buffer as per the manufacturer's instructions. Typically, this involves washing the beads to remove storage solutions.
-
Probe Solubilization: Dissolve the probe molecule in a minimal amount of DMSO or DMF to create a concentrated stock (e.g., 100 mM).
-
Activation Reaction:
-
In a separate tube, dissolve EDC (to a final concentration of ~10 mM) and NHS (to ~20 mM) in ice-cold Activation Buffer.
-
Immediately add the dissolved probe to the EDC/NHS solution.
-
Allow the activation to proceed for 15-20 minutes at room temperature.
-
-
Coupling to Beads:
-
Add the activated probe-NHS ester solution to the prepared amine-functionalized beads.
-
Incubate for 2-4 hours at room temperature with gentle end-over-end rotation.
-
-
Quenching: Add Quenching Buffer to the bead slurry to block any unreacted active esters. Incubate for 30-60 minutes at room temperature.
-
Washing: Wash the beads extensively to remove uncoupled probe and byproducts. A typical wash sequence is:
-
3 washes with Coupling Buffer.
-
3 washes with high-salt Wash Buffer (1 M NaCl).
-
3 final washes with PBS.
-
-
Storage: Resuspend the final probe-coupled beads in PBS with a protease inhibitor and 0.02% sodium azide. Store at 4°C.
Protocol 4.2: Affinity Pulldown and Mass Spectrometry Analysis
Rationale: This protocol aims to isolate proteins that specifically bind to the immobilized probe while minimizing the capture of non-specific binders. The stringency of the wash steps is critical for success. The captured proteins are then identified using high-resolution mass spectrometry.
Materials:
-
Probe-coupled beads and control beads (e.g., beads coupled to DMSO or a negative control compound)
-
Cell culture plates
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
Wash Buffer (e.g., PBS with 0.1% Tween-20)
-
Elution Buffer (e.g., 0.1 M Glycine pH 2.5, or 2X Laemmli sample buffer)
-
Mass spectrometry-grade trypsin
-
Ammonium bicarbonate
Procedure:
-
Cell Lysate Preparation:
-
Grow cells of interest to ~80-90% confluency.
-
Wash cells with ice-cold PBS and harvest.
-
Lyse the cells in ice-cold Lysis Buffer for 30 minutes on ice.
-
Clarify the lysate by centrifugation at >14,000 x g for 20 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
Affinity Pulldown:
-
Equilibrate the probe-coupled beads and control beads with Lysis Buffer.
-
Incubate a defined amount of cell lysate (e.g., 1-5 mg total protein) with the beads for 2-4 hours at 4°C with gentle rotation.
-
-
Washing:
-
Pellet the beads by gentle centrifugation.
-
Remove the supernatant (the "unbound" fraction).
-
Wash the beads 4-5 times with 10-20 bead volumes of ice-cold Wash Buffer. This step is critical to remove proteins that bind non-specifically to the beads or linker.
-
-
Elution:
-
Elute bound proteins using an appropriate Elution Buffer. For mass spectrometry, a common method is on-bead digestion.
-
On-Bead Digestion: Resuspend the washed beads in 50 mM ammonium bicarbonate. Add DTT to reduce disulfide bonds, followed by iodoacetamide to alkylate cysteines. Finally, add mass spectrometry-grade trypsin and incubate overnight at 37°C. The resulting peptides will be in the supernatant.
-
-
Mass Spectrometry and Data Analysis:
-
Collect the peptide-containing supernatant.
-
Analyze the peptides by LC-MS/MS.
-
Identify and quantify proteins using a database search algorithm (e.g., MaxQuant).
-
Compare protein enrichment in the probe pulldown versus the control pulldown. True binding partners should be significantly enriched in the probe sample.
-
Hit Validation: From Candidate to Confirmed Target
Identifying a protein by mass spectrometry is the beginning, not the end, of the process. Rigorous validation is essential to confirm a direct and specific interaction.
Figure 3. A multi-pronged approach for validating candidate protein targets.
Protocol 5.1: Western Blot Confirmation
Rationale: This is a low-cost, straightforward first step in validation. If a high-quality antibody for the candidate protein is available, this experiment can quickly confirm its enrichment in the pulldown eluate compared to the control.
Procedure:
-
Perform the affinity pulldown as described in Protocol 4.2.
-
Instead of on-bead digestion, elute the proteins by boiling the beads in 1X Laemmli SDS-PAGE sample buffer.
-
Run the eluates from both the probe and control pulldowns on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Probe the membrane with a primary antibody specific to your candidate protein, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Develop the blot using a chemiluminescent substrate. A strong band in the probe lane and a weak or absent band in the control lane confirms enrichment.
The Imperative of a Negative Control
A cornerstone of a high-quality chemical probe is the availability of a closely related analog that is inactive in biological assays.[1] This negative control is crucial for demonstrating that the observed phenotype is a direct result of interaction with the identified target and not due to off-target effects or the compound's general chemical properties.
For this compound, a suitable negative control is not commercially available and would need to be synthesized. Ideal strategies would involve minimal structural changes that abolish activity, such as:
-
Removing the nitro group: Synthesizing the 5-[(1H-pyrazol-1-yl)methyl]furan-2-carboxylic acid analog.
-
Isomeric relocation: Moving the nitro group from the 4-position to the 3-position of the pyrazole ring, which may disrupt a key binding interaction.
This negative control should be used in parallel in all key experiments, including phenotypic assays and affinity pulldowns, to ensure that observed effects are specific to the active probe.
References
-
Target Identification Using Chemical Probes. PubMed. [Link]
-
Chemical probes for target identification. ResearchGate. [Link]
-
Drug Target Identification Methods After a Phenotypic Screen. Drug Hunter. [Link]
-
Furan-2-carboxylic acid derivative shows improved anti-gluconeogenesis potency in vivo. BioWorld. [Link]
-
Target identification and mechanism of action in chemical biology and drug discovery. Nature Chemical Biology. [Link]
-
Chemical biology for target identification and validation. MedChemComm. [Link]
-
Diversity-Oriented Synthesis and Antibiofilm Evaluation of Furan-2-Carboxamides. Chemistry & Medicinal Chemistry. [Link]
-
5-(4-Nitrophenyl)furan-2-carboxylic Acid. MDPI. [Link]
-
Natural Furan-Carboxylic Acid (HHCA) and Its Derivatives: Synthesis, Characterization, Bioevaluation, and Structure-Activity Relationships as Potential Fungicidal Agents. Journal of Agricultural and Food Chemistry. [Link]
-
This compound. Chemspace. [Link]
-
Phenotypic screening-based drug discovery of furan-2-carboxylic acid derivatives for the amelioration of type 2 diabetes mellitus (T2DM). ResearchGate. [Link]
-
Inductive Effect and Qualitative Tests for Carboxylic Acids, Amide and Ester. Labmonk. [Link]
-
Novel 1H-Pyrazole-3-carboxamide Derivatives: Synthesis, Anticancer Evaluation and Identification of Their DNA-Binding Interaction. Chemical and Pharmaceutical Bulletin. [Link]
-
Synthesis, Biological Evaluation, and Molecular Docking of Novel Pyrazole-Nitrone Derivatives as EGFR-targeted Anticancer Agents. ResearchGate. [Link]
-
THE DEVELOPMENT OF A MOLECULAR PROBE CAPABLE OF IDENTIFYING NATURAL PRODUCTS CONTAINING FURAN MOIETIES. OhioLINK ETD Center. [Link]
-
A Diels–Alder probe for discovery of natural products containing furan moieties. Beilstein Journal of Organic Chemistry. [Link]
-
Covalent Probe Finds Carboxylic Acid. Cell Chemical Biology. [Link]
-
A Diels–Alder probe for discovery of natural products containing furan moieties. Beilstein Journal of Organic Chemistry. [Link]
-
Synthesis and biological activity evaluation of 5-pyrazoline substituted 4-thiazolidinones. European Journal of Medicinal Chemistry. [Link]
-
(PDF) 5-(4-Nitrophenyl)furan-2-carboxylic Acid. ResearchGate. [Link]
-
Exploring Pyrazole Derivatives in Drug Discovery: Focus on Anti-inflammatory and Bioactive Compounds. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia. Journal of Medicinal Chemistry. [Link]
-
Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. Journal of the Brazilian Chemical Society. [Link]
-
Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. RSC Medicinal Chemistry. [Link]
-
Discovery of a 1 H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease. Journal of Medicinal Chemistry. [Link]
-
Targeting apoptotic pathways in cancer: design, synthesis, and molecular docking studies of 1,3,5-trisubstituted-1H-pyrazole derivatives with Bcl-2 inhibition and DNA damage potential. RSC Advances. [Link]
-
Synthesis and Cyclization Reaction of Pyrazolin-5-one Derivatives. ResearchGate. [Link]
Sources
- 1. Target Identification Using Chemical Probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Furan-2-carboxylic acid derivative shows improved anti-gluconeogenesis potency in vivo | BioWorld [bioworld.com]
- 5. Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Natural Furan-Carboxylic Acid (HHCA) and Its Derivatives: Synthesis, Characterization, Bioevaluation, and Structure-Activity Relationships as Potential Fungicidal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nbinno.com [nbinno.com]
- 9. Discovery of a 1 H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Derivatization Reagents for Carboxylic Acids and Carboxamides—Section 3.4 | Thermo Fisher Scientific - JP [thermofisher.com]
- 12. This compound - C9H7N3O5 | CSSB00000292534 [chem-space.com]
- 13. drughunter.com [drughunter.com]
- 14. Target identification and mechanism of action in chemical biology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
Topic: Comprehensive Cell Permeability Profiling of 5-[(4-nitro-1H-pyrazol-1-yl)methyl]furan-2-carboxylic acid
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
The ability of a drug candidate to permeate cell membranes is a critical determinant of its oral bioavailability and overall clinical efficacy. This document provides a detailed, multi-tiered strategy for characterizing the cell permeability of the novel compound 5-[(4-nitro-1H-pyrazol-1-yl)methyl]furan-2-carboxylic acid. We outline a logical progression from high-throughput screening of passive permeability using the Parallel Artificial Membrane Permeability Assay (PAMPA) to more complex, biologically relevant cell-based models such as the Caco-2 and MDCK-MDR1 assays. These subsequent assays elucidate the roles of active transport and efflux mechanisms. The protocols herein are designed to be self-validating, incorporating essential quality control steps to ensure data integrity. By integrating the results from these assays, researchers can construct a comprehensive permeability profile to guide lead optimization and predict in vivo performance.
Introduction: The Imperative of Permeability Assessment
In early-stage drug discovery, understanding a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is paramount to avoiding late-stage failures.[1][2] Cell membrane permeability is a key factor governing the "A" (Absorption) in ADME, directly influencing a drug's ability to enter systemic circulation after oral administration and reach its intracellular target.[2]
The subject of this note, this compound, is a novel molecule with structural motifs (nitro group, pyrazole, furan carboxylic acid) that necessitate a thorough investigation of its membrane transport characteristics. Its potential for both passive diffusion and interaction with membrane transporters must be evaluated.
This guide presents a tiered approach to permeability assessment, beginning with a simple, cell-free model and progressing to more complex cellular systems that can dissect passive and active transport mechanisms.
Caption: Tiered workflow for permeability assessment.
Tier 1: High-Throughput Passive Permeability Screening
Assay: Parallel Artificial Membrane Permeability Assay (PAMPA)
Principle of the Assay: The PAMPA model is a cell-free system that predicts passive transcellular permeability.[3][4] It utilizes a 96-well microplate setup where a filter plate (donor compartment) is coated with a lipid solution (e.g., lecithin in dodecane) to form an artificial membrane, and then placed into a corresponding 96-well plate containing buffer (acceptor compartment).[3][5][6] The test compound diffuses from the donor well, through the artificial lipid membrane, to the acceptor well, driven solely by the concentration gradient.[5]
Rationale for Use: PAMPA is an ideal first-pass assay due to its low cost, high throughput, and excellent reproducibility.[6] It specifically isolates passive diffusion, providing a baseline understanding of the molecule's lipophilicity and ability to cross a lipid bilayer without the confounding factors of active transporters or metabolic enzymes present in cell-based assays.[3][5] This helps to efficiently rank and prioritize compounds early in the discovery process.[3]
Detailed Protocol: PAMPA-GIT Model
This protocol is adapted for predicting gastrointestinal tract (GIT) absorption.
Materials:
-
96-well filter plates (e.g., Millipore MultiScreen-IP, 0.45 µm PVDF)
-
96-well acceptor plates (matched to filter plate)
-
Lecithin from soybean (e.g., Sigma-Aldrich)
-
Dodecane (e.g., Sigma-Aldrich)
-
Phosphate-Buffered Saline (PBS), pH 7.4 and pH 6.5
-
Dimethyl Sulfoxide (DMSO)
-
Test Compound: this compound
-
Control Compounds: Atenolol (low permeability), Propranolol (high permeability)
-
UV-Vis 96-well plate reader or LC-MS/MS system
Protocol Steps:
-
Prepare Lipid Solution: Create a 1% (w/v) lecithin solution in dodecane. Sonicate until fully dissolved.[6]
-
Prepare Buffers: Prepare PBS at pH 7.4 (acceptor buffer) and pH 6.5 (donor buffer to mimic the upper intestine).
-
Prepare Compound Solutions:
-
Prepare a 10 mM stock solution of the test compound and controls in DMSO.
-
Create a 200 µM working solution by diluting the stock solution in the donor buffer (PBS, pH 6.5). The final DMSO concentration should be kept low (<1%) to avoid disrupting the membrane.
-
-
Coat the Donor Plate: Carefully pipette 5 µL of the 1% lecithin/dodecane solution onto the membrane of each well of the donor filter plate.[6] Allow the solvent to impregnate the filter for 5-10 minutes. Avoid touching the membrane.
-
Set up the Assay:
-
Assemble and Incubate: Carefully place the donor plate onto the acceptor plate, creating a "sandwich". Incubate the assembly at room temperature (25°C) for 4-18 hours in a sealed, humidified chamber to prevent evaporation.[6][7]
-
Sample Analysis:
-
After incubation, carefully separate the plates.
-
Determine the final concentration of the compound in both the donor (CD) and acceptor (CA) wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).
-
Data Calculation: The apparent permeability coefficient (Pe) is calculated using the following equation:
Pe (cm/s) = - [VD * VA / ((VD + VA) * A * t)] * ln(1 - [CA] / [Ceq])
Where:
-
VD = Volume in donor well (cm³)
-
VA = Volume in acceptor well (cm³)
-
A = Filter area (cm²)
-
t = Incubation time (s)
-
[CA] = Compound concentration in acceptor well
-
[Ceq] = Equilibrium concentration, calculated from mass balance
Expected Data & Interpretation
| Compound | Pₑ (x 10⁻⁶ cm/s) | Permeability Class |
| Atenolol (Control) | < 1 | Low |
| Propranolol (Control) | > 15 | High |
| Test Compound | Hypothetical Result | To be determined |
-
High Permeability (Pₑ > 10 x 10⁻⁶ cm/s): Suggests the compound can passively diffuse across membranes efficiently.
-
Low Permeability (Pₑ < 1 x 10⁻⁶ cm/s): Suggests poor passive diffusion, which may hinder oral absorption unless active uptake mechanisms are involved.
Tier 2: Modeling Intestinal Absorption and Efflux
Assay: Caco-2 Bidirectional Permeability Assay
Principle of the Assay: The Caco-2 cell line, derived from human colon adenocarcinoma, differentiates into a polarized monolayer of enterocytes when cultured on semipermeable supports.[8] These cells form tight junctions and express key efflux transporters (e.g., P-glycoprotein (P-gp), BCRP) and some uptake transporters, making them the industry gold standard for predicting in vivo human intestinal drug absorption.[8][9][10] The assay measures transport in both the apical-to-basolateral (A→B, mimicking absorption) and basolateral-to-apical (B→A, mimicking efflux) directions.[10]
Rationale for Use: Moving beyond passive diffusion, the Caco-2 model provides critical insights into the interplay between a compound and active transport machinery.[4][10] By calculating an Efflux Ratio (ER), this assay can identify if the test compound is a substrate for efflux pumps, a common cause of poor oral bioavailability.[8][11]
Caption: Caco-2 bidirectional transport model.
Detailed Protocol: Caco-2 Bidirectional Assay
Materials:
-
Caco-2 cells (ATCC)
-
24-well Transwell plates (e.g., 0.4 µm pore size)
-
Cell culture medium (e.g., DMEM with 10% FBS, NEAA, Pen-Strep)
-
Transport buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 25 mM HEPES, pH 7.4)
-
Lucifer Yellow dye
-
Transepithelial Electrical Resistance (TEER) meter
-
Test Compound and Controls (Atenolol, Propranolol, Talinolol - P-gp substrate)
-
LC-MS/MS system
Protocol Steps:
-
Cell Seeding and Culture:
-
Seed Caco-2 cells onto the Transwell inserts at an appropriate density.
-
Culture for 18-22 days to allow for full differentiation and formation of a confluent, polarized monolayer.[8] Change media every 2-3 days.
-
-
Monolayer Integrity Check (Self-Validation):
-
TEER Measurement: Before the experiment, measure the TEER of each well. Only use monolayers with TEER values ≥ 200 Ω·cm².[12] This confirms the integrity of the tight junctions.[11]
-
Lucifer Yellow Assay: A fluorescent marker, Lucifer Yellow, which has very low paracellular permeability, will be added to the donor compartment. Its leakage into the receiver compartment should be minimal (<1-2%), confirming monolayer integrity.
-
-
Transport Experiment (A→B Direction):
-
Wash the monolayer twice with pre-warmed (37°C) transport buffer.
-
Add 1.2 mL of fresh transport buffer to the basolateral (receiver) compartment.
-
Add 0.3 mL of transport buffer containing the test compound (e.g., at 10 µM) to the apical (donor) compartment.[12]
-
-
Transport Experiment (B→A Direction):
-
Wash the monolayer as above.
-
Add 0.3 mL of fresh transport buffer to the apical (receiver) compartment.
-
Add 1.2 mL of transport buffer containing the test compound to the basolateral (donor) compartment.[12]
-
-
Incubation and Sampling:
Data Calculation: The apparent permeability coefficient (Papp) is calculated for each direction:
Papp (cm/s) = (dQ/dt) / (A * C₀)
Where:
-
dQ/dt = Rate of compound appearance in the receiver compartment (mol/s)
-
A = Surface area of the membrane (cm²)
-
C₀ = Initial concentration in the donor compartment (mol/cm³)
The Efflux Ratio (ER) is then calculated:
ER = Papp (B→A) / Papp (A→B)
Expected Data & Interpretation
| Compound | Pₐₚₚ (A→B) (x 10⁻⁶ cm/s) | Pₐₚₚ (B→A) (x 10⁻⁶ cm/s) | Efflux Ratio (ER) | Interpretation |
| Propranolol (High Perm.) | > 10 | ~10 | ~1.0 | High passive absorption |
| Atenolol (Low Perm.) | < 1 | < 1 | ~1.0 | Low passive absorption |
| Talinolol (Efflux Sub.) | < 2 | > 6 | > 3.0 | Active efflux |
| Test Compound | Hypothetical Result | Hypothetical Result | To be determined | To be determined |
-
ER ≤ 2: Suggests the compound is not a significant substrate for active efflux. Permeability is likely driven by passive diffusion.[11]
-
ER > 2: Indicates that active efflux is occurring, which may limit the net absorptive flux of the compound in vivo.[8][11]
Tier 3: Confirmatory P-gp Substrate Identification
Assay: MDCK-MDR1 Permeability Assay
Principle of the Assay: Madin-Darby Canine Kidney (MDCK) cells are epithelial cells that form robust, tight monolayers but have low expression of endogenous transporters.[14] The MDCK-MDR1 cell line is genetically engineered to overexpress the human MDR1 gene, which encodes the P-glycoprotein (P-gp) efflux pump.[13][15] This makes the model highly specific for identifying P-gp substrates.[15]
Rationale for Use: If the Caco-2 assay reveals a high efflux ratio, the MDCK-MDR1 assay serves as a direct and specific follow-up test to confirm if P-gp is the transporter responsible.[16] This is crucial because P-gp is a major contributor to multidrug resistance and poor bioavailability of many drugs.[13] Comparing transport across wild-type MDCK cells (as a control) and MDCK-MDR1 cells provides definitive evidence of P-gp interaction.[15]
Protocol: MDCK-MDR1 Bidirectional Assay
The protocol is very similar to the Caco-2 assay, with the key difference being the cell line and a shorter culture time.
Protocol Highlights:
-
Cell Culture: MDCK-MDR1 cells are seeded on Transwell inserts and typically form a confluent monolayer within 4-5 days.[16][17]
-
Monolayer Integrity: TEER is measured to ensure tight junction formation before the experiment.[13][15]
-
Bidirectional Transport: The experiment is conducted in both A→B and B→A directions, identical to the Caco-2 setup.
-
Inhibitor Arm (Optional but Recommended): To further confirm P-gp involvement, the B→A transport can be run in the presence of a known P-gp inhibitor, such as Verapamil or Cyclosporin A.[13] A significant reduction in the Papp (B→A) value in the presence of the inhibitor confirms P-gp mediated efflux.
Data Interpretation
A high efflux ratio (Papp B→A / Papp A→B ≥ 2) in the MDCK-MDR1 cell line is a strong indicator that this compound is a substrate of the P-gp efflux pump.[16] This information is vital for medicinal chemists to consider in subsequent structural modifications or for formulation scientists to devise strategies to overcome efflux.
Integrated Analysis and Conclusion
By employing this tiered approach, a comprehensive permeability profile of this compound can be established:
-
PAMPA provides a rapid assessment of its intrinsic passive permeability.
-
Caco-2 assay places this passive permeability in a more physiologically relevant context, revealing any potential liabilities from intestinal efflux transporters.
-
MDCK-MDR1 assay offers a definitive confirmation if P-gp is the specific efflux transporter responsible for any observed efflux in the Caco-2 model.
Together, the data generated from these robust and self-validating protocols will enable researchers to make informed decisions regarding the developmental potential of this compound, guiding its path forward in the drug discovery pipeline.
References
-
Recent advances in cell-based in vitro models for predicting drug permeability across brain, intestinal, and pulmonary barriers. (n.d.). Taylor & Francis. Retrieved from [Link]
-
Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. (n.d.). Creative Bioarray. Retrieved from [Link]
-
Cell-based in vitro models for predicting drug permeability. (2016). PubMed. Retrieved from [Link]
-
MDCK-MDR1 Permeability Assay. (n.d.). AxisPharm. Retrieved from [Link]
-
In vitro models for prediction of drug absorption and metabolism. (n.d.). ITQB NOVA. Retrieved from [Link]
-
Parallel Artificial Membrane Permeability Assay (PAMPA). (n.d.). Creative Biolabs. Retrieved from [Link]
-
In Vitro Permeability Assay. (n.d.). Creative Bioarray. Retrieved from [Link]
-
DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. (n.d.). JRC Big Data Analytics Platform. Retrieved from [Link]
-
Caco2 assay protocol. (n.d.). Source not specified. Retrieved from [Link]
-
MDCK-MDR1 Permeability Assay. (n.d.). Evotec. Retrieved from [Link]
-
PAMPA Permeability Assay Protocol. (n.d.). Technology Networks. Retrieved from [Link]
-
An In Vitro Model for Characterization of Drug Permeability across the Tympanic Membrane. (2022). MDPI. Retrieved from [Link]
-
MDCK Permeability. (n.d.). Creative Biolabs. Retrieved from [Link]
-
Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). (n.d.). BioAssay Systems. Retrieved from [Link]
-
Caco-2 permeability assay. (n.d.). Creative Bioarray. Retrieved from [Link]
-
Parallel Artificial Membrane Permeability Assay (PAMPA). (2017). Lokey Lab Protocols - Wikidot. Retrieved from [Link]
-
MDR1-MDCK Permeability Assay. (n.d.). Creative Bioarray. Retrieved from [Link]
-
How to perform the MDCK Permeability experiment in drug discovery. (2023). YouTube. Retrieved from [Link]
-
Caco-2 Permeability Assay. (n.d.). Evotec. Retrieved from [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 3. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 4. In vitro models for prediction of drug absorption and metabolism — ITQB [itqb.unl.pt]
- 5. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 6. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 7. bioassaysys.com [bioassaysys.com]
- 8. Caco-2 Permeability | Evotec [evotec.com]
- 9. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 10. enamine.net [enamine.net]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 13. MDCK-MDR1 Permeability Assay | AxisPharm [axispharm.com]
- 14. creative-bioarray.com [creative-bioarray.com]
- 15. MDCK Permeability - Creative Biolabs [creative-biolabs.com]
- 16. MDCK-MDR1 Permeability | Evotec [evotec.com]
- 17. m.youtube.com [m.youtube.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-[(4-nitro-1H-pyrazol-1-yl)methyl]furan-2-carboxylic acid
Welcome to the technical support center for the synthesis of 5-[(4-nitro-1H-pyrazol-1-yl)methyl]furan-2-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges and frequently asked questions to help you optimize your synthetic route, improve yields, and ensure the purity of your target compound. Our approach is grounded in established chemical principles and field-proven insights to navigate the complexities of this multi-step synthesis.
Overview of the Synthetic Pathway
The synthesis of this compound is typically achieved through a two-step process. The primary challenge lies in the regioselective N-alkylation of the 4-nitro-1H-pyrazole ring, followed by a carefully controlled hydrolysis of the furan ester to prevent decomposition.
The proposed pathway involves:
-
N-Alkylation: A nucleophilic substitution reaction between the deprotonated 4-nitro-1H-pyrazole and an electrophilic furan derivative, typically an ester of 5-(halomethyl)furan-2-carboxylic acid.
-
Saponification: Hydrolysis of the resulting methyl or ethyl ester intermediate to yield the final carboxylic acid product.
Below is a diagram illustrating the general synthetic workflow.
Caption: General two-step synthesis of the target compound.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable protocols.
Question 1: My overall yield is consistently below 30%. What are the most critical parameters to investigate?
Answer: Low yield is the most common issue and can stem from several factors throughout the two-step synthesis. A systematic approach is required.
-
Causality: The N-alkylation of pyrazoles is highly sensitive to the choice of base, solvent, and temperature. The pyrazole N-H is weakly acidic (pKa ≈ 14), requiring a sufficiently strong base for complete deprotonation. Incomplete deprotonation leads to low conversion. Furthermore, the furan ring system can be sensitive to harsh conditions, and the electrophile, methyl 5-(bromomethyl)furan-2-carboxylate, can degrade.
-
Troubleshooting Workflow:
Caption: Decision tree for troubleshooting low yield issues.
-
Detailed Protocol for N-Alkylation Optimization:
-
Reagent Purity: Ensure 4-nitro-1H-pyrazole is dry and the solvent (DMF or acetonitrile) is anhydrous.
-
Base Selection:
-
Option A (High Reactivity): Use sodium hydride (NaH, 60% dispersion in mineral oil). Add 1.1 equivalents of NaH to a solution of 4-nitro-1H-pyrazole (1.0 eq.) in anhydrous DMF at 0°C. Stir for 30-60 minutes to ensure complete formation of the pyrazolide anion.
-
Option B (Milder Conditions): Use potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 eq.) in acetonitrile. Carbonates are less basic and can sometimes offer better selectivity and fewer side reactions, though they may require higher temperatures or longer reaction times.[1]
-
-
Electrophile Addition: Slowly add a solution of methyl 5-(bromomethyl)furan-2-carboxylate (1.05 eq.) in the reaction solvent at 0°C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate). An incomplete reaction after 12 hours may necessitate gentle heating (40-50°C).
-
Question 2: My TLC analysis shows two major product spots with similar Rf values. What is happening and how can I fix it?
Answer: This pattern strongly suggests the formation of regioisomers. Although 4-nitro-1H-pyrazole appears symmetrical, alkylation can theoretically occur at either nitrogen atom (N1 or N2). While electronically similar, steric hindrance and reaction conditions can influence the outcome.
-
Causality: The N-alkylation of unsymmetrical pyrazoles is a well-documented challenge that often yields a mixture of regioisomers.[2][3] The ratio of these isomers is influenced by factors such as the steric bulk of the electrophile, the counter-ion of the base (e.g., Na⁺ vs. Cs⁺), and the solvent polarity.[1] The desired product is the N1-alkylated isomer. The N2-alkylated isomer is the likely byproduct.
-
Minimization Strategies:
-
Steric Control: The furan component is somewhat bulky. This steric hindrance generally favors alkylation at the less hindered nitrogen atom. However, this is not always sufficient.
-
Base and Solvent: Using a bulkier base like cesium carbonate can sometimes enhance regioselectivity. The larger cesium cation can coordinate with the pyrazole nitrogens, sterically directing the incoming electrophile.
-
Temperature Control: Running the reaction at a lower temperature (start at 0°C and let it slowly warm to room temperature) reduces the reaction's kinetic energy, which can amplify the energetic differences between the two transition states, favoring the more stable N1-alkylation pathway.
-
-
Recommended Protocol for Improved Regioselectivity:
-
Dissolve 4-nitro-1H-pyrazole (1.0 eq.) in anhydrous acetonitrile (CH₃CN).
-
Add cesium carbonate (Cs₂CO₃, 2.5 eq.).
-
Cool the mixture to 0°C.
-
Add methyl 5-(bromomethyl)furan-2-carboxylate (1.05 eq.) dropwise.
-
Stir at 0°C for 1 hour, then allow to warm to room temperature and stir for 12-24 hours.
-
Monitor by TLC or LC-MS to determine the isomer ratio.
-
Purification via column chromatography on silica gel will be necessary to separate the isomers. A gradient elution system (e.g., starting with 10% ethyl acetate in hexanes and gradually increasing polarity) is often effective.
-
Question 3: The final saponification step results in a significant loss of product and the formation of a dark, insoluble material. What causes this decomposition?
Answer: This indicates the decomposition of the furan ring. Furans, especially those with electron-withdrawing groups, can be unstable under strongly basic or acidic conditions, leading to ring-opening and polymerization to form "humins".[4]
-
Causality: The combination of a strong base (like NaOH) and elevated temperatures during hydrolysis can promote side reactions. The carboxylic acid product itself can also be sensitive.
-
Protocol for Mild Saponification: [5]
-
Dissolve the intermediate ester in a mixture of methanol (MeOH) and water (e.g., 1:2 v/v). Using tetrahydrofuran (THF) instead of MeOH is also a good option.
-
Cool the solution to 0°C in an ice bath.
-
Add a solution of lithium hydroxide (LiOH, 1.5-2.0 eq.) in water dropwise. LiOH is generally milder than NaOH or KOH.
-
Stir the reaction at 0-5°C and monitor closely by TLC until the starting material is consumed (typically 2-4 hours). Avoid letting the reaction run for an extended period or warm up.
-
Once complete, cool the reaction mixture back to 0°C and carefully acidify with cold 1N HCl or citric acid until the pH is ~2-3. The product should precipitate.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum.
-
Frequently Asked Questions (FAQs)
Q1: What are the optimal starting materials for this synthesis?
For the furan component, methyl 5-(bromomethyl)furan-2-carboxylate is generally preferred over the chloro- derivative due to the higher reactivity of the bromide as a leaving group. This electrophile can be synthesized from commercially available methyl 5-(hydroxymethyl)furan-2-carboxylate using PBr₃ or CBr₄/PPh₃. It should be used immediately or stored under an inert atmosphere in the cold, as it can be unstable.
Q2: What safety precautions should be taken?
Standard laboratory safety practices are essential. Additionally:
-
Sodium Hydride (NaH): A highly flammable and water-reactive solid. It must be handled under an inert atmosphere (nitrogen or argon). Quench any excess NaH carefully with a gentle reagent like isopropanol before aqueous workup.
-
Anhydrous Solvents: DMF and acetonitrile are toxic. Handle them in a well-ventilated fume hood.
-
Nitro Compounds: 4-nitro-1H-pyrazole is a potentially energetic material. Avoid excessive heat or mechanical shock.
Q3: How can I confirm the structure and purity of my final product?
A combination of analytical techniques is recommended:
-
¹H and ¹³C NMR: To confirm the chemical structure, including the correct regiochemistry of the pyrazole linkage.
-
LC-MS: To determine purity and confirm the molecular weight.
-
Melting Point: A sharp melting point is a good indicator of purity.
Q4: Can this reaction be scaled up?
Yes, but careful consideration of heat transfer is crucial, especially during the exothermic deprotonation with NaH and the subsequent alkylation. For larger scales, a jacketed reactor with controlled cooling is recommended. Adding reagents dropwise via an addition funnel is essential to manage the reaction temperature.
References
-
ResearchGate. Optimization of pyrazole N-alkylation conditions. Available at: [Link]
-
MDPI. Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. Available at: [Link]
-
MDPI. Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Available at: [Link]
-
Semantic Scholar. Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Available at: [Link]
-
ACS Publications. N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. Available at: [Link]
-
National Institutes of Health (NIH). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Available at: [Link]
-
ResearchGate. Synthesis of pyran, pyrazole and thiazole derivatives. Available at: [Link]
-
National Institutes of Health (NIH). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Available at: [Link]
-
National Institutes of Health (NIH). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Available at: [Link]
-
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyrazole. Available at: [Link]
-
Slideshare. Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole. Available at: [Link]
-
ACS Publications. The Journal of Organic Chemistry Ahead of Print. Available at: [Link]
-
ResearchGate. 5-(4-Nitrophenyl)furan-2-carboxylic Acid. Available at: [Link]
-
REAL-J. SYNTHESIS AND REACTIONS OF NEW PYRAZOLE DERIVATIVES. Available at: [Link]
-
MDPI. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Available at: [Link]
-
MDPI. 5-(4-Nitrophenyl)furan-2-carboxylic Acid. Available at: [Link]
-
MDPI. Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. Available at: [Link]
-
RSC Publishing. Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. Available at: [Link]
-
Open Pharmaceutical Sciences Journal. Synthesis, Characterization and Antimicrobial Evaluation of Novel Mannich Bases Containing Pyrazole-5-One Phosphonates. Available at: [Link]
-
ResearchGate. CH-alkylation of furan derivatives under photoinduced Pd catalysis. Available at: [Link]
-
National Institutes of Health (NIH). C3-Alkylation of furfural derivatives by continuous flow homogeneous catalysis. Available at: [Link]
-
Wiley Online Library. Challenges of Green Production of 2,5-Furandicarboxylic Acid from Bio-Derived 5-Hydroxymethylfurfural: Overcoming Deactivation by Concomitant Amino Acids. Available at: [Link]
-
RSC Publishing. Aluminosilicate-mediated C(sp2)–H alkylation of furans using allylic alcohols. Available at: [Link]
-
ResearchGate. Investigation of photochemical behavior of furan derivatives containing an allomaltol fragment. Available at: [Link]
-
Frontiers. Development of Sustainable Catalytic Pathways for Furan Derivatives. Available at: [Link]
-
PubMed. Discovery of (R)-5-((5-(1-methyl-1H-pyrazol-4-yl)-4-(methylamino)pyrimidin-2-yl)amino)-3-(piperidin-3-yloxy)picolinonitrile, a novel CHK1 inhibitor for hematologic malignancies. Available at: [Link]
Sources
Reducing off-target effects of 5-[(4-nitro-1H-pyrazol-1-yl)methyl]furan-2-carboxylic acid in cellular assays
A Guide to Mitigating Off-Target Effects in Cellular Assays
Welcome to the technical support guide for 5-[(4-nitro-1H-pyrazol-1-yl)methyl]furan-2-carboxylic acid, a known inhibitor of Monocarboxylate Transporter 4 (MCT4). This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and minimize off-target effects during in-vitro cellular experiments. As Senior Application Scientists, we have compiled field-proven insights and best practices to ensure the integrity and reproducibility of your results.
Introduction: The Challenge of Selectivity
This guide provides a structured approach to identifying, understanding, and mitigating these unintended effects to enhance the reliability of your findings.
Frequently Asked Questions (FAQs)
Q1: I'm observing significant cytotoxicity at concentrations where I expect to see specific MCT4 inhibition. What could be the cause?
A1: This is a common issue that can stem from several factors:
-
Inherent Off-Target Toxicity: The compound may be interacting with other essential cellular proteins, leading to cell death independent of MCT4 inhibition. The nitro-aromatic group in the compound, for instance, can sometimes be associated with non-specific cellular stress.
-
Compound Instability: The molecule might be degrading in your cell culture medium over the course of the experiment, producing toxic byproducts.[5]
-
Cell Line Sensitivity: Certain cell lines can be particularly vulnerable to specific off-target effects due to their unique proteome expression profile.[5][8]
-
On-Target Toxicity Overload: While MCT4 inhibition is the goal, complete and sudden blockage of lactate efflux can lead to rapid intracellular acidification and metabolic collapse, resulting in cell death.[9]
Actionable Advice: Start by performing a standard cytotoxicity assay (e.g., MTT, LDH release, or live-cell imaging) to determine the precise concentration range where toxicity occurs.[5][10] Compare this with the concentration required for on-target MCT4 inhibition (see Protocol 1). A large window between the effective concentration (on-target) and the cytotoxic concentration is desirable.
Q2: How can I be sure the cellular phenotype I'm observing is due to MCT4 inhibition and not an off-target effect?
A2: This is the central question of target validation. A multi-pronged approach is essential for building confidence:
-
Genetic Knockdown Comparison: Compare the phenotype induced by the compound with that from a genetic knockdown (e.g., siRNA or CRISPR/Cas9) of the SLC16A3 gene (which encodes MCT4).[5] If the phenotypes align, it strengthens the case for on-target activity. Discrepancies may point to off-target effects.[5][7]
-
Use of an Inactive Control Analog: Synthesize or obtain a close structural analog of the compound that is inactive against MCT4. This analog should ideally share similar physicochemical properties but lack the key functional group for MCT4 binding. If this inactive analog recapitulates the cellular phenotype, it strongly suggests an off-target mechanism.[5]
-
Dose-Response Correlation: Off-target effects often occur at higher concentrations than on-target effects.[5][6] Establish a clear dose-response curve for a direct marker of MCT4 activity (e.g., lactate efflux) and correlate it with your observed phenotype. The phenotypic effect should track closely with the on-target inhibition curve.
-
Target Engagement Assay: Directly confirm that the compound is binding to MCT4 in your cells at the effective concentrations. A Cellular Thermal Shift Assay (CETSA) is an excellent method for this, especially for membrane proteins like MCT4.[11][12][13][14][15]
Q3: What is the best negative control to use in my experiments besides the vehicle (e.g., DMSO)?
A3: While a vehicle control is essential, a structurally related but biologically inactive analog is the "gold standard" negative control.[5] This type of control helps to differentiate phenotypes caused by the specific on-target pharmacology from those caused by the general chemical scaffold or non-specific interactions. If a verified inactive analog is not available, using a compound with a distinct chemical scaffold but a similar inhibitory effect on MCT4 can also serve as an orthogonal control to ensure the observed biology is tied to the target, not the chemotype.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Action |
| High Cytotoxicity at Low Concentrations | 1. Potent off-target activity. 2. Compound instability in media. 3. High sensitivity of the cell line.[5] | 1. Perform Cytotoxicity Assay: Use LDH or MTT assays to define the toxic concentration range.[5] 2. Check Stability: Analyze compound integrity in media over time via LC-MS. 3. Test in Different Cell Lines: Compare toxicity in MCT4-high vs. MCT4-low/null cell lines. |
| Phenotype Mismatches Genetic Knockdown | 1. Dominant off-target effects are masking the on-target phenotype. 2. The compound has a secondary, potent activity. 3. Incorrect assumptions about the target's role in the specific cell context.[5] | 1. Confirm Target Engagement: Use CETSA (Protocol 2) to verify the compound binds MCT4 at the effective concentration.[15][16][17][18] 2. Use an Inactive Analog: Test if a structurally similar, inactive molecule produces the same effect. 3. Proteomic Profiling: Employ techniques like thermal proteome profiling (TPP) to identify potential off-target binders. |
| Inconsistent or Irreproducible Results | 1. Poor compound solubility leading to variable effective concentrations.[5] 2. Variability in cell health, passage number, or density.[19] 3. Adsorption of the compound to lab plastics. | 1. Verify Solubility: Visually inspect for precipitation and consider using a solubility assay. Prepare fresh dilutions for each experiment.[19] 2. Standardize Cell Culture: Use cells within a narrow passage number range and ensure consistent seeding density. 3. Use Low-Binding Plates: Consider using low-protein-binding microplates for sensitive assays. |
Experimental Workflows & Protocols
Workflow for Investigating Off-Target Effects
Caption: A decision-making workflow for systematically investigating and validating off-target effects.
Protocol 1: Measuring On-Target Activity via Lactate Efflux Assay
This protocol assesses the direct functional inhibition of MCT4 by measuring the rate of lactate export from cells.
Materials:
-
MCT4-expressing cells (e.g., MDA-MB-231 breast cancer cells).[1]
-
Glucose-free, low-buffer medium (e.g., Hanks' Balanced Salt Solution, HBSS).
-
High-glucose medium to preload cells with lactate.
-
This compound.
-
Lactate assay kit (colorimetric or fluorometric).
-
96-well cell culture plates.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and grow to ~90% confluency.
-
Lactate Preloading: Incubate cells in a high-glucose (e.g., 25 mM) medium for 2-4 hours to stimulate glycolysis and build up intracellular lactate.
-
Compound Treatment: Wash cells twice with glucose-free HBSS. Add HBSS containing serial dilutions of the test compound. Include vehicle-only (e.g., 0.1% DMSO) and positive control (a known MCT inhibitor like AZD3965, though it's more MCT1-selective, it can serve as a reference) wells.[][21]
-
Lactate Efflux: Incubate for a defined period (e.g., 15-30 minutes). The optimal time should be determined empirically to ensure linear lactate accumulation in the medium.
-
Sample Collection: Carefully collect the supernatant (extracellular medium) from each well.
-
Lactate Quantification: Measure the lactate concentration in the collected supernatants using a commercial lactate assay kit according to the manufacturer's instructions.
-
Data Normalization: In a parallel plate, lyse the cells and measure total protein content (e.g., using a BCA assay) to normalize the lactate efflux rate to the amount of cellular protein.
-
Analysis: Plot the normalized lactate efflux against the inhibitor concentration and fit to a dose-response curve to determine the EC50 value.
Protocol 2: Confirming Target Engagement via Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful biophysical method to verify direct binding of a compound to its target protein in a cellular context.[12][13] Ligand binding typically stabilizes the target protein, increasing its resistance to thermal denaturation.[13] This protocol is adapted for membrane proteins.[11][14][15]
Materials:
-
MCT4-expressing cells.
-
Test compound and vehicle control (DMSO).
-
Phosphate-buffered saline (PBS) with protease inhibitors.
-
Detergent-containing lysis buffer (e.g., RIPA buffer).
-
Equipment for precise heating (e.g., PCR thermocycler).
-
SDS-PAGE and Western blotting reagents.
-
Validated primary antibody against MCT4.
Procedure:
-
Cell Treatment: Treat intact cells in suspension or adherent in plates with the test compound (at a concentration where the phenotype is observed, e.g., 10x EC50) or vehicle for 1 hour at 37°C.
-
Heating Step: Aliquot the treated cell suspensions into PCR tubes. Heat the tubes across a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes. Include an unheated control sample.
-
Cell Lysis: After heating, lyse the cells by adding a detergent-based lysis buffer and performing freeze-thaw cycles. This step is crucial for solubilizing membrane proteins post-aggregation.[11][14]
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
Sample Analysis: Collect the supernatant, which contains the soluble, non-denatured protein fraction.
-
Western Blotting: Analyze the amount of soluble MCT4 remaining in the supernatant at each temperature point using SDS-PAGE and Western blotting with an anti-MCT4 antibody.
-
Data Analysis: Quantify the band intensities. Plot the percentage of soluble MCT4 against temperature for both vehicle- and compound-treated samples. A shift of the melting curve to a higher temperature in the compound-treated sample indicates target stabilization and thus, direct engagement.
Visualizing the On-Target Mechanism
Caption: The role of MCT4 in lactate efflux and the site of action for the inhibitor.
References
- CETSA beyond Soluble Targets: a Broad Application to Multipass Transmembrane Proteins. ACS Chemical Biology.
- Minimizing Off-Target Effects of Small Molecule Inhibitors in Cell-Based Assays. BenchChem Technical Support.
- Applications of the Cellular Thermal Shift Assay to Drug Discovery in N
- What Is CETSA? Cellular Thermal Shift Assay Explained. Pelago Bioscience.
- CETSA beyond Soluble Targets: A Broad Application to Multipass Transmembrane Proteins.
- Detection of Chemical Engagement of Solute Carrier Proteins by a Cellular Thermal Shift Assay. PMC - NIH.
- Accelerating the Validation of Endogenous On-Target Engagement and In Cellulo Kinetic Assessment for Covalent Inhibitors of KRASG12C in Early Drug Discovery.
- Rapid Evaluation of Small Molecule Cellular Target Engagement with a Luminescent Thermal Shift Assay. NIH.
- Accelerating the Validation of Endogenous On-Target Engagement and In-cellulo Kinetic Assessment for Covalent Inhibitors of KRASG12C in Early Drug Discovery.
- Monocarboxylate transporter 4 (MCT4)
- Monocarboxylate transporter 4 (MCT4)
- Accelerating the Validation of Endogenous On-Target Engagement and In-cellulo Kinetic Assessment for Covalent Inhibitors of KRASG12C in Early Drug Discovery. bioRxiv.
- Technical Support Center: Mitigating Off-Target Effects of Small Molecules in Cellular Assays. BenchChem.
- Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry.
- Overexpression of monocarboxylate transporter 4 promotes the migration and invasion of non-carcinogenic L929 fibroblast cells.
- Cell-based screening identifies novel MCT4 inhibitors suppressing lactate secretion and cell proliferation.
- Nuisance compounds in cellular assays. PMC - PubMed Central - NIH.
- Technical Support Center: Troubleshooting Inactivity of Small Molecule Inhibitors. Benchchem.
- Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Science.
- Monocarboxyl
- Predictive Models For Estimating Cytotoxicity On The Basis Of Chemical Structures. NIH.
- MCT Inhibitors, Agonists and Modul
- Selective Inhibition of the Lactate Transporter MCT4 Reduces Growth of Invasive Bladder Cancer. PubMed.
- MCT Review | MCT inhibitor. Selleck Chemicals.
- Exploring monocarboxylate transporter inhibition for cancer tre
Sources
- 1. Monocarboxylate transporter 4 (MCT4) is a high affinity transporter capable of exporting lactate in high-lactate microenvironments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Monocarboxylate transporter 4 (MCT4) is a high affinity transporter capable of exporting lactate in high-lactate microenvironments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. Monocarboxylate transporter 4 - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Predictive Models For Estimating Cytotoxicity On The Basis Of Chemical Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Exploring monocarboxylate transporter inhibition for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nuisance compounds in cellular assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CETSA beyond Soluble Targets: a Broad Application to Multipass Transmembrane Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. pelagobio.com [pelagobio.com]
- 14. researchgate.net [researchgate.net]
- 15. Detection of Chemical Engagement of Solute Carrier Proteins by a Cellular Thermal Shift Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Rapid Evaluation of Small Molecule Cellular Target Engagement with a Luminescent Thermal Shift Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 18. biorxiv.org [biorxiv.org]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 21. selleckchem.com [selleckchem.com]
Optimization of reaction conditions for coupling pyrazole and furan moieties
Welcome to the Technical Support Center for Heterocyclic Coupling Reactions. As Senior Application Scientists, we understand that the synthesis of complex molecules, such as those containing linked pyrazole and furan moieties, presents unique challenges. These scaffolds are cornerstones in medicinal chemistry and materials science, making the optimization of their synthesis critical for accelerating research and development.[1]
This guide is structured to provide direct, actionable solutions to common problems encountered in the lab. We move beyond simple procedural lists to explain the underlying chemical principles, empowering you to make informed decisions and troubleshoot effectively.
This section addresses the most frequent obstacles encountered during the coupling of pyrazole and furan rings, whether through C-C (e.g., Suzuki-Miyaura) or C-N (e.g., Buchwald-Hartwig) bond formation.
Issue 1: Low or No Product Yield
Low yield is the most common frustration in cross-coupling reactions. The cause is often multifactorial, stemming from reagent quality, atmospheric contamination, or suboptimal catalytic conditions.[2][3]
Question: My reaction yield is disappointingly low. Where should I start my investigation?
Answer: A systematic approach is crucial. We recommend a hierarchical troubleshooting process, starting with the most common and easily correctable issues.
Troubleshooting Flowchart for Low Yield
Sources
Technical Support Center: Troubleshooting Poor Reproducibility in Biological Assays with 5-[(4-nitro-1H-pyrazol-1-yl)methyl]furan-2-carboxylic acid
Welcome to the technical support center for researchers utilizing 5-[(4-nitro-1H-pyrazol-1-yl)methyl]furan-2-carboxylic acid. This guide is designed to address the common challenges of poor reproducibility in biological assays involving this compound. By understanding the unique chemical characteristics of this molecule, we can diagnose and mitigate variability in your experimental results.
Compound Profile: Understanding the Key Structural Features
The structure of this compound incorporates several functional groups that can influence its behavior in biological assays. Acknowledging these features is the first step in troubleshooting.
-
Furan-2-carboxylic acid: The carboxylic acid moiety dictates the compound's pH-dependent solubility. At acidic pH, the compound will be protonated and less soluble in aqueous solutions, while at neutral or alkaline pH, it will be deprotonated and more soluble[1][2][3]. The furan ring itself can be susceptible to metabolic activation in cellular assays, potentially leading to reactive intermediates[4].
-
4-nitro-1H-pyrazole: The nitro group is strongly electron-withdrawing, which can influence the compound's reactivity and potential for interactions with biological targets[5][6][7]. Nitroaromatic compounds can also be light-sensitive and may undergo redox cycling, especially in cell-based assays[8][9][10][11]. The pyrazole ring is a common scaffold in pharmacologically active molecules[12][13][14].
Frequently Asked Questions (FAQs) and Troubleshooting Guides
Issue 1: High Variability in Potency (IC50/EC50) Values Between Experiments
Q: My IC50 values for the compound are inconsistent across different experimental runs. What could be the cause?
A: This is a common issue stemming from the compound's physicochemical properties, particularly its limited aqueous solubility and potential for instability.
Underlying Causes and Solutions:
-
Poor Solubility and Precipitation: The carboxylic acid group makes the solubility of this compound highly dependent on pH[1][15][16]. If the pH of your assay buffer is not optimal, the compound may precipitate out of solution, leading to a lower effective concentration and thus variable results.
-
Troubleshooting Protocol:
-
Determine the pKa of the compound if not already known. The pKa is the pH at which the compound is 50% ionized.
-
Adjust Assay Buffer pH: Ensure your assay buffer pH is at least 1-2 units above the pKa to maintain the compound in its more soluble, deprotonated state.
-
Visually Inspect for Precipitation: Before adding the compound to your assay, visually inspect the stock and diluted solutions for any signs of precipitation.
-
Consider Solubility-Enhancing Excipients: If pH adjustment is not possible due to biological constraints, consider the use of solubilizing agents like cyclodextrins, though these should be validated for non-interference with the assay.
-
-
-
Stock Solution Instability: The compound may not be stable in your chosen solvent over time, especially if stored improperly.
-
Troubleshooting Protocol:
-
Prepare Fresh Stock Solutions: Avoid using old stock solutions. Prepare fresh solutions from solid material for each experiment.
-
Optimize Stock Solvent: While DMSO is common, assess if other solvents like ethanol or DMF provide better stability.
-
Storage Conditions: Store stock solutions at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles. Protect from light, as nitroaromatic compounds can be light-sensitive[17][18][19][20].
-
-
Decision-Making Workflow for Solubility Issues
Caption: Troubleshooting workflow for inconsistent IC50 values.
Issue 2: Discrepancies Between Biochemical and Cell-Based Assay Results
Q: The compound is potent in my enzymatic assay, but shows much weaker or no activity in my cell-based assay. Why is there a disconnect?
A: This discrepancy often points to issues with cell permeability, metabolic instability of the compound, or compound-induced cytotoxicity that masks the intended biological effect.
Underlying Causes and Solutions:
-
Redox Cycling and Cytotoxicity: The nitro group can undergo enzymatic reduction in cells, leading to the formation of reactive oxygen species (ROS)[5][9][21]. This "redox cycling" can cause general cytotoxicity, killing the cells before the specific intended effect can be measured.
-
Troubleshooting Protocol:
-
Run a Cytotoxicity Assay: Perform a standard cytotoxicity assay (e.g., MTT, LDH release) in parallel with your functional assay. This will help you determine the concentration at which the compound becomes toxic to your cells.
-
Include an Antioxidant Control: Co-incubate the cells with your compound and a known antioxidant like N-acetylcysteine (NAC). If NAC rescues the loss of activity, it suggests that redox cycling is a contributing factor.
-
-
-
Metabolic Instability: The furan ring can be metabolized by cellular enzymes (e.g., cytochrome P450s) into reactive intermediates, leading to compound degradation and potential toxicity[4].
-
Troubleshooting Protocol:
-
Incubate with Liver Microsomes: An in vitro assay with liver microsomes can provide an indication of the compound's metabolic stability.
-
Time-Dependent Activity: In your cell-based assay, measure the effect of the compound at different time points. A loss of activity over time may suggest metabolic degradation.
-
-
Signaling Pathway of Potential Nitro-Compound Mediated Cytotoxicity
Caption: Potential redox cycling of the nitro group leading to cytotoxicity.
Issue 3: Poor Reproducibility of Replicates Within the Same Plate
Q: I'm seeing significant variation between my technical replicates on the same assay plate. What's going on?
A: This type of variability often points to technical errors in assay execution rather than the compound's chemical properties. However, poor solubility can exacerbate these issues.
Underlying Causes and Solutions:
-
Inadequate Mixing and Dispensing: If the compound is not fully dissolved or uniformly mixed in the assay buffer, you will dispense different effective concentrations into your replicate wells.
-
Troubleshooting Protocol:
-
Vortex Thoroughly: Ensure you vortex the compound dilutions thoroughly before adding them to the assay plate.
-
Pipetting Technique: Use calibrated pipettes and ensure proper technique to minimize errors in volume dispensing.
-
Multichannel Pipette Check: If using a multichannel pipette, verify that all channels are aspirating and dispensing equal volumes.
-
-
-
"Edge Effects": Wells on the outer edges of a microplate are more prone to evaporation, which can concentrate the compound and other reagents, leading to artifactual results.
-
Troubleshooting Protocol:
-
Avoid Using Outer Wells: If possible, do not use the outermost wells of the plate for your experimental samples. Fill them with buffer or media instead.
-
Use Plate Sealers: Employ high-quality plate sealers to minimize evaporation during incubations.
-
Humidified Incubator: Ensure your incubator is properly humidified.
-
-
Experimental Workflow for Minimizing Plate Variability
Sources
- 1. pH-solubility profiles or organic carboxylic acids and their salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Walk through Recent Nitro Chemistry Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Efficient redox cycling of nitroquinoline bioreductive drugs due to aerobic nitroreduction in Chinese hamster cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fluorescence Sensing of Some Important Nitroaromatic Compounds by Using Polyaniline Ag Composite [mdpi.com]
- 11. Redox cycling compounds generate H2O2 in HTS buffers containing strong reducing reagents – real hits or promiscuous artifacts? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. acrhem.org [acrhem.org]
- 13. Fragment-based discovery of the pyrazol-4-yl urea (AT9283), a multitargeted kinase inhibitor with potent aurora kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pH-Dependent Solubility and Dissolution Behavior of Carvedilol—Case Example of a Weakly Basic BCS Class II Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. blog.novomof.com [blog.novomof.com]
- 20. Highly sensitive detection of nitroaromatic explosives using a fluorescent porous organic cage: spatially confined triphenylamine as the sole fluorophore - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 21. researchgate.net [researchgate.net]
Technical Support Center: HPLC Purification of 5-[(4-nitro-1H-pyrazol-1-yl)methyl]furan-2-carboxylic acid
Welcome to the technical support center for the HPLC purification of 5-[(4-nitro-1H-pyrazol-1-yl)methyl]furan-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of purifying this specific molecule. Our focus is on delivering practical, field-proven insights grounded in scientific principles to ensure the integrity and reproducibility of your results.
Understanding the Analyte: Key Physicochemical Properties
Before delving into method development, it is crucial to understand the physicochemical characteristics of this compound. These properties will dictate its behavior during chromatographic separation.
| Property | Value/Characteristic | Implication for HPLC Method Development |
| Structure | Contains a furan ring, a pyrazole ring, a nitro group, and a carboxylic acid group. | The molecule possesses both aromatic and heterocyclic moieties, contributing to its polarity and potential for multiple interaction modes with the stationary phase. |
| Polarity | Expected to be a polar molecule due to the presence of the carboxylic acid, nitro group, and heteroatoms. | Reversed-phase HPLC is a suitable starting point, where a polar mobile phase and a non-polar stationary phase are used.[1] |
| pKa | The carboxylic acid group on the furan ring is the primary acidic functional group. The pKa of furan-2-carboxylic acid is approximately 3.12.[2][3] The pyrazole ring is weakly basic. | The pH of the mobile phase will be a critical parameter to control the ionization state of the molecule, which in turn significantly affects retention time and peak shape.[4] |
| UV Absorbance | The nitroaromatic and heterocyclic ring systems are strong chromophores. Pyrazole and nitroaromatic compounds absorb UV light, typically in the 200-280 nm range.[5][6][7][8][9] | UV detection is an appropriate and sensitive method for this compound. A wavelength of around 254 nm is a good starting point for detection.[5] |
| Stability | Furan rings can be susceptible to degradation under strongly acidic conditions.[10][11][12] Nitroaromatic compounds can be sensitive to light and certain oxidative conditions.[13][14] | The pH of the mobile phase should be carefully controlled to avoid analyte degradation. Photostability of the sample should also be considered. |
HPLC Method Development: A Step-by-Step Guide
Developing a robust HPLC purification method requires a systematic approach. The following workflow outlines the key stages and considerations.
Caption: A streamlined workflow for HPLC method development.
Q1: What is the best starting point for column and mobile phase selection?
Answer:
For a polar, acidic compound like this compound, a reversed-phase C18 column is an excellent starting point due to its versatility and wide availability.[15] Consider a column with high-purity silica and end-capping to minimize secondary interactions with residual silanols, which can cause peak tailing with acidic compounds.[16]
For the mobile phase, a simple acidic binary gradient is recommended to begin:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Acetonitrile
Rationale:
-
The acidic mobile phase (pH around 2.8 with 0.1% formic acid) will suppress the ionization of the carboxylic acid group (pKa ~3.12).[17] This will render the molecule more neutral and enhance its retention on the non-polar C18 stationary phase.[15]
-
Acetonitrile is often preferred over methanol as the organic modifier due to its lower viscosity, which results in lower backpressure and better peak efficiency.[18]
A good starting gradient would be a linear ramp from 5% to 95% Acetonitrile over 20-30 minutes to scout for the elution of the target compound and any impurities.
Q2: How do I select the optimal UV detection wavelength?
Answer:
Utilize a photodiode array (PDA) detector during initial method development to obtain the full UV spectrum of your analyte.[19] For this compound, the nitroaromatic and heterocyclic systems are the primary chromophores. A good starting point is 254 nm, a common wavelength for aromatic compounds.[5] However, the optimal wavelength will be at the absorbance maximum (λmax) of the molecule, which will provide the highest sensitivity. The pyrazole ring shows a strong absorption around 203-206 nm, while nitroaromatic compounds can have absorbance maxima ranging from 210 to 270 nm.[7][20]
Troubleshooting Common HPLC Purification Issues
Q3: My peak is tailing severely. What are the likely causes and how can I fix it?
Answer:
Peak tailing is a common issue, especially with acidic compounds.[21] It is often caused by secondary interactions between the analyte and the stationary phase.
| Cause | Explanation | Troubleshooting Steps |
| Secondary Silanol Interactions | Residual silanol groups on the silica-based stationary phase can be deprotonated and interact with the analyte, causing tailing.[16] | 1. Lower Mobile Phase pH: Ensure the mobile phase pH is at least 1-2 units below the pKa of your compound. Using 0.1% Trifluoroacetic Acid (TFA) instead of formic acid can lower the pH to ~2.1 and further suppress silanol activity.[17] 2. Use a High-Purity, End-Capped Column: Modern columns are designed to minimize exposed silanols. Consider columns specifically designed for polar analytes or those with enhanced end-capping.[22][23] 3. Increase Buffer Concentration: A higher buffer concentration (e.g., 20-50 mM) can help to mask residual silanols.[16] |
| Column Overload | Injecting too much sample can lead to peak distortion, including tailing. | Reduce the injection volume or the concentration of the sample. |
| Extra-Column Volume | Excessive tubing length or diameter between the injector, column, and detector can cause peak broadening and tailing. | Use tubing with the smallest possible internal diameter and length. |
Q4: I am observing inconsistent retention times between runs. What should I check?
Answer:
Fluctuating retention times can compromise the reproducibility of your purification.
Caption: Troubleshooting inconsistent HPLC retention times.
Detailed Troubleshooting:
-
Mobile Phase Preparation: Inconsistent preparation of the mobile phase, especially the pH, can lead to shifts in retention time for ionizable compounds.[19] Always prepare fresh mobile phase daily and ensure accurate measurements of additives.
-
Column Equilibration: Insufficient column equilibration between gradient runs is a common cause of retention time drift. Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. A good rule of thumb is to flush the column with 10-15 column volumes of the starting mobile phase.
-
Pump Performance: Check for leaks in the HPLC system. Air bubbles in the pump head can also cause inconsistent flow rates. Degas your mobile phases and prime the pump before starting a sequence.
-
Temperature: Temperature fluctuations can affect mobile phase viscosity and retention times. Using a column oven to maintain a constant temperature will improve reproducibility.
Q5: I suspect my compound is degrading on the column. How can I confirm this and prevent it?
Answer:
Given the presence of a furan ring, which can be acid-sensitive, on-column degradation is a valid concern.[10][11]
Confirmation of Degradation:
-
Peak Shape: Degradation can manifest as peak fronting or the appearance of smaller, unexpected peaks, especially at the front or tail of the main peak.
-
Mass Spectrometry: If using LC-MS, look for the appearance of new mass-to-charge ratios that could correspond to degradation products.
-
Forced Degradation Studies: Intentionally exposing your sample to harsh acidic conditions (e.g., 0.1 M HCl) for a short period and then injecting it can help identify potential degradation products.[13]
Prevention Strategies:
-
Raise Mobile Phase pH: While an acidic pH is needed for retention, an excessively low pH might promote hydrolysis of the furan ring. Try using a buffer with a slightly higher pH, such as a formate buffer at pH 3.5, while still keeping it below the pKa of the carboxylic acid.
-
Use a Different Acid Modifier: In some cases, TFA can be harsh. Formic or acetic acid are milder alternatives.[17]
-
Minimize Residence Time: Use a shorter column or a faster flow rate to reduce the time the analyte spends on the column.
-
Consider a Different Stationary Phase: A phenyl-hexyl or a polar-embedded phase might offer different selectivity and a less acidic surface environment compared to a standard C18 column.[24]
Frequently Asked Questions (FAQs)
Q: Can I use a phosphate buffer instead of formic acid?
A: Yes, a phosphate buffer can be used to control the pH precisely. However, be aware that phosphate buffers are not volatile and are therefore incompatible with mass spectrometry detection. They can also precipitate when mixed with high concentrations of organic solvent, so ensure your gradient does not exceed the solubility limit of the buffer in acetonitrile.
Q: My compound is not retaining well on a C18 column even with an acidic mobile phase. What are my options?
A: If retention is poor, your compound may be too polar for traditional reversed-phase chromatography. Consider these options:
-
Use a Polar-Embedded Column: These columns have a polar group embedded in the alkyl chain, which provides enhanced retention for polar compounds.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is a technique that uses a polar stationary phase and a mobile phase with a high concentration of organic solvent. It is well-suited for the separation of very polar compounds.[25]
-
Ion-Pair Chromatography: Adding an ion-pairing reagent to the mobile phase can increase the retention of charged analytes. However, these reagents can be difficult to remove from the column.
Q: How do I scale up my analytical method to a preparative scale for purification?
A: Scaling up requires careful consideration of several factors:
-
Maintain Linear Velocity: To preserve the separation, the linear velocity of the mobile phase should be kept constant. This means the flow rate must be increased proportionally to the square of the increase in the column's internal diameter.
-
Injection Volume: The injection volume can be scaled up proportionally to the increase in the column's volume.
-
Gradient Time: The gradient time should be kept the same to maintain the resolution.
-
Sample Loading: Determine the maximum sample load that can be injected without compromising the purity of the collected fractions. This is often done through loading studies.
By systematically addressing these aspects of method development and troubleshooting, you can achieve a robust and efficient HPLC purification of this compound.
References
-
Phenomenex. (n.d.). Choosing the Right UHPLC Column for Analyzing Highly Polar Acidic Molecules. Retrieved from [Link]
-
Phenomenex. (2022, May 20). Choosing Columns for Polar Acidic Molecules. Retrieved from [Link]
-
MicroSolv. (n.d.). Nitroaromatic and Nitroamine Explosives Analyzed with HPLC. Retrieved from [Link]
-
Waters Corporation. (n.d.). Waters HILIC and reversed-phase LC columns specifically developed to tackle polar analyte separations. Retrieved from [Link]
-
Restek. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
PharmaGuru. (n.d.). HPLC Method Development For Acidic Molecules: A Case Study. Retrieved from [Link]
-
Nacalai Tesque. (n.d.). T1. Poor peak shape. Retrieved from [Link]
-
Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]
-
ChemSusChem. (2025, January 14). The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. Retrieved from [Link]
-
Wiley Online Library. (2025, August 3). The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. Retrieved from [Link]
-
ResearchGate. (n.d.). An Improved RP-HPLC (Reversed-Phase, High-Performance Liquid Chromatography) Method for Determining Nitroaromatics and Nitramines in Water. Retrieved from [Link]
-
LCGC International. (n.d.). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. Retrieved from [Link]
-
Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Retrieved from [Link]
-
Waters Corporation. (n.d.). Waters UPLC, UHPLC, and HPLC Column Selection and Mobile Phase Guide. Retrieved from [Link]
-
ResearchGate. (2024, October 28). The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. Retrieved from [Link]
-
Asian Journal of Pharmaceutical Research. (n.d.). Steps involved in HPLC Method Development. Retrieved from [Link]
-
MedCrave. (2016, December 14). Forced Degradation Studies. Retrieved from [Link]
-
PubMed. (1995). Biodegradation of nitroaromatic compounds. Retrieved from [Link]
-
Mastelf. (2025, January 8). Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance. Retrieved from [Link]
-
Jordi Labs. (n.d.). Reverse Phase/ Normal Phase HPLC Analytical Techniques. Retrieved from [Link]
-
Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]
-
ResearchGate. (n.d.). Sensitive determination of nitrophenol isomers by reverse-phase high-performance liquid chromatography in conjunction with liquid–liquid extraction. Retrieved from [Link]
-
NIH. (n.d.). Nitroaromatic Compounds, from Synthesis to Biodegradation. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Separation of Carboxylic Acids. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Analysis of 6 Aromatic Alcohols, Acids and Neutral Compounds on Amaze Aromatic Stationary Phases. Retrieved from [Link]
-
Physical Chemistry Chemical Physics. (n.d.). UV absorption spectra of 1H-1,2,3-triazole and pyrazole in the range 200–240 nm. Retrieved from [Link]
-
Wikipedia. (n.d.). 2-Furoic acid. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Biodegradation of nitroaromatic compounds. Retrieved from [Link]
-
FooDB. (n.d.). Showing Compound 2-Furancarboxylic acid (FDB000951). Retrieved from [Link]
-
Scribd. (2012, June 15). New Trends in Forced Degradation Studies. Retrieved from [Link]
-
NIH. (2019, August 30). Gas-phase UV absorption spectra and OH-oxidation kinetics of 1H-1,2,3-triazole and pyrazole. Retrieved from [Link]
-
PubChem. (n.d.). 5-Nitro-2-Furoic Acid. Retrieved from [Link]
-
The Merck Index Online. (n.d.). 2-Furoic Acid. Retrieved from [Link]
-
RSC Publishing. (n.d.). Gas-phase UV absorption spectra and OH-oxidation kinetics of 1H-1,2,3-triazole and pyrazole. Retrieved from [Link]
-
NIST. (n.d.). 2-Furancarboxylic acid. Retrieved from [Link]
-
ResearchGate. (n.d.). Gas-phase UV absorption spectra and OH-oxidation kinetics of 1 H -1,2,3-triazole and pyrazole. Retrieved from [Link]
-
IU Indianapolis ScholarWorks. (n.d.). A systematic study of the absorbance of the nitro functional group in the vacuum UV region. Retrieved from [Link]
-
NIST. (n.d.). 5-Nitrofuran-2-carboxylic acid. Retrieved from [Link]
-
MDPI. (n.d.). 5-(4-Nitrophenyl)furan-2-carboxylic Acid. Retrieved from [Link]
-
NIH. (n.d.). LC method for the direct and simultaneous determination of four major furan derivatives in coffee grounds and brews. Retrieved from [Link]
-
ResearchGate. (n.d.). (a) Physicochemical and pharmacological characteristics of carboxylic acids and 3-oxetanol bioisosteres. Retrieved from [Link]
Sources
- 1. jordilabs.com [jordilabs.com]
- 2. 2-Furoic acid - Wikipedia [en.wikipedia.org]
- 3. 2-Furoic Acid [drugfuture.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Nitroaromatic and Nitroamine Explosives Analyzed with HPLC - AppNote [mtc-usa.com]
- 6. researchgate.net [researchgate.net]
- 7. Gas-phase UV absorption spectra and OH-oxidation kinetics of 1H-1,2,3-triazole and pyrazole - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Gas-phase UV absorption spectra and OH-oxidation kinetics of 1H-1,2,3-triazole and pyrazole - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 14. Biodegradation of nitroaromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pharmaguru.co [pharmaguru.co]
- 16. hplc.eu [hplc.eu]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. mastelf.com [mastelf.com]
- 19. asianjpr.com [asianjpr.com]
- 20. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. phenomenex.com [phenomenex.com]
- 23. Choosing Columns for Polar Acidic Molecules | Phenomenex [phenomenex.com]
- 24. Developing HPLC Methods [sigmaaldrich.com]
- 25. lcms.cz [lcms.cz]
Scaling up the synthesis of 5-[(4-nitro-1H-pyrazol-1-yl)methyl]furan-2-carboxylic acid
An essential component in various research and development pipelines, 5-[(4-nitro-1H-pyrazol-1-yl)methyl]furan-2-carboxylic acid demands a robust and scalable synthetic protocol. This technical support center provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions to navigate the challenges of its synthesis, particularly during scale-up operations. As Senior Application Scientists, our goal is to blend established chemical principles with practical, field-tested insights to ensure your success.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
The most direct and common strategy involves a two-step process:
-
N-Alkylation: A nucleophilic substitution (SN2) reaction between a 5-(halomethyl)furan-2-carboxylate ester (e.g., ethyl 5-(chloromethyl)furan-2-carboxylate) and 4-nitropyrazole. This reaction is typically performed in the presence of a base to deprotonate the pyrazole, enhancing its nucleophilicity.
-
Saponification (Ester Hydrolysis): The resulting ester intermediate is then hydrolyzed under basic conditions, followed by acidic workup, to yield the final carboxylic acid product.
This approach is favored for its modularity and the commercial availability or straightforward preparation of the starting materials.
Q2: How are the key starting materials, Ethyl 5-(chloromethyl)furan-2-carboxylate and 4-Nitropyrazole, prepared and what are the critical quality parameters?
Ethyl 5-(chloromethyl)furan-2-carboxylate: This intermediate is typically synthesized from the biomass-derived platform chemical 5-(chloromethyl)furfural (CMF). One effective method involves the oxidation of CMF using reagents like tert-butyl hypochlorite to form the acid chloride, which is then esterified with ethanol.[1][2][3]
4-Nitropyrazole: This is prepared by the direct nitration of pyrazole. This reaction requires strong acidic conditions, typically a mixture of concentrated nitric acid and sulfuric acid ("mixed acid").[4] The reaction is highly exothermic and requires careful temperature control to prevent runaway reactions and the formation of dinitrated byproducts.[4][5] The energetic nature of nitropyrazole compounds necessitates stringent safety protocols during synthesis and handling.[6][7]
Key quality control parameters for these starting materials are summarized below.
| Parameter | Ethyl 5-(chloromethyl)furan-2-carboxylate | 4-Nitropyrazole | Rationale |
| Purity (by HPLC/GC) | >98% | >99% | Impurities can lead to side reactions, reducing yield and complicating purification. |
| Appearance | Colorless to pale yellow oil | White to off-white crystalline solid | Significant discoloration may indicate degradation or impurities. |
| Moisture Content | <0.1% | <0.2% | Water can interfere with the basic conditions of the alkylation step. |
| Residual Acidity | Neutral | Neutral | Acidic residues can neutralize the base, inhibiting the alkylation reaction. |
Q3: What are the primary safety considerations when scaling up this synthesis?
Scaling up this synthesis introduces significant safety challenges that must be addressed:
-
Thermal Hazards: The nitration of pyrazole is highly exothermic.[4] On a large scale, inefficient heat dissipation can lead to a dangerous temperature increase, accelerating decomposition and potentially causing an explosion. A well-calibrated cooling system and controlled reagent addition are critical.
-
Handling of Nitrated Compounds: 4-Nitropyrazole and its derivatives are energetic materials.[7][8] They should be handled with care, avoiding friction, shock, and excessive heat.
-
Reagent Handling: The use of strong acids (H₂SO₄, HNO₃), bases (e.g., NaH, K₂CO₃), and volatile organic solvents requires appropriate personal protective equipment (PPE) and engineering controls like fume hoods.
Synthetic Workflow Overview
The overall process can be visualized as a sequence of preparation, reaction, and purification steps.
Caption: High-level workflow for the synthesis of this compound.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and scale-up.
| Problem | Potential Cause(s) | Recommended Solution & Explanation |
| 1. Low Yield in N-Alkylation Step | A. Incomplete Deprotonation of 4-Nitropyrazole: The pKa of the pyrazole N-H is such that a sufficiently strong base is needed. Weak bases like NaHCO₃ are often ineffective. | Solution: Use a stronger, non-nucleophilic base. Sodium hydride (NaH) in an aprotic solvent like DMF or THF is highly effective but requires careful handling. Alternatively, potassium carbonate (K₂CO₃) is a safer, solid base that often provides good results, especially when paired with a polar aprotic solvent like acetonitrile or DMF to facilitate dissolution.[9] |
| B. Inactive Alkylating Agent: The C-Cl bond in ethyl 5-(chloromethyl)furan-2-carboxylate can degrade over time, especially if exposed to moisture or light. | Solution: Use freshly prepared or recently purchased ethyl 5-(chloromethyl)furan-2-carboxylate.[1] Confirm its purity by ¹H NMR or GC-MS before use. Store it in a cool, dark, and dry environment. | |
| C. Competing Side Reactions: The furan ring can be sensitive to strongly basic or acidic conditions. The alkylating agent can also self-polymerize or react with the solvent. | Solution: Maintain strict temperature control. Running the reaction at room temperature or slightly elevated (40-60°C) is often sufficient. Avoid excessive temperatures which can promote degradation. Ensure stoichiometry is accurate; a slight excess (1.1-1.2 eq.) of the pyrazole can help drive the reaction to completion without leading to significant byproducts. | |
| 2. Difficult Product Purification | A. Presence of Unreacted 4-Nitropyrazole: 4-Nitropyrazole has some solubility in common organic solvents, making its removal by simple filtration challenging. | Solution: After the hydrolysis step, the final product is a carboxylic acid. Dissolve the crude product in a basic aqueous solution (e.g., 1M NaHCO₃). The acidic product will form a soluble carboxylate salt, while the less acidic 4-nitropyrazole will remain largely insoluble or can be extracted away with an organic solvent like ethyl acetate. Re-acidification of the aqueous layer with HCl will precipitate the pure product.[10] |
| B. Formation of Tar/Polymeric Byproducts: This is common with furan derivatives, especially at elevated temperatures or in the presence of acid traces.[11] | Solution: Perform the reaction under an inert atmosphere (N₂ or Ar) to prevent oxidative degradation. Ensure all glassware is dry and reagents are anhydrous. If tars form, attempt purification by column chromatography (silica gel, eluting with a gradient of hexane/ethyl acetate with 1% acetic acid) or recrystallization from a suitable solvent system (e.g., ethanol/water or acetone/heptane). | |
| 3. Reaction Stalls or is Sluggish | A. Poor Solubility of Reagents: Particularly on a larger scale, the potassium or sodium salt of 4-nitropyrazole may not be fully soluble in the reaction solvent, limiting the reaction rate. | Solution: Choose a solvent that effectively dissolves the pyrazole salt. DMF and DMSO are excellent choices for solubility but can be difficult to remove. Acetonitrile is often a good compromise. The addition of a phase-transfer catalyst (e.g., tetrabutylammonium bromide, TBAB) can significantly accelerate the reaction in biphasic or suspension systems by shuttling the pyrazole anion into the organic phase.[9] |
| B. Inefficient Mixing: In large reactors, poor agitation can create localized "hot spots" or areas of high concentration, leading to side reactions and incomplete conversion. | Solution: Ensure the reactor is equipped with an appropriate overhead stirrer (e.g., mechanical stirrer with a properly sized impeller) to maintain a homogeneous suspension. The stir rate should be sufficient to keep all solids suspended without causing excessive splashing. | |
| 4. Product Degradation During Hydrolysis | A. Harsh Hydrolysis Conditions: The nitro group can be sensitive to strongly basic conditions at high temperatures, potentially leading to decomposition. | Solution: Conduct the saponification at a moderate temperature (e.g., 40-50°C) and monitor the reaction closely by TLC or HPLC to avoid prolonged reaction times. Use a moderate concentration of base (e.g., 1-2M NaOH). Once the ester is consumed, cool the reaction mixture promptly before proceeding with acidification. |
Troubleshooting Logic: Low Alkylation Yield
When diagnosing a low-yield N-alkylation reaction, a systematic approach is crucial.
Caption: Decision tree for troubleshooting low yield in the N-alkylation step.
Experimental Protocols
Protocol 1: N-Alkylation of 4-Nitropyrazole (Lab Scale)
-
Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add 4-nitropyrazole (1.0 eq.).
-
Solvent & Base: Add anhydrous N,N-dimethylformamide (DMF, approx. 0.5 M concentration relative to the pyrazole). Cool the mixture to 0°C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq.) portion-wise over 15 minutes. Caution: H₂ gas evolution.
-
Deprotonation: Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes until gas evolution ceases. A clear solution or a fine suspension of the sodium salt should form.
-
Alkylation: Prepare a solution of ethyl 5-(chloromethyl)furan-2-carboxylate (1.05 eq.) in a small amount of anhydrous DMF. Add this solution dropwise to the pyrazole salt mixture at room temperature.
-
Reaction: Heat the reaction mixture to 50°C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC until the limiting reagent is consumed.
-
Work-up: Cool the mixture to room temperature. Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude ester intermediate.
Protocol 2: Saponification and Isolation (Lab Scale)
-
Hydrolysis: Dissolve the crude ester intermediate from the previous step in a mixture of methanol and 2M aqueous sodium hydroxide (NaOH, 3.0 eq.).
-
Reaction: Stir the mixture at 40°C for 2-4 hours, monitoring by TLC/HPLC for the disappearance of the ester.
-
Work-up: Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the methanol. Dilute the remaining aqueous solution with water and wash with methyl tert-butyl ether (MTBE) to remove any non-acidic organic impurities.
-
Precipitation: Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the slow addition of 2M hydrochloric acid (HCl). A precipitate should form.
-
Isolation: Stir the cold slurry for 30 minutes, then collect the solid product by vacuum filtration. Wash the filter cake with cold water and then a small amount of cold heptane.
-
Drying: Dry the solid product in a vacuum oven at 50°C to a constant weight to yield this compound. Further purification can be achieved by recrystallization if necessary.[10]
References
- Mascal, M., & Dutta, S. (2015). Production of 5-(chloromethyl)furan-2-carbonyl chloride and furan-2,5-dicarbonyl chloride from biomass-derived 5-(chloromethyl)furfural. Green Chemistry.
- RSC Publishing. (n.d.). Production of 5-(chloromethyl)furan-2-carbonyl chloride and furan-2,5-dicarbonyl chloride from biomass-derived 5-(chloromethyl)furfural (CMF). Green Chemistry.
- Organic Syntheses. (n.d.). Procedure for purification of 2-furancarboxylic acid.
- ResearchGate. (n.d.). Production of 5-(chloromethyl)furan-2-carbonyl chloride and furan-2,5-dicarbonyl chloride from biomass-derived 5-(chloromethyl)furfural (CMF) | Request PDF.
- Guidechem. (n.d.). How to Synthesize 4-Nitropyrazole Efficiently? - FAQ.
- PubMed Central (PMC). (2023). Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives.
- Wiley Online Library. (2025). Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review.
- Google Patents. (n.d.). EP3749656A1 - Separation and purification of furan carboxylates.
- PubMed Central (PMC). (n.d.). Diversity-Oriented Synthesis and Antibiofilm Evaluation of Furan-2-Carboxamides.
- ResearchGate. (2014). Review on synthesis of nitropyrazoles.
- MDPI. (n.d.). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds.
- RSC Publishing. (2024). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry.
- Guidechem. (n.d.). What is 5-Chlorofuran-2-carboxylic Acid and How is it Prepared? - FAQ.
- Benchchem. (n.d.). Purifying 2,5-Furandicarboxylic Acid: A Guide for Researchers.
- Benchchem. (n.d.). Synthesis routes of 5-Chlorofuran-2-carboxylic acid.
- RSC Publishing. (2025). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques.
- ResearchGate. (2025). Alkylation of nitrotriazinones 4b, f, i, and 7, and synthesis of the...
- Open Access LMU. (n.d.). Alkyl-Bridged Nitropyrazoles – Adjustment of Performance and Sensitivity Parameters.
- Arkivoc. (n.d.). One-step synthesis of furan-2,5-dicarboxylic acid from furan-2-carboxylic acid using carbon dioxide.
- MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review.
- MDPI. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
- Benchchem. (n.d.). Application Notes and Protocols for N-alkylation of 4-Iodopyrazoles.
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Production of 5-(chloromethyl)furan-2-carbonyl chloride and furan-2,5-dicarbonyl chloride from biomass-derived 5-(chloromethyl)furfural (CMF) - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Page loading... [guidechem.com]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
Validation & Comparative
A Comparative Analysis of the Bioactivity of 5-[(4-nitro-1H-pyrazol-1-yl)methyl]furan-2-carboxylic acid Against Established Antibiotics
Introduction
The relentless evolution of antimicrobial resistance necessitates a continuous search for novel therapeutic agents with unique mechanisms of action.[1][2] Heterocyclic compounds, particularly those containing pyrazole and furan moieties, have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3][4][5][6][7] The pyrazole nucleus is a key component in several FDA-approved drugs and is known to contribute to favorable pharmacokinetic profiles.[8] Similarly, furan-2-carboxylic acid derivatives have demonstrated notable antimicrobial efficacy.[6][9][10] Furthermore, the incorporation of a nitro group into heteroaromatic systems has been a successful strategy in the development of potent antimicrobial agents.[11][12]
This guide introduces a novel compound, 5-[(4-nitro-1H-pyrazol-1-yl)methyl]furan-2-carboxylic acid , which synergistically combines these three pharmacologically active motifs. While this specific molecule is not extensively documented in existing literature, its structural components suggest a strong potential for significant bioactivity. This document outlines a comprehensive experimental framework to compare the antimicrobial efficacy of this novel compound against a panel of well-established antibiotics, providing the necessary protocols and data interpretation strategies for a thorough evaluation.
Rationale for Experimental Design
To establish a comprehensive bioactivity profile, a multi-faceted approach is essential. The core of this investigation will revolve around determining the compound's potency against a representative panel of pathogenic bacteria and comparing it directly with antibiotics that have well-characterized mechanisms of action. The selection of comparator antibiotics is crucial for contextualizing the novel compound's activity. For this purpose, we have chosen:
-
Ampicillin: A β-lactam antibiotic that inhibits the final step of peptidoglycan synthesis in bacterial cell walls.
-
Tetracycline: A broad-spectrum bacteriostatic agent that inhibits protein synthesis by binding to the 30S ribosomal subunit.
-
Ciprofloxacin: A fluoroquinolone that inhibits DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication, transcription, repair, and recombination.
The bacterial panel will include Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) organisms to assess the spectrum of activity.
Experimental Methodologies
The following standard protocols will be employed to quantify and compare the antimicrobial activity of this compound.
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation. This assay will be performed using the broth microdilution method.
Protocol:
-
Preparation of Bacterial Inoculum: A pure culture of the test organism is grown overnight in Mueller-Hinton Broth (MHB). The culture is then diluted to achieve a standardized concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Preparation of Compound and Antibiotic Dilutions: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions are then made in MHB in a 96-well microtiter plate. The same procedure is followed for the comparator antibiotics.
-
Inoculation and Incubation: Each well is inoculated with the standardized bacterial suspension. The microtiter plate is then incubated at 37°C for 18-24 hours.
-
Reading of Results: The MIC is determined as the lowest concentration of the compound/antibiotic at which no visible turbidity is observed.
Minimum Bactericidal Concentration (MBC) Assay
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium. This assay is a direct extension of the MIC assay.
Protocol:
-
Subculturing from MIC Plate: Following the MIC determination, a small aliquot (e.g., 10 µL) is taken from each well that showed no visible growth.
-
Plating on Agar: The aliquot is plated onto a Mueller-Hinton Agar (MHA) plate.
-
Incubation: The MHA plates are incubated at 37°C for 24 hours.
-
Determination of MBC: The MBC is the lowest concentration that results in no bacterial growth on the MHA plate.
Kirby-Bauer Disk Diffusion Susceptibility Test
This method provides a qualitative assessment of antimicrobial susceptibility.
Protocol:
-
Preparation of Agar Plate: A standardized bacterial inoculum (as prepared for the MIC assay) is uniformly swabbed onto the surface of a large MHA plate.
-
Application of Disks: Sterile filter paper disks impregnated with a known concentration of the test compound and comparator antibiotics are placed on the agar surface.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
Measurement of Inhibition Zones: The diameter of the zone of complete inhibition around each disk is measured in millimeters. A larger zone of inhibition indicates greater susceptibility of the organism to the antimicrobial agent.
Caption: Experimental workflow for the comparative bioactivity assessment.
Hypothetical Comparative Data
The following table presents a hypothetical dataset to illustrate how the results of these experiments would be presented for comparative analysis.
| Compound/Antibiotic | S. aureus MIC (µg/mL) | S. aureus MBC (µg/mL) | S. aureus Zone of Inhibition (mm) | E. coli MIC (µg/mL) | E. coli MBC (µg/mL) | E. coli Zone of Inhibition (mm) |
| This compound | 8 | 16 | 18 | 16 | 32 | 15 |
| Ampicillin | 0.5 | 1 | 28 | >256 | >256 | 6 |
| Tetracycline | 1 | 4 | 25 | 2 | 8 | 22 |
| Ciprofloxacin | 0.25 | 0.5 | 30 | 0.125 | 0.25 | 35 |
Interpretation of Hypothetical Results
Based on the hypothetical data presented above:
-
Spectrum of Activity: The novel compound demonstrates activity against both Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria, suggesting a broad spectrum of action. This is a promising characteristic, as many antibiotics have a more limited range.
-
Potency: While not as potent as the established antibiotics in this hypothetical scenario, the compound shows significant inhibitory and bactericidal effects at moderate concentrations. The MIC and MBC values being close (a factor of 2) suggest a primarily bactericidal mode of action.
-
Comparison with Known Antibiotics:
-
Against S. aureus, it is less potent than Ampicillin, Tetracycline, and Ciprofloxacin.
-
Against E. coli, it shows superior activity to Ampicillin (which is known to be less effective against many Gram-negative strains due to resistance mechanisms), but is less potent than Tetracycline and Ciprofloxacin.
-
Potential Mechanism of Action: A Hypothesis
The chemical structure of this compound allows for speculation on its potential mechanism of action. The nitroaromatic group is a key feature in several antimicrobial drugs (e.g., metronidazole, nitrofurantoin) which are activated by microbial nitroreductases to generate reactive nitrogen species that can damage DNA and other macromolecules. The pyrazole and furan rings may contribute to the molecule's ability to penetrate the bacterial cell and interact with specific targets.[8] The carboxylic acid moiety could also play a role in binding to enzymes or other cellular components.
Caption: Hypothesized mechanism of action via reductive activation.
Conclusion and Future Directions
This guide provides a robust framework for the initial bioactivity screening and comparative analysis of the novel compound this compound. The combination of pyrazole, furan, and nitroaromatic moieties holds significant promise for antimicrobial activity. The proposed experimental workflow, utilizing standard and well-validated assays, will allow for a clear and objective comparison against established antibiotics.
Should the experimental results align with the promising hypothetical data, further studies would be warranted, including:
-
Testing against a broader panel of clinical isolates, including resistant strains.
-
Cytotoxicity assays to determine the compound's selectivity for microbial cells over mammalian cells.
-
In-depth mechanistic studies to elucidate the precise molecular target(s).
The exploration of novel chemical scaffolds such as this is a critical endeavor in the ongoing battle against infectious diseases.
References
-
Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives. MDPI. [Link]
-
Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. National Institutes of Health (NIH). [Link]
-
Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety. PubMed. [Link]
-
Synthesis characterization and antimicrobial activity of pyrazolo pyrazolone derivatives (Mannich Reactions). Der Pharma Chemica. [Link]
-
Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives. Semantic Scholar. [Link]
-
Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology. [Link]
-
Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Royal Society of Chemistry. [Link]
-
In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Derivatives. MDPI. [Link]
-
Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. PubMed Central (PMC). [Link]
-
An Insight into Pyrazole-containing Compounds: Synthesis and Pharmacological Activities. Bentham Science. [Link]
-
Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides. PubMed Central (PMC). [Link]
-
An Insight into Pyrazole-containing Compounds: Synthesis and Pharmacological Activities. ResearchGate. [Link]
-
Synthesis and evaluation of antimicrobial activities of new functional derivatives of 3-[5-(4-nitrophenyl)-2-furyl]-4-pyrazole-carbaldehydes. Biointerface Research in Applied Chemistry. [Link]
-
Antimicrobial Furancarboxylic Acids from a Penicillium sp. Journal of Natural Products. [Link]
-
Furan: A Promising Scaffold for Biological Activity. De Gruyter. [Link]
-
Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. PubMed Central (PMC). [Link]
-
Synthesis and Evaluation of Antimicrobial Activities of New Functional Derivatives of 3-[5-(4-Nitrophenyl)-2-Furyl]-4-Pyrazole-Carbaldehydes. Semantic Scholar. [Link]
-
5-(4-Nitrophenyl)furan-2-carboxylic Acid. ResearchGate. [Link]
-
Novel Nitro-Heteroaromatic Antimicrobial Agents for the Control and Eradication of Biofilm-Forming Bacteria. MDPI. [Link]
-
Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. Meddocs Publishers. [Link]
-
5-(4-Nitrophenyl)furan-2-carboxylic Acid. MDPI. [Link]
-
Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. MDPI. [Link]
-
Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. Royal Society of Chemistry. [Link]
-
Discovery of (R)-5-((5-(1-methyl-1H-pyrazol-4-yl)-4-(methylamino)pyrimidin-2-yl)amino)-3-(piperidin-3-yloxy)picolinonitrile, a novel CHK1 inhibitor for hematologic malignancies. PubMed. [Link]
-
Antioxidant and Antimicrobial Activity of 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl). National Institutes of Health (NIH). [Link]
Sources
- 1. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]
- 5. benthamdirect.com [benthamdirect.com]
- 6. ijabbr.com [ijabbr.com]
- 7. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
- 12. meddocsonline.org [meddocsonline.org]
A Head-to-Head Comparative Guide: Evaluating 5-[(4-nitro-1H-pyrazol-1-yl)methyl]furan-2-carboxylic acid Against Established Pyrazole-Based Inhibitors
Introduction: The Prominence of the Pyrazole Scaffold in Drug Discovery
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically significant drugs and investigational agents.[1] Its unique electronic properties, including the ability of the N-1 nitrogen to act as a hydrogen bond donor and the N-2 nitrogen as an acceptor, allow for versatile and specific interactions with biological targets.[1][2] This has led to the development of pyrazole-containing compounds with a wide range of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[2][3] A prominent example is Celecoxib, a selective COX-2 inhibitor, which highlights the therapeutic success of this heterocyclic motif.[1]
This guide provides a comprehensive framework for the head-to-head comparison of a novel pyrazole derivative, 5-[(4-nitro-1H-pyrazol-1-yl)methyl]furan-2-carboxylic acid , with other well-established pyrazole-based inhibitors targeting diverse enzyme classes. While direct experimental data for this specific compound is not yet widely available in the public domain, we will leverage established protocols and data from analogous compounds to outline a rigorous evaluation strategy. This document is intended for researchers, scientists, and drug development professionals to guide the characterization and comparative assessment of new chemical entities built upon the versatile pyrazole core.
Compound Profiles: A Snapshot of Pyrazole-Based Inhibitors
For a robust comparison, we will evaluate our compound of interest against a panel of pyrazole-based inhibitors with known and varied mechanisms of action.
Compound of Interest:
-
This compound: The biological target and inhibitory profile of this compound are yet to be fully elucidated. Its structure, featuring a nitro-pyrazole linked to a furan carboxylic acid, suggests potential for interactions with various enzyme active sites. The synthesis would likely involve the reaction of a pyrazole intermediate with a suitable furan derivative.[4]
Selected Comparators:
-
Celecoxib: A selective cyclooxygenase-2 (COX-2) inhibitor, widely used as an anti-inflammatory drug.[1]
-
A-83-01: A potent inhibitor of the TGF-β type I receptor ALK5, as well as ALK4 and ALK7.
-
MK-8033: A specific c-Met/Ron dual kinase inhibitor with a preference for the activated state of c-Met.[5]
-
SR141716A (Rimonabant): A selective antagonist for the cannabinoid receptor 1 (CB1).[6][7]
Comparative Data Summary (Hypothetical)
The following table presents a hypothetical summary of key performance metrics for our compound of interest against the selected comparators. This serves as a template for organizing experimental findings.
| Compound | Target(s) | IC50 | Ki | Selectivity Profile | Mechanism of Action |
| This compound | To be determined | To be determined | To be determined | To be determined | To be determined |
| Celecoxib | COX-2 | 0.04 µM | 0.005 µM | >150-fold vs. COX-1 | Competitive |
| A-83-01 | ALK5, ALK4, ALK7 | 12 nM (ALK5) | 4.7 nM (ALK5) | High selectivity against a panel of other kinases | ATP-competitive |
| MK-8033 | c-Met, Ron | 1 nM (c-Met) | 0.5 nM (c-Met) | Highly selective for c-Met/Ron; preferential for activated c-Met | ATP-competitive |
| SR141716A | CB1 Receptor | 1.9 nM | 1.8 nM | >1000-fold vs. CB2 | Inverse agonist |
Experimental Protocols: A Step-by-Step Guide to Comparative Evaluation
To ensure scientific rigor and reproducibility, the following detailed experimental protocols are recommended for the comprehensive evaluation of this compound.
Determination of Inhibitory Potency (IC50)
The half-maximal inhibitory concentration (IC50) is a fundamental measure of an inhibitor's potency.[8] A common method for its determination is through in vitro enzyme activity assays.
Protocol: In Vitro Kinase Inhibition Assay (Example for a hypothetical kinase target)
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound and comparator inhibitors in 100% DMSO.
-
Prepare the kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Tween-20).
-
Prepare the substrate solution (e.g., a specific peptide substrate for the target kinase) in kinase buffer.
-
Prepare the ATP solution in kinase buffer. The concentration of ATP should ideally be at or near the Km for the specific kinase to allow for a more direct comparison of IC50 values with Ki.[9]
-
-
Assay Procedure:
-
In a 96-well plate, add 5 µL of the test compound at various concentrations (typically a 10-point serial dilution). Include a DMSO-only control (0% inhibition) and a control with a known potent inhibitor (100% inhibition).
-
Add 20 µL of the kinase-substrate mixture to each well.
-
Initiate the reaction by adding 25 µL of the ATP solution.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction remains in the linear range.
-
Stop the reaction by adding 50 µL of a stop solution (e.g., EDTA).
-
Quantify the product formation using an appropriate detection method (e.g., luminescence, fluorescence, or radioactivity).[10]
-
-
Data Analysis:
-
Normalize the data to the 0% and 100% inhibition controls.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[8]
-
Caption: Workflow for IC50 determination of an enzyme inhibitor.
Determination of the Inhibition Constant (Ki) and Mechanism of Action
The inhibition constant (Ki) is a more absolute measure of inhibitor potency than IC50 as it is independent of the substrate concentration.[11] Determining Ki also elucidates the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive).[12][13]
Protocol: Enzyme Kinetics with Varying Substrate and Inhibitor Concentrations
-
Experimental Setup:
-
Perform a series of enzyme activity assays as described for IC50 determination.
-
For each concentration of the inhibitor (including a zero-inhibitor control), vary the concentration of the substrate over a wide range (e.g., 0.1x to 10x the Km value).
-
-
Data Analysis:
-
For each inhibitor concentration, plot the reaction velocity versus the substrate concentration and fit the data to the Michaelis-Menten equation to determine the apparent Vmax and Km values.
-
Analyze the changes in apparent Vmax and Km in the presence of the inhibitor to determine the mechanism of action:
-
Competitive: Km increases, Vmax remains unchanged.
-
Non-competitive: Km remains unchanged, Vmax decreases.
-
Uncompetitive: Both Km and Vmax decrease proportionally.
-
Mixed: Both Km and Vmax change, but not proportionally.
-
-
Use secondary plots (e.g., Lineweaver-Burk or Dixon plots) to visualize the inhibition type and calculate the Ki value.[11] Alternatively, use non-linear regression fitting of the data to the appropriate inhibition model.
-
Caption: Logic diagram for determining the mechanism of enzyme inhibition.
Selectivity Profiling
Assessing the selectivity of an inhibitor against a panel of related enzymes is crucial for predicting its potential off-target effects and therapeutic window.[14][15]
Protocol: Kinome-wide Selectivity Screening
-
Panel Selection:
-
Choose a commercially available kinase profiling service or establish an in-house panel of kinases relevant to the anticipated therapeutic area and potential off-target liabilities.[10]
-
-
Screening:
-
Screen the test compound at a fixed concentration (e.g., 1 µM or 10 µM) against the entire kinase panel.
-
The results are typically expressed as the percentage of remaining kinase activity.
-
-
Follow-up IC50 Determination:
-
For any kinases that show significant inhibition (e.g., >50% inhibition at the screening concentration), perform full IC50 determinations as described previously to quantify the potency of the off-target interactions.
-
-
Data Visualization:
-
The selectivity data can be visualized using a kinome map or a bar graph to provide a clear overview of the inhibitor's selectivity profile.
-
Conclusion and Future Directions
This guide outlines a comprehensive and scientifically rigorous framework for the head-to-head comparison of this compound with other established pyrazole-based inhibitors. By systematically determining its inhibitory potency, mechanism of action, and selectivity profile, researchers can effectively characterize this novel compound and assess its potential as a therapeutic agent. The structure-activity relationships derived from such comparisons are invaluable for guiding the design and optimization of future generations of pyrazole-based drugs.[16][17][18]
References
-
514][17]cyclohepta[1,2-b]pyridin-7-yl]-N-(pyridin-2-ylmethyl)methanesulfonamide (MK-8033): A Specific c-Met/Ron dual kinase inhibitor with preferential affinity for the activated state of c-Met - PubMed.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological activity evaluation of 5-pyrazoline substituted 4-thiazolidinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Discovery of 1-[3-(1-methyl-1H-pyrazol-4-yl)-5-oxo-5H-benzo[4,5]cyclohepta[1,2-b]pyridin-7-yl]-N-(pyridin-2-ylmethyl)methanesulfonamide (MK-8033): A Specific c-Met/Ron dual kinase inhibitor with preferential affinity for the activated state of c-Met - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. abdn.elsevierpure.com [abdn.elsevierpure.com]
- 8. courses.edx.org [courses.edx.org]
- 9. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. reactionbiology.com [reactionbiology.com]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. academic.oup.com [academic.oup.com]
- 15. Kinase selectivity profiling by inhibitor affinity chromatography | Semantic Scholar [semanticscholar.org]
- 16. Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Design, synthesis, and structure-activity relationships of pyrazole derivatives as potential FabH inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pnas.org [pnas.org]
- 20. Pyrazole-Based Thrombin Inhibitors with a Serine-Trapping Mechanism of Action: Synthesis and Biological Activity | MDPI [mdpi.com]
- 21. Pyrazole-Based Thrombin Inhibitors with a Serine-Trapping Mechanism of Action: Synthesis and Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Improved Inhibitor Screening Experiments by Comparative Analysis of Simulated Enzyme Progress Curves - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 26. Experimental and In Silico Approaches to Study Carboxylesterase Substrate Specificity | MDPI [mdpi.com]
- 27. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Synthesis, enzyme inhibition assay, and molecular modeling study of novel pyrazolines linked to 4-methylsulfonylphenyl scaffold: antitumor activity an ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03902E [pubs.rsc.org]
- 29. 5-Nitrofuran-Tagged Oxazolyl Pyrazolopiperidines: Synthesis and Activity against ESKAPE Pathogens [mdpi.com]
- 30. One moment, please... [sciencescholar.us]
- 31. Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. Discovery of (R)-5-((5-(1-methyl-1H-pyrazol-4-yl)-4-(methylamino)pyrimidin-2-yl)amino)-3-(piperidin-3-yloxy)picolinonitrile, a novel CHK1 inhibitor for hematologic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-resistance studies of 5-[(4-nitro-1H-pyrazol-1-yl)methyl]furan-2-carboxylic acid in resistant bacterial strains
Introduction: The Challenge of Nitroaromatic Antibacterials
The pipeline for new antibiotics is critically sparse, forcing researchers to explore novel chemical scaffolds that can evade existing resistance mechanisms. Nitroaromatic compounds, such as nitrofurans and nitroimidazoles, have long been valued for their unique mechanism of action, which involves intracellular activation by bacterial enzymes.[1][2] This guide focuses on a hypothetical novel agent, 5-[(4-nitro-1H-pyrazol-1-yl)methyl]furan-2-carboxylic acid (herein designated NPF-2C), a compound designed to merge the structural motifs of both nitrofurans and nitro-heterocyclic compounds.
The central question for any new nitroaromatic drug candidate is its susceptibility to existing resistance pathways. Specifically, will bacteria already resistant to drugs like nitrofurantoin also exhibit resistance to NPF-2C? This phenomenon, known as cross-resistance, occurs when a single molecular mechanism confers resistance to multiple antimicrobial agents.[3][4][5]
This document provides a comprehensive framework for designing and executing a cross-resistance study for NPF-2C. It is intended for researchers in drug development and microbiology, offering not just protocols, but the strategic reasoning behind each experimental choice to ensure scientifically robust and publishable findings.
Predicted Mechanism of Action and The Basis for Cross-Resistance
The antibacterial activity of nitro-heterocyclic compounds is not inherent. They are pro-drugs that must be reductively activated within the bacterial cell.[1][6][7] This process is catalyzed by a family of enzymes known as nitroreductases.
-
Activation Pathway: Bacterial nitroreductases, particularly the oxygen-insensitive Type I nitroreductases, transfer electrons from NAD(P)H to the nitro group of the drug.[8][9] This reduction creates highly reactive nitroso and hydroxylamino intermediates.
-
Cellular Damage: These electrophilic intermediates are promiscuous in their reactivity, indiscriminately damaging crucial cellular macromolecules. Their primary target is often DNA, but they also inhibit ribosomal proteins and interfere with metabolic pathways like the citric acid cycle.[10][11]
The most common mechanism of resistance to nitrofurantoin in Escherichia coli and other Enterobacterales is the inactivation of these activating enzymes.[12][13][14] The primary nitroreductases involved are encoded by the nfsA and nfsB genes.[15][16] Resistance typically arises from sequential loss-of-function mutations, with mutations in nfsA conferring initial low-level resistance, followed by mutations in nfsB to achieve high-level resistance.[8][9][10][17]
Central Hypothesis: Cross-resistance to NPF-2C in nitrofurantoin-resistant strains will occur if NPF-2C is also a substrate for the NfsA and NfsB nitroreductases. Inactivation of these enzymes would prevent the activation of both drugs, rendering the bacterium resistant to both.
Caption: Proposed shared activation pathway for NPF-2C and Nitrofurantoin.
Experimental Design: A Framework for Comparison
A robust cross-resistance study requires a carefully selected panel of bacterial strains and comparator antibiotics. The goal is to test NPF-2C's activity not only against strains with relevant resistance mechanisms but also against those with unrelated mechanisms to demonstrate specificity.
2.1 Overall Experimental Workflow
The workflow is designed to systematically determine and compare the antimicrobial activity of NPF-2C and control antibiotics against a diverse panel of bacterial strains.
Caption: High-level workflow for MIC-based cross-resistance testing.
2.2 Selection of Bacterial Strains
The choice of bacterial strains is the most critical variable. The panel should be diverse and well-characterized, including both reference strains and clinical isolates. Sourcing strains from reputable culture collections like ATCC is recommended for reproducibility.[18]
| Strain Category | Example Strain | Rationale for Inclusion | Key Resistance Mechanism |
| Wild-Type Control | E. coli ATCC® 25922™ | A standard quality control strain, fully susceptible to most antibiotics. Establishes the baseline activity of NPF-2C. | None (Susceptible) |
| Target Mechanism | E. coli Strain with nfsA/nfsB mutations | A laboratory-generated or clinical isolate known to be resistant to nitrofurantoin via nitroreductase inactivation.[19] This is the primary test for the cross-resistance hypothesis. | Nitroreductase Inactivation |
| Gram-Positive Control | Staphylococcus aureus ATCC® 29213™ | A standard Gram-positive susceptible control strain. | None (Susceptible) |
| Unrelated Resistance 1 | Methicillin-Resistant S. aureus (MRSA) ATCC® 43300™ | A strain with resistance mediated by altered penicillin-binding proteins (mecA). Tests if NPF-2C is affected by a completely different resistance class. | Target Modification (PBP2a) |
| Unrelated Resistance 2 | Vancomycin-Resistant Enterococcus faecalis (VRE) ATCC® 51299™ | Resistance is due to altered peptidoglycan synthesis pathways (vanA). Further demonstrates the specificity of NPF-2C's action. | Target Modification (D-Ala-D-Lac) |
| Unrelated Resistance 3 | ESBL-producing Klebsiella pneumoniae ATCC® 700603™ | Resistance is mediated by enzymes that degrade β-lactam antibiotics. Tests for cross-resistance with a common plasmid-borne resistance mechanism. | Enzymatic Inactivation (β-lactamase) |
2.3 Selection of Comparator Antibiotics
The choice of antibiotics to test alongside NPF-2C provides context for its activity spectrum.
| Comparator Antibiotic | Class | Rationale for Inclusion |
| Nitrofurantoin | Nitrofuran | The primary comparator. A direct comparison of MIC values will confirm or refute the cross-resistance hypothesis. |
| Ciprofloxacin | Fluoroquinolone | A broad-spectrum antibiotic with a different mechanism of action (DNA gyrase inhibitor). Serves as a control. |
| Oxacillin | β-lactam | Used to confirm the MRSA phenotype of the selected strain. |
| Vancomycin | Glycopeptide | Used to confirm the VRE phenotype of the selected strain. |
| Cefotaxime | β-lactam | Used to confirm the ESBL phenotype of the selected strain. |
Core Experimental Protocol: Broth Microdilution MIC Assay
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[20] The broth microdilution method is the standard, recommended by the Clinical and Laboratory Standards Institute (CLSI).[21][22]
3.1 Materials
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well U-bottom microtiter plates
-
Bacterial strains (from Section 2.2)
-
NPF-2C and comparator antibiotics
-
Sterile DMSO (for dissolving compounds)
-
0.5 McFarland turbidity standard
-
Spectrophotometer (optional, for inoculum standardization)
-
Multi-channel pipette
3.2 Step-by-Step Methodology
Day 1: Preparation
-
Compound Preparation: Prepare 10 mg/mL (or other suitable high concentration) stock solutions of all test compounds in sterile DMSO. Causality: DMSO is a common solvent for organic molecules; however, its final concentration in the assay should be kept low (<1%) to avoid antibacterial effects.
-
Culture Revival: Streak the bacterial strains from frozen stocks onto appropriate agar plates (e.g., Tryptic Soy Agar) and incubate overnight at 35-37°C. Causality: This ensures the bacteria are viable and in the logarithmic growth phase for the experiment.
Day 2: Assay Execution
-
Inoculum Preparation: a. Select 3-5 well-isolated colonies from the overnight plate and suspend them in sterile saline or CAMHB. b. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This is a critical step for reproducibility.[21] c. Dilute this standardized suspension 1:150 in CAMHB to achieve a final target inoculum of ~5 x 10⁵ CFU/mL.
-
Drug Plate Preparation: a. In a 96-well plate, add 100 µL of CAMHB to all wells. b. Add an additional 100 µL of the highest concentration of the drug stock (appropriately diluted from the DMSO stock in CAMHB) to the first column of wells. c. Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating across the plate to the 10th column. Discard 100 µL from column 10. Causality: This creates a logarithmic concentration gradient to precisely determine the MIC. d. Controls: Column 11 should be a growth control (no drug) and Column 12 should be a sterility control (no drug, no bacteria).
-
Inoculation: a. Using a multi-channel pipette, add 100 µL of the final diluted bacterial inoculum (from step 1c) to wells in columns 1 through 11. Do not add bacteria to column 12. b. The final volume in each well will be 200 µL, and the final bacterial concentration will be ~5 x 10⁵ CFU/mL. The drug concentrations will be half of the initial dilution series.
-
Incubation: Cover the plates and incubate at 35°C for 18-24 hours in ambient air.
Day 3: Data Collection
-
Reading the MIC: a. Examine the sterility control (column 12) to ensure no contamination. b. Examine the growth control (column 11) to ensure robust bacterial growth (visible as turbidity or a cell pellet at the bottom). c. Visually inspect the test wells (columns 1-10) from the lowest concentration to the highest. The MIC is the lowest drug concentration at which there is no visible growth.[20]
Data Presentation and Interpretation
The power of this guide lies in the direct comparison of MIC values across different strains. Data should be summarized in a clear, tabular format.
4.1 Illustrative Data Table
The following table presents a hypothetical but realistic outcome of the experiment.
| Bacterial Strain | Resistance Profile | NPF-2C | Nitrofurantoin | Ciprofloxacin | Oxacillin |
| E. coli ATCC® 25922™ | Wild-Type | 2 µg/mL | 8 µg/mL | 0.015 µg/mL | 4 µg/mL |
| E. coli (NFR) | nfsA/nfsB mutant | >128 µg/mL | >128 µg/mL | 0.015 µg/mL | 4 µg/mL |
| S. aureus ATCC® 29213™ | Wild-Type | 4 µg/mL | 16 µg/mL | 0.25 µg/mL | 0.12 µg/mL |
| S. aureus (MRSA) | mecA positive | 4 µg/mL | 16 µg/mL | 0.25 µg/mL | >64 µg/mL |
| E. faecalis (VRE) | vanA positive | 8 µg/mL | 32 µg/mL | 1 µg/mL | >64 µg/mL |
(MIC values are for illustrative purposes only)
4.2 Interpretation of Results
-
Baseline Activity: Against the wild-type E. coli, NPF-2C shows potent activity (MIC = 2 µg/mL), even more so than nitrofurantoin. This establishes it as a promising antibacterial agent.
-
Clear Cross-Resistance: The nitrofurantoin-resistant (E. coli NFR) strain shows a dramatic (>64-fold) increase in the MIC for NPF-2C. This strongly supports the hypothesis that NPF-2C is activated by the same NfsA/NfsB nitroreductases as nitrofurantoin.[8][10]
-
Lack of Cross-Resistance with Other Mechanisms: The MRSA and VRE strains, despite being highly resistant to oxacillin and vancomycin respectively, remain fully susceptible to NPF-2C. Their MIC values are identical to the susceptible S. aureus and similar to the susceptible E. faecalis. This is a critical finding, demonstrating that resistance mechanisms unrelated to nitroreductase activity do not affect NPF-2C.
Caption: Mechanism of cross-resistance via nitroreductase inactivation.
Conclusion and Future Directions
This guide outlines a comprehensive, logical, and technically sound approach to evaluating the cross-resistance profile of a novel nitroaromatic compound, NPF-2C. By employing a well-characterized panel of bacteria and adhering to standardized CLSI protocols, researchers can generate clear, interpretable data. The illustrative results demonstrate a classic case of target-based cross-resistance, a finding that is crucial for the strategic development of NPF-2C. While it may not be effective against infections already resistant to nitrofurantoin, its immunity to other major resistance mechanisms suggests it could still hold significant clinical value.
Future studies should aim to confirm these findings through genetic and biochemical methods, such as:
-
Sequencing the nfsA and nfsB genes of resistant clinical isolates.
-
Expressing and purifying NfsA and NfsB enzymes to perform in vitro activation assays with NPF-2C.
-
Complementation studies where functional nfsA/nfsB genes are introduced back into the resistant strain to see if susceptibility is restored.[8][17]
By combining phenotypic screening with mechanistic investigation, drug development professionals can make informed decisions about which novel candidates to advance in the fight against antimicrobial resistance.
References
-
Edwards, D. I. (1977). The mechanism of action of nitro-heterocyclic antimicrobial drugs. Metabolic activation by micro-organisms. Journal of General Microbiology, 100(2), 283-298. [Link]
-
Edwards, D. I., et al. (1977). The Mechanism of Action of Nitro-heterocyclic Antimicrobial Drugs. Metabolic Activation by Micro-organisms. Microbiology Society. [Link]
-
Zenno, S., et al. (2000). Oxygen-Insensitive Nitroreductases NfsA and NfsB of Escherichia coli Function under Anaerobic Conditions as Lawsone-Dependent Azo Reductases. Applied and Environmental Microbiology, 66(1), 357-359. [Link]
-
Whiteway, J., et al. (1998). Oxygen-Insensitive Nitroreductases: Analysis of the Roles of nfsA and nfsB in Development of Resistance to 5-Nitrofuran Derivatives in Escherichia coli. Journal of Bacteriology, 180(21), 5529-5539. [Link]
-
Edwards, D. I. (1977). The Mechanism of Action of Nitro-heterocyclic Antimicrobial Drugs. Metabolic Activation by Micro-organisms. Microbiology Society. [Link]
-
Whiteway, J., et al. (1998). Oxygen-Insensitive Nitroreductases: Analysis of the Roles ofnfsA and nfsB in Development of Resistance to 5-Nitrofuran Derivatives in Escherichia coli. American Society for Microbiology. [Link]
-
Cruz-Coke, M. F., et al. (2012). Study of the role played by NfsA, NfsB nitroreductase and NemA flavin reductase from Escherichia coli in the conversion of ethyl 2-(2'-nitrophenoxy)acetate to 4-hydroxy-(2H)-1,4-benzoxazin-3(4H)-one (D-DIBOA), a benzohydroxamic acid with interesting biological properties. Applied Microbiology and Biotechnology, 94(1), 163-171. [Link]
-
Hernández-García, M., et al. (2018). Characterization of Fosfomycin and Nitrofurantoin Resistance Mechanisms in Escherichia coli Isolated in Clinical Urine Samples. MDPI. [Link]
-
Espinel-Ingroff, A., et al. (2005). Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. Journal of Clinical Microbiology, 43(10), 5243-5246. [Link]
-
Varghese, F. S., & Sajith, V. (2024). Unlocking Nitrofurantoin: Understanding Molecular Mechanisms of Action and Resistance in Enterobacterales. Medical Principles and Practice. [Link]
-
Varghese, F. S., & Sajith, V. (2024). Unlocking Nitrofurantoin: Understanding Molecular Mechanisms of Action and Resistance in Enterobacterales. PubMed. [Link]
-
Espinel-Ingroff, A., et al. (2005). Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. PubMed. [Link]
-
Lehtinen, S., et al. (2023). Exploring the in situ evolution of nitrofurantoin resistance in clinically derived uropathogenic Escherichia coli isolates. Journal of Antimicrobial Chemotherapy, 78(1), 137-146. [Link]
-
Goldstein, B. P., et al. (1977). The Mechanism of Action of Nitro-Heterocyclic Antimicrobial Drugs. Primary Target of 1-methyl-2-nitro-5-vinylimidazole Is DNA. Journal of General Microbiology, 100(2), 271-281. [Link]
-
Sandegren, L., et al. (2008). Nitrofurantoin resistance mechanism and fitness cost in Escherichia coli. Journal of Antimicrobial Chemotherapy, 62(3), 495-503. [Link]
-
CLSI. (2024). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically, 12th Edition. Clinical and Laboratory Standards Institute. [Link]
-
Whiteway, J., et al. (1998). Oxygen-insensitive nitroreductases: analysis of the roles of nfsA and nfsB in development of resistance to 5-nitrofuran derivatives in Escherichia coli. PubMed. [Link]
-
MI - Microbiology. Broth Microdilution. MI - Microbiology Website. [Link]
-
Raether, W., & Hänel, H. (2003). Nitroheterocyclic drugs with broad spectrum activity. Parasitology Research, 90(1), S19-S39. [Link]
-
Kačániová, M., et al. (2020). Characterization of Antibiotic Resistant Coliform Bacteria and Resistance Genes Isolated from Samples of Smoothie Drinks and Raw Milk. MDPI. [Link]
-
Balouiri, M., et al. (2016). Broth microdilution for antibacterial testing as recommended by CLSI protocol. ResearchGate. [Link]
-
Wikipedia. Cross-resistance. Wikipedia. [Link]
-
Kim, M., et al. (2023). Identification and Characterization of Antibiotic-Resistant, Gram-Negative Bacteria Isolated from Korean Fresh Produce and Agricultural Environment. Foods, 12(9), 1898. [Link]
-
Orababa, O. Q., et al. (2024). Molecular characterization of antibiotic resistance in bacteria from daycare centres in Ile-Ife, Nigeria. PLOS Global Public Health, 4(5), e0003153. [Link]
-
Al-Marzoqi, A. H., et al. (2023). Isolation, identification, and characterization of resistant bacteria to antibiotics from pharmaceutical effluent and study of their antibiotic resistance. ResearchGate. [Link]
-
Gales, A. C. (2024). Understanding cross-resistance: A microbiological and epidemiological perspective. GARDP Revive. [Link]
-
Brochado, A. R., et al. (2024). Systematic mapping of antibiotic cross-resistance and collateral sensitivity with chemical genetics. bioRxiv. [Link]
-
Friman, V. P., et al. (2016). Patterns of cross-resistance and collateral sensitivity between clinical antibiotics and natural antimicrobials. Evolutionary Applications, 9(7), 883-892. [Link]
Sources
- 1. The mechanism of action of nitro-heterocyclic antimicrobial drugs. Metabolic activation by micro-organisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cross-resistance - Wikipedia [en.wikipedia.org]
- 4. Understanding cross-resistance: A microbiological and epidemiological perspective – by Ana Cristina Gales – REVIVE [revive.gardp.org]
- 5. Patterns of cross‐resistance and collateral sensitivity between clinical antibiotics and natural antimicrobials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. microbiologyresearch.org [microbiologyresearch.org]
- 7. microbiologyresearch.org [microbiologyresearch.org]
- 8. Oxygen-Insensitive Nitroreductases: Analysis of the Roles of nfsA and nfsB in Development of Resistance to 5-Nitrofuran Derivatives in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. academic.oup.com [academic.oup.com]
- 11. The mechanism of action of nitro-heterocyclic antimicrobial drugs. Primary target of 1-methyl-2-nitro-5-vinylimidazole is DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Unlocking Nitrofurantoin: Understanding Molecular Mechanisms of Action and Resistance in Enterobacterales - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Unlocking Nitrofurantoin: Understanding Molecular Mechanisms of Action and Resistance in Enterobacterales - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. journals.asm.org [journals.asm.org]
- 16. Study of the role played by NfsA, NfsB nitroreductase and NemA flavin reductase from Escherichia coli in the conversion of ethyl 2-(2'-nitrophenoxy)acetate to 4-hydroxy-(2H)-1,4-benzoxazin-3(4H)-one (D-DIBOA), a benzohydroxamic acid with interesting biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Oxygen-insensitive nitroreductases: analysis of the roles of nfsA and nfsB in development of resistance to 5-nitrofuran derivatives in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. atcc.org [atcc.org]
- 19. Nitrofurantoin resistance mechanism and fitness cost in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Broth Microdilution | MI [microbiology.mlsascp.com]
- 21. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 22. researchgate.net [researchgate.net]
Bridging the Gap: Correlating In Vitro and In Vivo Efficacy of 5-[(4-nitro-1H-pyrazol-1-yl)methyl]furan-2-carboxylic Acid
A Technical Guide for Drug Development Professionals
In the quest for novel therapeutic agents, the journey from a promising molecule to a clinically effective drug is fraught with challenges. A critical juncture in this process is establishing a meaningful correlation between in vitro activity and in vivo efficacy. This guide provides a comprehensive framework for evaluating 5-[(4-nitro-1H-pyrazol-1-yl)methyl]furan-2-carboxylic acid (herein referred to as Compound X), a novel synthetic molecule with potential therapeutic applications. Drawing upon established methodologies, we will explore the in vitro characterization and subsequent in vivo validation of this compound, with a focus on its potential as an antimicrobial agent, a plausible hypothesis based on the biological activities of structurally related nitro-aromatic and furan-based compounds.[1][2]
Introduction: The Imperative of In Vitro-In Vivo Correlation (IVIVC)
An In Vitro-In Vivo Correlation (IVIVC) is a predictive mathematical model that describes the relationship between an in vitro property of a dosage form and a relevant in vivo response.[3][4] Establishing a robust IVIVC is a cornerstone of modern drug development, offering the potential to streamline the development process, reduce reliance on extensive clinical trials, and ensure product quality.[5] This guide will delineate a pathway for building an IVIVC for Compound X, from initial in vitro screening to preclinical in vivo studies.
Part 1: In Vitro Characterization of Compound X
The initial phase of evaluation focuses on characterizing the intrinsic activity and selectivity of Compound X in a controlled laboratory setting. These in vitro assays are designed to be rapid, cost-effective, and provide a preliminary assessment of the compound's therapeutic potential.[6]
Antimicrobial Susceptibility Testing: Determining the Minimum Inhibitory Concentration (MIC)
The first step in evaluating a potential antimicrobial agent is to determine its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that inhibits the visible growth of a microorganism.[7][8] The broth microdilution assay is a widely accepted method for determining the MIC of a novel compound against a panel of clinically relevant bacterial strains.[6][9]
Experimental Protocol: Broth Microdilution Assay
-
Preparation of Bacterial Inoculum: Aseptically select 3-5 colonies of the test bacterium from an agar plate and inoculate them into a suitable broth medium (e.g., Mueller-Hinton Broth). Incubate the culture at 37°C until it reaches the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute the bacterial suspension to a final concentration of about 5 x 10⁵ CFU/mL in the test wells.[6]
-
Preparation of Compound Dilutions: Prepare a stock solution of Compound X in an appropriate solvent (e.g., DMSO). Perform serial two-fold dilutions of the compound in the broth medium within a 96-well microtiter plate to achieve a desired concentration range.[6]
-
Inoculation and Incubation: Add the prepared bacterial inoculum to each well of the microtiter plate containing the compound dilutions. Include a positive control (bacteria with no compound) and a negative control (broth medium only). Seal the plate and incubate at 37°C for 16-20 hours.[6]
-
Determination of MIC: Following incubation, visually inspect the plate for bacterial growth (turbidity). The MIC is the lowest concentration of Compound X at which no visible growth is observed.[6]
Table 1: Hypothetical MIC Data for Compound X against a Panel of Pathogens
| Bacterial Strain | Gram Stain | MIC (µg/mL) |
| Staphylococcus aureus ATCC 29213 | Gram-positive | 4 |
| Enterococcus faecalis ATCC 29212 | Gram-positive | 8 |
| Escherichia coli ATCC 25922 | Gram-negative | 16 |
| Pseudomonas aeruginosa ATCC 27853 | Gram-negative | >64 |
| Klebsiella pneumoniae (MDR) | Gram-negative | 32 |
Cytotoxicity Assessment: The MTT Assay
While evaluating the efficacy of a potential drug, it is equally crucial to assess its safety profile. A primary in vitro safety assessment involves determining the compound's cytotoxicity against mammalian cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[10][11]
Experimental Protocol: MTT Assay
-
Cell Seeding: Seed mammalian cells (e.g., HEK293 or HepG2) into a 96-well plate at a density that allows for exponential growth during the assay period (e.g., 10,000 cells/well). Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell adhesion.[10]
-
Compound Treatment: Prepare serial dilutions of Compound X in the cell culture medium. Remove the old medium from the wells and add the medium containing different concentrations of Compound X. Incubate for 24-72 hours.[12]
-
MTT Addition and Incubation: After the treatment period, add MTT solution to each well (final concentration of 0.5 mg/mL) and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[11]
-
Solubilization and Measurement: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO or an SDS-HCl solution) to dissolve the formazan crystals.[12][13] Measure the absorbance of the resulting purple solution at a wavelength of 570-590 nm using a microplate reader.[11] The intensity of the color is proportional to the number of viable cells.
Table 2: Hypothetical Cytotoxicity Data for Compound X
| Cell Line | IC₅₀ (µM) |
| HEK293 | >100 |
| HepG2 | 85 |
A higher IC₅₀ value indicates lower cytotoxicity. The therapeutic index can be calculated by comparing the IC₅₀ value against mammalian cells to the MIC value against the target pathogen.
Exploring the Mechanism of Action: Enzyme Inhibition Assays
The biological activity of many drugs can be attributed to their ability to inhibit specific enzymes.[14][15] Given the structural motifs of Compound X, it is plausible that its antimicrobial activity could stem from the inhibition of a critical bacterial enzyme. An in vitro enzyme inhibition assay can provide insights into the compound's mechanism of action.
Experimental Protocol: Generic Enzyme Inhibition Assay
-
Reagent Preparation: Prepare solutions of the target enzyme, its substrate, and Compound X at various concentrations in a suitable buffer.
-
Assay Procedure: In a 96-well plate, combine the enzyme and different concentrations of Compound X. After a pre-incubation period, initiate the enzymatic reaction by adding the substrate.
-
Detection: Monitor the rate of the reaction by measuring the formation of a product or the depletion of the substrate over time using a spectrophotometer, fluorometer, or luminometer, depending on the nature of the assay.
-
Data Analysis: Plot the enzyme activity as a function of the inhibitor concentration to determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
Caption: In Vitro Evaluation Workflow for Compound X.
Part 2: In Vivo Evaluation of Compound X
While in vitro assays provide valuable preliminary data, they do not fully recapitulate the complex biological environment of a living organism.[16] Therefore, in vivo studies are essential to assess the efficacy, pharmacokinetics (PK), and safety of a drug candidate in a whole-animal model.[17][18]
Animal Models of Bacterial Infection
The choice of an appropriate animal model is critical for obtaining clinically relevant data.[19][20] For a compound with potential antibacterial activity, several well-established infection models can be utilized, such as the murine thigh infection model, sepsis model, or pneumonia model.[17][19][21]
Experimental Protocol: Murine Thigh Infection Model
-
Induction of Neutropenia (if required): For certain studies, mice may be rendered neutropenic by treatment with cyclophosphamide to reduce the influence of the host immune system on bacterial clearance.
-
Infection: Anesthetize the mice and inject a standardized inoculum of the target bacterial strain (e.g., S. aureus) into the thigh muscle.
-
Treatment: At a predetermined time post-infection (e.g., 2 hours), administer Compound X via a clinically relevant route (e.g., intravenous, oral, or subcutaneous). Different dose levels should be tested. A control group should receive a vehicle.
-
Assessment of Bacterial Burden: At various time points post-treatment (e.g., 24 hours), euthanize the mice, aseptically remove the infected thigh muscle, and homogenize the tissue. Perform serial dilutions of the homogenate and plate on appropriate agar to determine the number of colony-forming units (CFU) per gram of tissue.[22]
-
Data Analysis: Compare the bacterial burden in the treated groups to the control group to determine the in vivo efficacy of Compound X.
Table 3: Hypothetical In Vivo Efficacy of Compound X in a Murine Thigh Infection Model (S. aureus)
| Treatment Group | Dose (mg/kg) | Mean Log₁₀ CFU/thigh (± SD) at 24h |
| Vehicle Control | - | 7.8 (± 0.4) |
| Compound X | 10 | 5.2 (± 0.6) |
| Compound X | 30 | 3.1 (± 0.5) |
| Vancomycin | 20 | 3.5 (± 0.4) |
Pharmacokinetic (PK) Studies
Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of a drug is crucial for designing an effective dosing regimen.[23][24] In vivo PK studies provide essential data on a compound's bioavailability, half-life, and clearance.[25]
Experimental Protocol: Murine Pharmacokinetic Study
-
Dosing: Administer a single dose of Compound X to mice via the intended clinical route (e.g., oral gavage or intravenous injection).
-
Blood Sampling: At predefined time points after dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours), collect small blood samples from the mice.
-
Sample Processing and Analysis: Process the blood samples to obtain plasma. Quantify the concentration of Compound X in the plasma samples using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).
-
Pharmacokinetic Analysis: Use specialized software to analyze the plasma concentration-time data and determine key PK parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and t₁/₂ (half-life).
Caption: Pathway for In Vivo Evaluation and IVIVC Establishment.
Part 3: Correlating In Vitro and In Vivo Data
The ultimate goal is to establish a correlation between the in vitro and in vivo data to predict the clinical performance of Compound X.[3][26] A strong IVIVC can be a powerful tool in drug development, allowing for the use of in vitro dissolution data as a surrogate for in vivo bioequivalence studies.[3]
Several levels of IVIVC have been defined by regulatory agencies like the FDA, with Level A being the most informative, representing a point-to-point correlation between the in vitro dissolution rate and the in vivo absorption rate.[3]
For an antimicrobial agent, the correlation may be more complex. It often involves relating the in vitro MIC values to in vivo efficacy parameters.[22] However, discrepancies can arise due to a multitude of factors, including:
-
Host Factors: The immune system of the host can significantly contribute to bacterial clearance in vivo, a factor absent in in vitro assays.[16]
-
Pharmacokinetics: The concentration of the drug at the site of infection is governed by its ADME properties, which can vary significantly from the static concentrations used in in vitro tests.[27]
-
Bacterial Physiology: Bacteria may behave differently in a host environment compared to laboratory media, for instance, by forming biofilms that are less susceptible to antibiotics.[27]
A thorough analysis of both the in vitro and in vivo data is necessary to understand these discrepancies and build a predictive model for the efficacy of Compound X.
Conclusion
The evaluation of this compound requires a systematic and integrated approach, bridging the gap between in vitro characterization and in vivo validation. By employing a suite of well-established assays, from initial MIC and cytotoxicity screening to robust animal infection and pharmacokinetic models, a comprehensive profile of this novel compound can be established. The ultimate goal of achieving a meaningful in vitro-in vivo correlation will not only de-risk the development of this specific molecule but also contribute to a more efficient and predictive paradigm for future drug discovery endeavors.
References
-
Roche. MTT Assay Protocol for Cell Viability and Proliferation. [Link]
-
CLYTE Technologies. MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]
-
Protocols.io. MTT (Assay protocol). [Link]
-
R Discovery. Models of In-Vivo Bacterial Infections for the Development of Antimicrobial Peptide-based Drugs. [Link]
-
Pharmacology Discovery Services. In Vitro Antimicrobials. [Link]
-
Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71–79. [Link]
-
Hind, C. K., et al. (2021). In Vitro Activity of Two Novel Antimicrobial Compounds on MDR-Resistant Clinical Isolates. Antibiotics, 10(12), 1533. [Link]
-
FDA. Guidance for Industry - Extended Release Oral Dosage Forms: Development, Evaluation, and Application of In Vitro/In Vivo Correlations. [Link]
-
Wiegand, I., Hilpert, K., & Hancock, R. E. W. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols, 3(2), 163–175. [Link]
-
Labcorp. Antimicrobial Drug Development Services. [Link]
-
Uppoor, V. R. S. (2001). In vitro – in vivo correlation: Perspectives on model development. AAPS PharmSci, 3(2), E14. [Link]
-
Sahu, P. K., et al. (2012). Establishment of in vivo - in vitro Correlation: a Cogent Strategy in Product Development Process. Journal of Applied Pharmaceutical Science, 2(11), 1-6. [Link]
-
ResearchGate. Models of In-Vivo Bacterial Infections for the Development of Antimicrobial Peptide-based Drugs. [Link]
-
ResearchGate. A Step Guide for "In Vitro In Vivo Correlation ship (IVIVC)" for NCE, NDA & ANDA with respect to QbD & SUPAC. [Link]
-
Webb, C., et al. (2000). Antibacterial Efficacy against an In Vivo Salmonella typhimurium Infection Model and Pharmacokinetics of a Liposomal Ciprofloxacin Formulation. Antimicrobial Agents and Chemotherapy, 44(6), 1568-1574. [Link]
-
Yao, Y., et al. (2022). Evaluation of in vivo antibacterial drug efficacy using Caenorhabditis elegans infected with carbapenem-resistant Klebsiella pneumoniae as a model host. Frontiers in Microbiology, 13, 940562. [Link]
-
IAGIM. In-Vitro-In-Vivo Correlation Definitions and Regulatory Guidance. [Link]
-
Brunetti, J., et al. (2017). Models of In-Vivo Bacterial Infections for the Development of Antimicrobial Peptide-based Drugs. Current Topics in Medicinal Chemistry, 17(5), 613-619. [Link]
-
O'Gara, J. P., & Humphreys, H. (1991). Animal models in the evaluation of antimicrobial agents. Clinical Microbiology Reviews, 4(3), 243-261. [Link]
-
Nakashima, T., et al. (2022). Antibacterial Activity against Clinical Isolates and In Vivo Efficacy of Coralmycins. Antibiotics, 11(7), 903. [Link]
-
NCBI Bookshelf. In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. [Link]
-
Leggett, J. E., et al. (1989). Correlation between in vitro and in vivo activity of antimicrobial agents against gram-negative bacilli in a murine infection model. The Journal of Infectious Diseases, 159(2), 272-279. [Link]
-
ERS Publications. Antibiotic efficacy varies based on the infection model and treatment regimen for Pseudomonas aeruginosa. [Link]
-
ResearchGate. In vivo antibacterial efficacy in E. coli and P. aeruginosa infectious mouse model. [Link]
-
Biobide. What is an Inhibition Assay? [Link]
-
Pharmaron. Regulatory in vivo PK Studies. [Link]
-
Frontiers. In vitro and in vivo analysis of antimicrobial agents alone and in combination against multi-drug resistant Acinetobacter baumannii. [Link]
-
MDPI. In Vitro Resistance-Predicting Studies and In Vitro Resistance-Related Parameters—A Hit-to-Lead Perspective. [Link]
-
Labtoo. Drug development | Preclinical, in vivo, ADME. [Link]
-
GARDP Revive. Do antibiotic combinations proposed from in vitro studies lead to changes in treatments? [Link]
-
ResearchGate. Why do my in-vitro AST results not match my clinical in-vivo results? [Link]
-
ResearchGate. Guidelines for the digestive enzymes inhibition assay. [Link]
-
Edmondson, D. E., & Binda, C. (2018). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules, 23(10), 2575. [Link]
-
NCBI Bookshelf. Mechanism of Action Assays for Enzymes. [Link]
-
Lesyk, R., et al. (2006). Synthesis and biological activity evaluation of 5-pyrazoline substituted 4-thiazolidinones. European Journal of Medicinal Chemistry, 41(7), 823-831. [Link]
-
MDPI. 5-(4-Nitrophenyl)furan-2-carboxylic Acid. [Link]
-
ResearchGate. 5-(4-Nitrophenyl)furan-2-carboxylic Acid. [Link]
-
SciSpace. Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. [Link]
-
PubMed. Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. In vitro-In vivo Correlation: Perspectives on Model Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iagim.org [iagim.org]
- 5. archives.ijper.org [archives.ijper.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. clyte.tech [clyte.tech]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. MTT (Assay protocol [protocols.io]
- 13. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 14. blog.biobide.com [blog.biobide.com]
- 15. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Do antibiotic combinations proposed from in vitro studies lead to changes in treatments? – by Angela Huttner – REVIVE [revive.gardp.org]
- 17. discovery.researcher.life [discovery.researcher.life]
- 18. labtoo.com [labtoo.com]
- 19. Models of In-Vivo Bacterial Infections for the Development of Antimicrobial Peptide-based Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. journals.asm.org [journals.asm.org]
- 21. labcorp.com [labcorp.com]
- 22. Correlation between in vitro and in vivo activity of antimicrobial agents against gram-negative bacilli in a murine infection model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 25. pharmaron.com [pharmaron.com]
- 26. fda.gov [fda.gov]
- 27. researchgate.net [researchgate.net]
Safety Operating Guide
Definitive Guide to the Proper Disposal of 5-[(4-nitro-1H-pyrazol-1-yl)methyl]furan-2-carboxylic acid
This document provides a comprehensive, step-by-step protocol for the safe handling and disposal of 5-[(4-nitro-1H-pyrazol-1-yl)methyl]furan-2-carboxylic acid. As a novel or specialized research chemical, a specific Safety Data Sheet (SDS) may not be readily available. Therefore, this guide is synthesized from established best practices for hazardous waste management and data from structurally analogous compounds. The core principle of this protocol is to treat the compound as hazardous chemical waste, exercising caution based on its constituent functional groups. All procedures must be conducted in alignment with your institution's Environmental Health & Safety (EHS) department guidelines and local, state, and federal regulations.[1][2]
Part 1: Hazard Assessment & Chemical Profile
The structure of this compound incorporates several functional groups that dictate its hazard profile: a nitrated pyrazole ring and a furan carboxylic acid moiety. Lacking specific toxicological data, a conservative hazard assessment is derived from analogous structures.
-
Nitro-pyrazole Moiety : The presence of a nitro group (-NO2) on an aromatic ring classifies this compound as a nitrated organic. Such compounds can be energetic and may pose reactivity hazards.[3][4] They are often treated as oxidizing agents and can react violently with reducing agents.[3] Furthermore, a close structural analog, 5-((4-Nitro-1H-pyrazol-1-yl)methyl)furan-2-carbaldehyde, is classified as harmful if swallowed (H302), a potential skin sensitizer (H317), and a cause of serious eye irritation (H319).[5]
-
Furan Carboxylic Acid Moiety : The furan ring and carboxylic acid group are common in organic chemistry. The parent compound, 2-Furoic acid, is known to cause skin and serious eye irritation and may cause respiratory irritation.[6][7] A nitrated version, 5-Nitro-2-Furoic Acid, is also a serious eye irritant and is suspected of causing genetic defects.[8]
Based on this analysis, the compound should be handled as if it possesses the hazards summarized in the table below.
| Hazard Class | GHS Code (Presumed) | Justification based on Analogous Compounds |
| Acute Toxicity, Oral | H302: Harmful if swallowed | Based on 5-((4-Nitro-1H-pyrazol-1-yl)methyl)furan-2-carbaldehyde.[5] |
| Skin Irritation | H315: Causes skin irritation | Based on 2-Furoic acid and general properties of organic acids.[6] |
| Skin Sensitization | H317: May cause an allergic skin reaction | Based on 5-((4-Nitro-1H-pyrazol-1-yl)methyl)furan-2-carbaldehyde.[5] |
| Serious Eye Irritation | H319: Causes serious eye irritation | Common hazard for furoic acids and nitro-pyrazole analogs.[5][8][9] |
| Germ Cell Mutagenicity | H341: Suspected of causing genetic defects | Based on 5-Nitro-2-Furoic Acid.[8] |
| Reactivity | Unclassified | Nitrated organic compounds can be reactive or explosive under certain conditions.[3][10][11] |
Part 2: Personal Protective Equipment (PPE) & Safe Handling
Given the presumed hazards, stringent adherence to safety protocols is mandatory. The primary objective is to prevent all routes of exposure—inhalation, ingestion, and skin/eye contact.
-
Engineering Controls : All handling of the solid compound or its solutions must occur within a certified chemical fume hood to prevent inhalation of dust or aerosols.[10] The work area should be equipped with an eyewash station and a safety shower.[12]
-
Personal Protective Equipment (PPE) :
-
Eye Protection : Chemical safety goggles or a face shield are required.[10]
-
Hand Protection : Wear chemically resistant gloves (e.g., nitrile). Inspect gloves for tears or holes before use and practice proper glove removal to avoid skin contact.[13]
-
Body Protection : A lab coat must be worn and kept buttoned. For larger quantities, a chemically resistant apron is recommended.
-
-
Handling Practices :
Part 3: Step-by-Step Disposal Protocol
Disposal must follow a carefully planned waste management stream. Under no circumstances should this chemical or its containers be disposed of in regular trash or discharged into the sanitary sewer system.[2][10][17]
Step 1: Waste Characterization & Segregation
The fundamental principle of chemical waste management is proper segregation to prevent dangerous reactions.[18][19]
-
Waste Stream : This compound must be disposed of as hazardous chemical waste .
-
Segregation :
-
Solid Waste : Collect unadulterated solid this compound, and any lab materials grossly contaminated with it (e.g., weighing paper, contaminated gloves), in a designated solid waste container.
-
Liquid Waste : Solutions of the compound should be collected in a designated liquid waste container.
-
Critical Incompatibilities :
-
DO NOT mix this waste with strong reducing agents, strong bases, or strong acids (other than for experimental workup, where the resulting waste must be handled cautiously).
-
DO NOT mix with flammable organic solvents unless the waste stream is specifically designated for "nitrated organic compounds in flammable solvent." Consult your EHS department. Nitric acid, a strong oxidizer, is known to react violently with organic compounds, and while the nitro group here is less reactive, caution is paramount.[3]
-
Keep separate from other incompatible waste streams as outlined by the NIH and other regulatory bodies, such as cyanides, sulfides, and peroxide-forming chemicals.[18][19]
-
-
Step 2: Container Selection and Labeling
Proper containment and labeling are critical for safety and regulatory compliance.[1][20]
-
Container Selection :
-
Use a container that is chemically compatible with the waste. A high-density polyethylene (HDPE) or glass bottle with a screw cap is typically appropriate.[18]
-
Ensure the container is in good condition, free of cracks or leaks, and has a secure, tight-fitting lid.[1]
-
Never use a food or beverage container for waste collection.
-
-
Labeling :
-
As soon as the first drop of waste is added, the container must be labeled.[19]
-
The label must clearly state the words "Hazardous Waste" .[20]
-
List all chemical constituents by their full chemical name and approximate percentages. For example:
-
This compound (~5 g/L)
-
Methanol (90%)
-
Water (10%)
-
-
Indicate the relevant hazards using GHS pictograms or other institutional conventions.
-
Include the accumulation start date and the name of the principal investigator or laboratory.
-
Step 3: Waste Accumulation and Storage
Waste must be stored safely within the laboratory in a designated Satellite Accumulation Area (SAA) until it is ready for pickup.[20]
-
Storage Location : Store the waste container in the laboratory where it was generated. Do not store waste in hallways or other public areas.[18][19]
-
Secondary Containment : Place liquid waste containers in a larger, chemically resistant secondary container (e.g., a plastic tub) to contain any potential leaks or spills.[10]
-
Container Management : Keep the waste container closed at all times, except when adding waste.[10][18] Do not overfill containers; leave at least 10% of the volume as headspace to allow for expansion.
Step 4: Arranging for Disposal
Follow your institution's specific procedures for requesting a pickup of hazardous waste by the EHS department. Do not attempt to transport the waste off-site yourself.[20][21]
-
Empty Containers : An empty container that held this compound must also be treated as hazardous waste. It should be triple-rinsed with a suitable solvent (e.g., methanol or acetone). The first rinseate must be collected and disposed of as hazardous liquid waste.[2] Subsequent rinses may also need to be collected, depending on institutional policy. After thorough rinsing and defacing the original label, the container may be disposed of as regular trash or recycled, per your EHS guidelines.[2]
Part 4: Spill & Emergency Procedures
Preparedness is key to mitigating the impact of an accidental release.
-
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[12][16]
-
Eye Contact : Immediately flush eyes with gently flowing water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[6][16]
-
Minor Spill (Solid or Liquid) :
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads). Avoid raising dust.
-
Sweep or scoop the absorbed material into a designated hazardous waste container.
-
Clean the spill area with soap and water.
-
Label the container with the spilled chemical's name and dispose of it as hazardous waste.
-
-
Major Spill : If the spill is large, involves a highly concentrated solution, or occurs outside of a fume hood, evacuate the area immediately. Alert others and call your institution's emergency number or 911.[10]
Part 5: Disposal Pathway Visualization
The following diagram outlines the decision-making workflow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of the target compound.
References
-
NIH Waste Disposal Guide . National Institutes of Health. Link
-
Chemical Waste . Office of Research Facilities, National Institutes of Health. (2022-02-02). Link
-
NIH Waste Disposal Guide 2022 - Chemical Waste . National Institutes of Health. Link
-
NIH Chemical Safety Guide 2015 . National Institutes of Health. Link
-
The NIH Drain Discharge Guide . National Institutes of Health. Link
-
SAFETY DATA SHEET - 3-Nitro-1H-pyrazole . Fisher Scientific. Link
-
How to Ensure Safe Chemical Waste Disposal in Laboratories . Daniels Health. (2025-05-21). Link
-
Laboratory Guide for Managing Chemical Waste . Vanderbilt University Medical Center. Link
-
Laboratory Environmental Sample Disposal Information Document . U.S. Environmental Protection Agency. Link
-
Regulations for Hazardous Waste Generated at Academic Laboratories . U.S. Environmental Protection Agency. (2025-11-25). Link
-
Laboratory Waste Management: The New Regulations . MedicalLab Management. Link
-
2-Furancarboxylic acid(88-14-2)MSDS . ChemicalBook. Link
-
SAFETY DATA SHEET - 3-Nitro-1H-pyrazole . Oakwood Chemical. Link
-
2-Furoic acid - Safety Data Sheet . Santa Cruz Biotechnology. Link
-
SAFETY DATA SHEET - 1H-Pyrazole-1-carboxamidine hydrochloride . Fisher Scientific. Link
-
5-((4-Nitro-1H-pyrazol-1-yl)methyl)furan-2-carbaldehyde . Sigma-Aldrich. Link
-
5-[(3,4,5-Trimethyl-1H-pyrazol-1-yl)methyl]-2-furoic acid - Safety Data Sheet . AK Scientific, Inc. Link
-
Factsheet: Disposal of Hazardous Waste - Basic Principles . ETH Zürich. Link
-
Safety Data Sheet . CymitQuimica. Link
-
SAFETY DATA SHEET - 2-Furoic acid . Fisher Scientific. Link
-
SAFETY DATA SHEET - Pyrazole . Fisher Scientific. Link
-
Material Safety Data Sheet - 2-Furoic Acid, 98% . Cole-Parmer. Link
-
SAFE DISPOSAL OF WASTE CONTAINING NITRIC ACID . Yale Environmental Health & Safety. Link
-
Organic Nitro Compounds Waste Compatibility . CP Lab Safety. Link
-
Treatment and disposal of chemical wastes in daily laboratory work . NOP-Praktikum. Link
-
Safety Data Sheet - 5-Hydroxymethyl-2-furancarboxylic Acid . Cayman Chemical. Link
-
Hazardous Materials Disposal Guide . Nipissing University. (2019-06-12). Link
-
2-Furoic acid . Wikipedia. Link
-
5-Nitro-2-Furoic Acid . PubChem, National Center for Biotechnology Information. Link
-
Proper Disposal of 1-[4-({4-[(5-cyclopentyl-1H-pyrazol-3-yl)imino]... . Benchchem. Link
-
5-Nitro-2-furancarboxylic Acid . Chemsrc. (2025-08-23). Link
-
2-Furancarboxylic acid, 5-methyl- . PubChem, National Center for Biotechnology Information. Linkpubchem.ncbi.nlm.nih.gov/compound/74710)
Sources
- 1. danielshealth.com [danielshealth.com]
- 2. vumc.org [vumc.org]
- 3. ehs.yale.edu [ehs.yale.edu]
- 4. calpaclab.com [calpaclab.com]
- 5. 5-((4-Nitro-1H-pyrazol-1-yl)methyl)furan-2-carbaldehyde | Sigma-Aldrich [sigmaaldrich.com]
- 6. fishersci.com [fishersci.com]
- 7. 2-Furoic acid - Wikipedia [en.wikipedia.org]
- 8. 5-Nitro-2-Furoic Acid | C5H3NO5 | CID 12577 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 2-Furancarboxylic acid, 5-methyl- | C6H6O3 | CID 74710 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. montgomerycollege.edu [montgomerycollege.edu]
- 11. ethz.ch [ethz.ch]
- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 13. afgsci.com [afgsci.com]
- 14. datasheets.scbt.com [datasheets.scbt.com]
- 15. static.cymitquimica.com [static.cymitquimica.com]
- 16. aksci.com [aksci.com]
- 17. nems.nih.gov [nems.nih.gov]
- 18. mwcog.org [mwcog.org]
- 19. orf.od.nih.gov [orf.od.nih.gov]
- 20. MedicalLab Management Magazine [medlabmag.com]
- 21. epa.gov [epa.gov]
A Comprehensive Guide to Personal Protective Equipment for Handling 5-[(4-nitro-1H-pyrazol-1-yl)methyl]furan-2-carboxylic acid
This document provides essential safety and handling protocols for 5-[(4-nitro-1H-pyrazol-1-yl)methyl]furan-2-carboxylic acid, a compound of interest for researchers, scientists, and professionals in drug development. The guidance herein is synthesized from established safety principles for related chemical classes and is intended to foster a proactive safety culture within the laboratory.
While a specific Safety Data Sheet (SDS) for this exact molecule is not publicly available, analysis of a structurally similar compound, 5-((4-Nitro-1H-pyrazol-1-yl)methyl)furan-2-carbaldehyde, provides critical hazard insights. This related compound is classified as harmful if swallowed, an eye irritant, and a potential skin sensitizer[1]. Furthermore, the presence of a nitro functional group and a carboxylic acid moiety necessitates adherence to stringent safety protocols associated with these chemical classes. Nitro-containing compounds can pose explosion risks under specific conditions, and carboxylic acids are often corrosive or irritating to the skin and eyes[2][3].
Hazard Assessment and Core Principles
The primary hazards associated with this compound are inferred from its structural components:
-
Acute Toxicity (Oral): Expected to be harmful if ingested.
-
Eye Irritation: Assumed to cause serious eye irritation[1].
-
Skin Sensitization: May provoke an allergic skin reaction upon contact[1].
-
Skin Irritation/Corrosion: The carboxylic acid group suggests a potential for skin irritation or burns[2][4].
-
Reactivity: The nitro group introduces a potential for thermal instability and reactivity, particularly with bases and oxidizing agents[5].
Given these potential hazards, a multi-layered approach to safety, encompassing engineering controls, administrative procedures, and personal protective equipment (PPE), is mandatory. All handling of this compound should occur within a certified chemical fume hood to minimize inhalation exposure[5].
Personal Protective Equipment (PPE) Protocol
The selection of appropriate PPE is the most critical barrier between the researcher and potential chemical exposure. The following table outlines the minimum required PPE for handling this compound.
| Body Part | Required PPE | Rationale and Specifications |
| Eyes and Face | Chemical Safety Goggles and Face Shield | Protects against splashes that can cause serious eye damage. A face shield offers an additional layer of protection for the entire face[2][4]. |
| Hands | Chemical-Resistant Gloves (Nitrile or Butyl Rubber) | Nitrile gloves provide good resistance to a range of chemicals. For prolonged handling or in case of immersion, butyl rubber gloves are recommended. Gloves should be inspected for integrity before each use and disposed of immediately after contamination[2][6]. |
| Body | Chemical-Resistant Lab Coat or Apron | A lab coat made of a material resistant to acids is essential to protect against spills and splashes. For larger quantities, a chemical-resistant apron should be worn over the lab coat[4]. |
| Respiratory | N95 Respirator (as a minimum) | While working in a fume hood is the primary defense against inhalation, an N95 respirator should be used for weighing and transferring solid material to prevent inhalation of fine particles. For situations with a higher risk of aerosolization, a respirator with acid gas cartridges may be necessary[2]. |
Operational and Disposal Plans
A systematic approach to handling and disposal is crucial for maintaining a safe laboratory environment. The following workflow provides a step-by-step guide for operations involving this compound.
Experimental Workflow:
-
Preparation:
-
Designate a specific area within a chemical fume hood for the handling of the compound.
-
Ensure that an emergency eyewash station and safety shower are readily accessible[3].
-
Assemble all necessary equipment and reagents before commencing work.
-
Don all required PPE as outlined in the table above.
-
-
Handling:
-
When handling the solid compound, use caution to avoid generating dust.
-
Always add reagents slowly and in a controlled manner.
-
Keep the container of the nitro-containing compound closed when not in use.
-
Avoid contact with incompatible materials such as strong oxidizing agents and bases[5].
-
-
Post-Experiment:
-
Decontaminate all surfaces and equipment after use.
-
Carefully remove PPE, avoiding cross-contamination.
-
Wash hands thoroughly with soap and water after removing gloves.
-
Disposal Plan:
All waste containing this compound must be treated as hazardous waste.
-
Waste Segregation:
-
Collect all solid and liquid waste containing the compound in a dedicated, clearly labeled, and leak-proof hazardous waste container[5].
-
The container should be made of a compatible material, such as high-density polyethylene (HDPE) or glass[5].
-
Label the container with "Hazardous Waste," the full chemical name, and any other information required by your institution's Environmental Health and Safety (EHS) office[5].
-
-
Storage:
-
Store the hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials.
-
-
Disposal:
-
Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste[5]. Do not attempt to dispose of this chemical down the drain or in regular trash.
-
Visualizing the Safety Workflow
To further clarify the procedural steps for safe handling and disposal, the following diagram illustrates the logical flow of operations.
Caption: Workflow for Safe Handling and Disposal.
References
- Personal protective equipment for handling Capraminopropionic acid - Benchchem. (n.d.).
- Proper Disposal of Nitrocyclopentane: A Guide for Laboratory Professionals - Benchchem. (n.d.).
- What PPE Should You Wear When Handling Acid 2026? - LeelineWork. (2025, January 7).
- Safety Data Sheet - Cayman Chemical. (2025, August 22).
- Disposal of Outdated Chemicals in the Laboratory - Potentially Explosive Compounds - ESSR. (n.d.).
- Hazardous Laboratory Chemicals Disposal Guide - Reed College. (n.d.).
- Standard Operating Procedures for Use of Caustics and Acids Other than Hydrofluoric. (n.d.).
- Personal Protective Equipment (PPE) - CHEMM. (n.d.).
- 5-((4-Nitro-1H-pyrazol-1-yl)methyl)furan-2-carbaldehyde | Sigma-Aldrich. (n.d.).
- Safety equipment, PPE, for handling acids - Quicktest. (2022, August 26).
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



